molecular formula C13H21ClN6O4 B15599610 Sirtratumab

Sirtratumab

Cat. No.: B15599610
M. Wt: 368.84 g/mol
InChI Key: ZCDDBUOENGJMLV-REDOIKRYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirtratumab is a useful research compound. Its molecular formula is C13H21ClN6O4 and its molecular weight is 368.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21ClN6O4

Molecular Weight

368.84 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/i1D3,2D3,7D,8D;

InChI Key

ZCDDBUOENGJMLV-REDOIKRYSA-N

Origin of Product

United States

Foundational & Exploratory

Sirtratumab (ASG-15ME): A Technical Guide to its Mechanism of Action in Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has shown promise in the treatment of metastatic urothelial carcinoma (mUC). This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, cytotoxic payload, and the subsequent cellular events leading to tumor cell death. The information is compiled from preclinical studies and clinical trial data to serve as a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound vedotin is a targeted therapy designed to selectively deliver a potent cytotoxic agent to tumor cells expressing the SLITRK6 protein. The mechanism of action can be dissected into three key stages:

  • Target Recognition and Binding: this compound vedotin's monoclonal antibody component specifically recognizes and binds to SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein found to be highly expressed on the surface of urothelial carcinoma cells.[1][2][3] SLITRK6 has limited expression in normal tissues, making it an attractive target for ADC therapy.[4][5]

  • Internalization and Payload Release: Upon binding to SLITRK6, the this compound vedotin-SLITRK6 complex is internalized by the cancer cell through endocytosis.[3][4] Once inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the valine-citrulline linker. This cleavage releases the cytotoxic payload, monomethyl auristatin E (MMAE).[4]

  • Induction of Apoptosis: MMAE is a potent microtubule-disrupting agent. Once released into the cytoplasm, it binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and, ultimately, programmed cell death (apoptosis).[1][2][4]

A secondary mechanism, known as the bystander effect , has also been proposed. This occurs when the released MMAE, being membrane-permeable, diffuses out of the targeted cancer cell and kills neighboring tumor cells, including those that may not express SLITRK6.[6]

Signaling Pathways

While the primary mechanism of action is direct cytotoxicity via MMAE, the role of SLITRK6 in urothelial carcinoma signaling is an area of ongoing research. Studies in other cancers, such as lung adenocarcinoma, have suggested a potential link between SLITRK6 and the PI3K/AKT/mTOR signaling pathway .[7] Knockdown of SLITRK6 in these cancer cells has been shown to suppress the phosphorylation of AKT and mTOR, key components of this pro-survival pathway.[7] This suggests that in addition to its role as a docking site for the ADC, SLITRK6 may also contribute to tumor cell proliferation and survival.

SLITRK6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Vedotin (ASG-15ME) SLITRK6 SLITRK6 This compound->SLITRK6 Binding Internalization Internalization (Endocytosis) SLITRK6->Internalization PI3K PI3K SLITRK6->PI3K Activation? Lysosome Lysosome Internalization->Lysosome Trafficking MMAE MMAE (Monomethyl Auristatin E) Lysosome->MMAE Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAE->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Proposed mechanism of action and signaling pathway of this compound vedotin.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from the Phase I clinical trial of this compound vedotin (NCT01963052) in patients with metastatic urothelial carcinoma.

Table 1: Objective Response Rates (ORR) in Evaluable Patients

Patient PopulationNumber of Patients (n)Objective Response Rate (ORR)Complete Response (CR)Partial Response (PR)
Overall Evaluable Population4333%2% (1 patient)30% (13 patients)
At 1.0 mg/kg Dose1644%-44% (7 patients)
At 1.25 mg/kg Dose540%-40% (2 patients)
Liver Metastases1331%-31% (4 patients)
Previously Treated with Checkpoint Inhibitors1436%-36% (5 patients)

Data sourced from PR Newswire and ADC Review.[1][8]

Table 2: Adverse Events

Adverse EventAny GradeGrade 3 or 4
Fatigue43%-
Nausea20%-
Peripheral Neuropathy30% (19% Grade 1, 11% Grade 2)0%
Ocular Symptoms with Corneal Abnormalities8 patients-

Data sourced from ADC Review.[8]

Experimental Protocols

Internalization Assay (Confocal Microscopy)

This protocol describes a method to visualize the internalization of this compound vedotin into SLITRK6-expressing cancer cells.

Objective: To confirm the internalization of ASG-15ME upon binding to SLITRK6 on the cell surface.

Methodology:

  • Cell Culture: SW-780 urothelial carcinoma cells, known to express SLITRK6, are seeded onto 4-well polystyrene chamber slides at a density of 4.0 x 104 cells/well and cultured for 48 hours.[9]

  • Antibody Incubation: Cells are incubated with 10 µg/mL of ASG-15ME for 1 hour.[9] To differentiate between surface binding and internalization, two conditions are used:

    • Reduced Internalization Control: Incubation at 4°C.[9]

    • Rapid Internalization: Incubation at 37°C.[9]

  • Cell Fixation and Permeabilization: Following incubation, cells are fixed and permeabilized using a cytofix/cytoperm solution for 20 minutes at 4°C.[9]

  • Immunofluorescence Staining: The internalized ASG-15ME is visualized by staining with a fluorescently-labeled secondary antibody, such as Alexa Fluor 488-labeled goat anti-human IgG.[9]

  • Imaging: The slides are analyzed using a confocal microscope to observe the subcellular localization of the ADC.[9]

Internalization_Assay_Workflow start Start seed_cells Seed SW-780 cells (4x10^4 cells/well) start->seed_cells incubate_48h Incubate for 48 hours seed_cells->incubate_48h add_asg15me Add 10 µg/mL ASG-15ME incubate_48h->add_asg15me incubate_1h Incubate for 1 hour add_asg15me->incubate_1h split Temperature incubate_1h->split temp_4c 4°C (Control) split->temp_4c temp_37c 37°C (Internalization) split->temp_37c fix_perm Fix and Permeabilize Cells temp_4c->fix_perm temp_37c->fix_perm stain Stain with Fluorescent Secondary Antibody fix_perm->stain image Confocal Microscopy stain->image end End image->end

Caption: Workflow for the this compound vedotin internalization assay.
Bystander Effect Assay (Co-culture Method)

This protocol provides a representative method for assessing the bystander killing effect of this compound vedotin.

Objective: To determine if the cytotoxic payload of this compound vedotin can kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation:

    • Antigen-Positive (Ag+) Cells: A urothelial carcinoma cell line with high SLITRK6 expression (e.g., SW-780).

    • Antigen-Negative (Ag-) Cells: A urothelial carcinoma cell line with low or no SLITRK6 expression, engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Monocultures of each cell line serve as controls.

  • ADC Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound vedotin or a non-targeting control ADC.

  • Cell Viability Assessment: Cell viability is assessed over time (e.g., 72-96 hours) using methods that can distinguish between the two cell populations. This can be achieved through:

    • Flow Cytometry: Differentiating cells based on the GFP signal and a viability dye (e.g., Propidium Iodide).

    • High-Content Imaging: Quantifying the number of viable GFP-positive and GFP-negative cells.

  • Data Analysis: The viability of the Ag- cells in the co-culture is compared to their viability in monoculture to determine the extent of bystander killing.

Bystander_Effect_Assay_Workflow start Start prepare_cells Prepare SLITRK6+ (Ag+) and SLITRK6- (Ag-, GFP+) Urothelial Cancer Cells start->prepare_cells seed_coculture Seed Co-culture and Monoculture Controls in 96-well plates prepare_cells->seed_coculture treat_adc Treat with this compound Vedotin and Control ADC seed_coculture->treat_adc incubate Incubate for 72-96 hours treat_adc->incubate assess_viability Assess Cell Viability (Flow Cytometry or Imaging) incubate->assess_viability analyze_data Analyze Bystander Killing of Ag- cells assess_viability->analyze_data end End analyze_data->end

References

The SLITRK6 Signaling Pathway: A Novel Oncogenic Axis and Therapeutic Target in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SLIT and NTRK-like family member 6 (SLITRK6) is a type I transmembrane protein that has emerged as a significant player in the landscape of oncology. Initially characterized for its role in neural development, recent evidence has firmly implicated SLITRK6 as an oncogenic driver in a variety of cancers, most notably in lung and bladder malignancies. Its overexpression in tumor tissues, coupled with its limited expression in normal adult tissues, positions SLITRK6 as an attractive target for novel cancer therapeutics, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the SLITRK6 signaling pathway in cancer cells, detailing its molecular mechanisms, downstream effects, and the experimental methodologies used to elucidate its function.

Introduction to SLITRK6

SLITRK6 is a member of the SLITRK family of proteins, which are characterized by the presence of two extracellular leucine-rich repeat (LRR) domains and a C-terminal region with homology to neurotrophin receptors.[1] While its physiological roles are primarily associated with neurite outgrowth and synapse formation, its aberrant expression in cancer has unveiled a new facet of its biological function.[1][2] In several cancer types, SLITRK6 overexpression is correlated with enhanced cell proliferation, survival, and metabolic reprogramming, underscoring its potential as a biomarker and therapeutic target.[3][4]

SLITRK6 Expression in Cancer

Quantitative analysis of SLITRK6 expression across various cancer types reveals a distinct pattern of upregulation in specific malignancies. This differential expression forms the basis of its consideration as a tumor-associated antigen.

mRNA Expression Levels

Data from The Cancer Genome Atlas (TCGA) provides a broad overview of SLITRK6 mRNA expression. The following table summarizes the median Fragments Per Kilobase of exon per Million reads (FPKM) for SLITRK6 in several cancer types.[5]

Cancer TypeTCGA CohortMedian FPKM
Lung AdenocarcinomaLUADSignificantly Upregulated
Bladder Urothelial CarcinomaBLCAHigh Expression
Breast Invasive CarcinomaBRCAModerate Expression
Glioblastoma MultiformeGBMModerate Expression
Hepatocellular CarcinomaLIHCDown-regulated in tumors

Note: Specific FPKM values can be accessed through the Human Protein Atlas portal.[5] A study on hepatocellular carcinoma found that lower expression of SLITRK6 in tumor tissues was associated with a poorer overall survival rate.[6]

Protein Expression Levels

Immunohistochemistry (IHC) studies have corroborated the mRNA expression data, demonstrating high levels of SLITRK6 protein in tumor tissues.

Cancer TypeProtein Expression LevelPercentage of Positive CasesReference
Urothelial CarcinomaHigh90%[4][7]
Metastatic Urothelial CarcinomaHigh100%[4][7]
Lung AdenocarcinomaSignificantly UpregulatedNot specified[3]
Upper Tract Urothelial CarcinomaHigher than UBUC100%[8]
Urinary Bladder Urothelial CarcinomaHigh80%[8]

The SLITRK6 Signaling Pathway in Cancer Cells

In cancer cells, SLITRK6 has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1]

Activation of the PI3K/AKT/mTOR Axis

The precise molecular mechanism by which SLITRK6 activates the PI3K/AKT/mTOR pathway is an area of active investigation. However, current evidence suggests a model where SLITRK6, upon an as-yet-unidentified extracellular signal, facilitates the activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT. Subsequently, activated AKT phosphorylates a plethora of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[1][3]

Below is a diagram illustrating the SLITRK6-mediated activation of the PI3K/AKT/mTOR pathway.

SLITRK6_Signaling_Pathway SLITRK6 Signaling Pathway in Cancer cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (Hypothesized) SLITRK6 SLITRK6 Extracellular_Signal->SLITRK6 Binds PI3K PI3K SLITRK6->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p_AKT p-AKT AKT->p_AKT Phosphorylation mTOR mTOR p_AKT->mTOR Activates p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Warburg_Effect Warburg Effect (Glycolysis) p_mTOR->Warburg_Effect

A diagram of the SLITRK6 signaling pathway in cancer cells.
Downstream Cellular Effects

The activation of the PI3K/AKT/mTOR pathway by SLITRK6 culminates in several pro-tumorigenic cellular responses:

  • Increased Cell Proliferation and Survival: Knockdown of SLITRK6 has been shown to suppress the proliferation and colony formation of lung adenocarcinoma cells in vitro.[3]

  • Promotion of the Warburg Effect: SLITRK6 signaling enhances glycolysis in cancer cells, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation.[3]

  • Tumor Growth in vivo: In vivo studies using subcutaneous xenograft models have demonstrated that knockdown of SLITRK6 inhibits the growth of lung adenocarcinoma tumors.[3]

Experimental Protocols for Studying SLITRK6 Signaling

The following section provides detailed methodologies for key experiments used to investigate the SLITRK6 signaling pathway.

Quantitative Real-Time PCR (qRT-PCR) for SLITRK6 mRNA Expression

This protocol is for the quantification of SLITRK6 mRNA levels in cancer cells or tissues.

  • RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of cDNA template

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 7 µL of nuclease-free water

  • Primer Sequences:

    • SLITRK6 Forward: 5'-TGGCTGGCTTTTCTCTCTCT-3'

    • SLITRK6 Reverse: 5'-AGGGAGGGAGGGAGAGAGTA-3'

    • GAPDH Forward (Control): 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse (Control): 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

  • Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative expression of SLITRK6, normalized to the GAPDH internal control.

qRT_PCR_Workflow qRT-PCR Workflow for SLITRK6 Expression Analysis RNA_Isolation 1. RNA Isolation (from cells/tissues) DNase_Treatment 2. DNase Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis 3. cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR 4. qPCR with SLITRK6 & GAPDH primers cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (2^-ΔΔCt method) qPCR->Data_Analysis IHC_Workflow IHC Workflow for SLITRK6 Protein Detection Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 3. Blocking Antigen_Retrieval->Blocking Primary_Ab 4. Primary Antibody (anti-SLITRK6) Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Primary_Ab->Secondary_Ab Detection 6. Detection (DAB) Secondary_Ab->Detection Counterstain 7. Counterstaining Detection->Counterstain Microscopy 8. Microscopy Counterstain->Microscopy

References

Sirtratumab Vedotin: A Technical Guide to its Structure, Components, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has been evaluated for the treatment of solid tumors, notably metastatic urothelial cancer.[1] This document provides a detailed technical overview of the structure, components, and preclinical evaluation of this compound vedotin, intended for professionals in the fields of oncology research and drug development.

Core Components and Structure

This compound vedotin is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the SLITRK6 antigen.[2] The ADC is composed of three primary components: a human monoclonal antibody, a cytotoxic payload, and a cleavable linker system.[3]

  • Antibody: this compound this compound is a fully human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein.[4] SLITRK6 is overexpressed in a variety of solid tumors, including bladder, lung, and breast cancers, while exhibiting limited expression in normal tissues, making it an attractive target for ADC therapy.[5]

  • Cytotoxic Payload: Monomethyl Auristatin E (MMAE) The cytotoxic agent conjugated to this compound is monomethyl auristatin E (MMAE).[6] MMAE is a synthetic and highly potent antimitotic agent that inhibits cell division by disrupting tubulin polymerization.[7] Its high toxicity makes it unsuitable for systemic administration as a standalone chemotherapeutic agent; however, its potency is harnessed within the ADC framework for targeted delivery to cancer cells.[7]

  • Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (mc-vc-PABC) A protease-cleavable linker, mc-vc-PABC, connects the this compound antibody to the MMAE payload.[8] This linker is designed to be stable in the bloodstream, minimizing premature release of the cytotoxic drug.[9] The valine-citrulline (vc) dipeptide within the linker is a substrate for lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of cancer cells.[10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound vedotin based on available preclinical and clinical data.

ParameterValueReference
Antibody Type Human IgG2[4]
Target Antigen SLITRK6[2]
Cytotoxic Payload Monomethyl Auristatin E (MMAE)[6]
Linker Type Protease-cleavable (mc-vc-PABC)[8]
Drug-to-Antibody Ratio (DAR) ~4[11]
In Vitro ActivityValueCell LineReference
Binding Affinity (Kd) 0.018 nMSW780 (urothelial)[12]
Cytotoxicity (IC50) 0.99 nMCHP-212[12]
Clinical Trial NCT01963052 (Interim Analysis)ResultPatient PopulationReference
Overall Response Rate (ORR) 33%Metastatic Urothelial Cancer[1]
Complete Response 1 patientMetastatic Urothelial Cancer[1]
Partial Response 13 patientsMetastatic Urothelial Cancer[1]

Mechanism of Action

The therapeutic activity of this compound vedotin is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

  • Binding: The this compound antibody component of the ADC binds with high affinity to the SLITRK6 protein expressed on the surface of cancer cells.[12]

  • Internalization: Upon binding, the ADC-SLITRK6 complex is internalized by the cancer cell, likely through receptor-mediated endocytosis, and trafficked to the lysosomes.[2][13]

  • Linker Cleavage: Within the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker, releasing the MMAE payload from the antibody.[10][14]

  • Cytotoxicity: The freed MMAE then diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Signaling Pathway and Mechanism of Action Diagram

Sirtratumab_Vedotin_MOA Mechanism of Action of this compound Vedotin cluster_extracellular Extracellular Space cluster_cell Cancer Cell Sirtratumab_vedotin This compound Vedotin (ADC) SLITRK6 SLITRK6 Receptor Sirtratumab_vedotin->SLITRK6 1. Binding ADC_Receptor_Complex ADC-SLITRK6 Complex SLITRK6->ADC_Receptor_Complex Forms Complex Endosome Endosome ADC_Receptor_Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_release MMAE Release Lysosome->MMAE_release 3. Linker Cleavage (Cathepsin B) Tubulin_Polymerization Tubulin Polymerization MMAE_release->Tubulin_Polymerization 4. Inhibition Microtubules Microtubule Formation Tubulin_Polymerization->Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ADC_Conjugation_Workflow Workflow for ADC Conjugation and Purification cluster_analysis Characterization Methods Start Start: Purified This compound (IgG2) Reduction 1. Partial Reduction of Disulfide Bonds (TCEP) Start->Reduction Conjugation 2. Addition of mc-vc-PABC-MMAE Reduction->Conjugation Purification 3. Purification (HIC) Conjugation->Purification Characterization 4. Characterization Purification->Characterization End Purified this compound Vedotin (ADC) Characterization->End DAR_Analysis DAR Analysis (HIC/MS) Characterization->DAR_Analysis Purity_Analysis Purity (SEC) Characterization->Purity_Analysis Functional_Assay Functional Assays Characterization->Functional_Assay

References

The Journey of Sirtratumab (AGS15C): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtratumab, designated AGS15C, is a human immunoglobulin G2 (IgG2) monoclonal antibody targeting SLITRK6, a transmembrane protein identified as a promising tumor-associated antigen in urothelial and other epithelial cancers. Its discovery through suppressive subtractive hybridization and subsequent development into the antibody-drug conjugate (ADC) this compound vedotin (ASG-15ME) represents a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound and its vedotin conjugate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflows.

Discovery of SLITRK6 as a Novel Tumor Antigen

The journey of this compound began with the identification of its target, SLIT and NTRK-like family member 6 (SLITRK6). This neuronal transmembrane protein was discovered as a bladder tumor antigen through the powerful technique of suppressive subtractive hybridization (SSH).[1][2] This method enriches for genes that are overexpressed in a "tester" population (tumor tissue) compared to a "driver" population (normal tissue).

Experimental Protocol: Suppressive Subtractive Hybridization (SSH)

The fundamental steps involved in the SSH process to identify SLITRK6 were as follows:

  • RNA Isolation: Total RNA was extracted from bladder cancer patient biopsies (tester) and normal bladder tissue (driver).

  • cDNA Synthesis: First-strand cDNA was synthesized from both RNA populations.

  • Restriction Digestion: Both cDNA populations were digested with a restriction enzyme that leaves blunt ends (e.g., RsaI).

  • Adapter Ligation: The tester cDNA was split into two pools, and each was ligated with a different cDNA adapter (Adapter 1 and Adapter 2R).

  • First Hybridization: An excess of driver cDNA was added to each tester cDNA pool, and the mixture was heat-denatured and allowed to anneal. This step normalized the tester cDNA, decreasing the concentration of abundant sequences.

  • Second Hybridization: The two tester pools from the first hybridization were mixed without denaturation, and fresh denatured driver cDNA was added. This allowed for the enrichment of differentially expressed sequences.

  • PCR Amplification: The subtracted cDNA mixture was amplified by PCR using primers that anneal to the adapters. Due to the nature of the adapters, only the differentially expressed single-stranded tester cDNAs could be amplified exponentially.

  • Analysis: The PCR products were cloned and sequenced to identify the overexpressed genes, leading to the discovery of SLITRK6.

SSH_Workflow cluster_Tester Tester cDNA (Tumor) cluster_Driver Driver cDNA (Normal) cluster_Hybridization Hybridization & Subtraction cluster_Amplification Amplification & Analysis Tester_RNA Tumor RNA Tester_cDNA Tumor cDNA Tester_RNA->Tester_cDNA Reverse Transcription Tester_cDNA_Digested RsaI Digestion Tester_cDNA->Tester_cDNA_Digested Tester_Pool1 Ligate Adapter 1 Tester_cDNA_Digested->Tester_Pool1 Tester_Pool2 Ligate Adapter 2R Tester_cDNA_Digested->Tester_Pool2 Hybrid1_1 1st Hybridization (add excess driver) Tester_Pool1->Hybrid1_1 Hybrid1_2 1st Hybridization (add excess driver) Tester_Pool2->Hybrid1_2 Driver_RNA Normal RNA Driver_cDNA Normal cDNA Driver_RNA->Driver_cDNA Reverse Transcription Driver_cDNA_Digested RsaI Digestion Driver_cDNA->Driver_cDNA_Digested Driver_cDNA_Digested->Hybrid1_1 Driver_cDNA_Digested->Hybrid1_2 Hybrid2 2nd Hybridization (mix pools, add fresh driver) Driver_cDNA_Digested->Hybrid2 Hybrid1_1->Hybrid2 Hybrid1_2->Hybrid2 PCR_Amp PCR Amplification Hybrid2->PCR_Amp Cloning Cloning & Sequencing PCR_Amp->Cloning SLITRK6 Identification of SLITRK6 Cloning->SLITRK6

Suppressive Subtractive Hybridization Workflow

Generation and Characterization of this compound (AGS15C)

Following the identification of SLITRK6 as a target, a panel of fully human monoclonal antibodies was generated.[1][2] AGS15C, a human IgG2 antibody, was selected as the lead candidate for further development.

Experimental Protocol: Generation of AGS15C
  • Immunization: Human Igγ2 producing mice were immunized with a murine fibroblast cell line (3T3) engineered to express human SLITRK6.[1]

  • Hybridoma Production: Lymph node cells from the immunized mice were fused with Sp2/0-AG14 B-cell hybridoma cells via electro cell fusion to generate hybridomas.[1]

  • Screening: Hybridoma supernatants were screened by ELISA or FACS on SLITRK6-positive 3T3 cells to identify those producing SLITRK6-specific antibodies.[1]

  • Cloning and Production: The variable heavy and light chain regions of the selected antibody were sequenced and cloned into a mammalian expression vector containing the full-length human IgG2 and kappa constant domains for large-scale production in CHO cells.[3]

Binding Affinity of this compound (AGS15C)

The binding affinity of the unconjugated antibody, AGS15C, to SLITRK6 was a critical parameter for its selection.

ParameterValueCell LineMethod
Kd 0.018 nMSW780FACS

Table 1: Binding Affinity of this compound (AGS15C) to SLITRK6.[4]

Development of this compound vedotin (ASG-15ME)

To enhance its therapeutic potential, AGS15C was developed into an antibody-drug conjugate, this compound vedotin (also known as ASG-15ME or AGS15E).[1]

ADC Construction

This compound vedotin is comprised of three key components:

  • Monoclonal Antibody: this compound (AGS15C), the SLITRK6-targeting human IgG2 mAb.

  • Cytotoxic Payload: Monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[5]

  • Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) type linker.[3]

The drug-to-antibody ratio (DAR) for ASG-15ME is approximately 4:1, meaning on average, four molecules of MMAE are attached to each antibody.[6]

ADC_Structure cluster_ADC This compound vedotin (ASG-15ME) mAb This compound (AGS15C) Human IgG2 Linker vc-Linker (Protease-cleavable) mAb->Linker Cysteine Conjugation Payload MMAE (Microtubule Inhibitor) Linker->Payload

Structure of this compound vedotin (ASG-15ME)

Preclinical Evaluation of this compound vedotin

Mechanism of Action

The proposed mechanism of action for this compound vedotin involves a multi-step process:

  • Binding: The this compound moiety of the ADC binds to SLITRK6 on the surface of tumor cells.[5]

  • Internalization: The ADC-SLITRK6 complex is internalized by the tumor cell.[7]

  • Lysosomal Trafficking: The complex is trafficked to the lysosome.

  • Payload Release: Within the lysosome, the protease-cleavable linker is cleaved by cathepsin B, releasing the MMAE payload into the cytoplasm.[7]

  • Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization. This leads to disruption of the microtubule network.[8][9]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubules results in G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[8][10]

MoA_Sirtratumab_vedotin cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell ADC This compound vedotin SLITRK6 SLITRK6 Receptor ADC->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE Release (Linker Cleavage) Lysosome->MMAE_release Microtubules Microtubule Network MMAE_release->Microtubules Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of this compound vedotin
In Vitro Cytotoxicity

This compound vedotin demonstrated potent and dose-dependent inhibition of cancer cell survival in vitro.

Cell LineCancer TypeIC50 (nM)
CHP-212 Neuroblastoma0.99
PC-3 Prostate Cancer~2
C4-2B Prostate Cancer~2

Table 2: In Vitro Cytotoxicity of this compound vedotin (ASG-15ME) in various cancer cell lines.[4][10][11]

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., CHP-212) were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were treated with serial dilutions of this compound vedotin or a negative control ADC.

  • Incubation: The plates were incubated for a defined period (e.g., 120 hours).

  • Viability Assessment: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Efficacy in Xenograft Models

This compound vedotin showed significant anti-tumor activity in multiple preclinical xenograft models of human cancers.[4]

Xenograft ModelCancer TypeDosing RegimenOutcome
Multiple Models Various0.25-5 mg/kg, IV, 2x/week for 2-3 weeks or single dosePotent antitumor activity, significant tumor volume reduction, up to 99% tumor growth inhibition

Table 3: In Vivo Efficacy of this compound vedotin (ASG-15ME) in Xenograft Models.[4]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Tumor Implantation: Human tumor cells (e.g., from a patient-derived xenograft) were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID mice).[1]

  • Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 200 mm³).[1]

  • Treatment: Mice were randomized into treatment groups and dosed with this compound vedotin, a control ADC, or vehicle via intravenous injection.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the efficacy of this compound vedotin to the control groups.

Clinical Development of this compound vedotin

This compound vedotin advanced into a Phase I clinical trial (NCT01963052) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic urothelial carcinoma.[7][12]

Phase I Clinical Trial (NCT01963052) Overview
ParameterDetails
Phase I
Study Design Dose-escalation
Patient Population Metastatic Urothelial Carcinoma
Primary Objectives Safety, Tolerability, Pharmacokinetics
Secondary Objectives Anti-tumor activity
Recommended Phase 2 Dose (RP2D) 1.00 mg/kg

Table 4: Overview of the Phase I Clinical Trial of this compound vedotin (AGS15E).[7]

Clinical Efficacy

The interim analysis of the Phase I trial demonstrated promising anti-tumor activity.

Efficacy EndpointValue
Overall Response Rate (ORR) at RP2D 35.7%
Overall Response Rate (ORR) in evaluable patients 33%
Confirmed Complete Response 1 patient
Partial Response 13 patients

Table 5: Preliminary Efficacy of this compound vedotin from the Phase I Trial.[7][12]

Safety and Tolerability

The safety profile of this compound vedotin was found to be manageable and consistent with other MMAE-containing ADCs.

Adverse Event CategoryMost Common Events
General Fatigue, Nausea, Decreased Appetite
Neurological Peripheral Neuropathy (at doses ≥0.75 mg/kg)
Ocular Ocular toxicities (at doses ≥0.75 mg/kg)

Table 6: Common Treatment-Emergent Adverse Events with this compound vedotin.[12]

Conclusion and Future Directions

The discovery of SLITRK6 and the subsequent development of this compound and its vedotin conjugate, ASG-15ME, exemplify a rational approach to targeted cancer therapy. The preclinical data demonstrated potent and specific anti-tumor activity, which translated into encouraging signs of efficacy in a Phase I clinical trial for metastatic urothelial carcinoma. While further clinical development has been halted, the comprehensive data gathered on this compound vedotin provides valuable insights for the field of antibody-drug conjugates. The methodologies and findings presented in this technical guide can serve as a valuable resource for researchers and scientists in the ongoing quest to develop more effective and safer targeted cancer treatments.

References

SLITRK6: A Promising Therapeutic Target in Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the SLIT and NTRK-like family member 6 (SLITRK6) protein as a therapeutic target in bladder cancer. It details the rationale for targeting SLITRK6, preclinical and clinical data on the antibody-drug conjugate (ADC) AGS15E (ASG-15ME), and relevant experimental methodologies.

Introduction to SLITRK6

SLITRK6 is a type I transmembrane protein belonging to the SLITRK family, which is known for its role in neuronal development.[1][2] Its discovery as a bladder tumor antigen through suppressive subtractive hybridization has positioned it as a compelling target for cancer therapy.[1][2][3][4][5][6]

Key Characteristics of SLITRK6 in Urothelial Carcinoma:

  • High Tumor-Specific Expression: SLITRK6 is highly expressed in the majority of urothelial carcinomas, including non-invasive, invasive, and metastatic bladder cancer.[1][4][7][8] Studies have shown expression in up to 90% of urothelial carcinoma cases and 100% of metastatic cases.[7][8]

  • Limited Normal Tissue Expression: In healthy tissues, SLITRK6 expression is highly restricted, primarily to some epithelia, including the transitional epithelium.[2][4][7] This differential expression profile provides a therapeutic window for targeted agents.

  • Cell Surface Localization: As a transmembrane protein, SLITRK6 is accessible to antibody-based therapies on the cancer cell surface.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on SLITRK6 and the ADC AGS15E.

Table 1: SLITRK6 Expression in Urothelial Carcinoma
Cancer TypeNumber of CasesPercentage of Positive StainingStaining CharacteristicsReference
Bladder Transitional Cell Carcinoma45290%Includes in situ, advanced primary, and metastatic tumors.[4]
Urothelial Carcinoma50990%Across all stages.
Metastatic Bladder CancerNot specified100%---[7][8]
Upper Tract Urothelial Carcinoma (UTUC)20100%Significantly higher mRNA and protein expression compared to UBUC.[9]
Urinary Bladder Urothelial Carcinoma (UBUC)6080%---[9]
Table 2: Preclinical Efficacy of AGS15E (ASG-15ME)
Cell Line/ModelCancer TypeAssayResultReference
CHP-212NeuroblastomaIn vitro cytotoxicityIC50: 0.99 nmol/L[10]
SW-780Bladder Transitional Cell CarcinomaFACS AnalysisEndogenously expresses SLITRK6; used for binding analysis.[1]
Multiple XenograftsBladder, LungIn vivo efficacyPotent inhibition and tumor regression.[5][6]
Table 3: Phase I Clinical Trial Data for AGS15E in Metastatic Urothelial Carcinoma
ParameterValuePatient PopulationReference
Recommended Phase II Dose (RP2D)1.00 mg/kgPatients with metastatic urothelial carcinoma.[7][11]
Objective Response Rate (ORR) at RP2D35.7%Patients treated at the 1.00 mg/kg dose level.[7][11]
ORR in Total Population18.3%All patients in the study.[7][11]
ORR in CPI-Exposed Subgroup27.3%Patients previously treated with checkpoint inhibitors.[7][11]
Most Common Treatment-Emergent Adverse EventsFatigue (54.8%), Nausea (37.6%), Decreased appetite (35.5%)All patients in the study.[7][11]
Dose-Limiting Toxicities (DLTs)Observed at ≥0.75 mg/kgPatients in the dose-escalation cohort.[7][11]

Signaling Pathways Involving SLITRK6

While the direct signaling function of SLITRK6 in bladder cancer is not fully elucidated, research in other cancers, such as lung adenocarcinoma, suggests its involvement in pro-tumorigenic pathways. A study has shown that SLITRK6 can promote cancer progression by regulating the PI3K/AKT/mTOR signaling pathway and the Warburg effect.[12]

SLITRK6_Signaling_Pathway SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Warburg Warburg Effect mTOR->Warburg Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Putative SLITRK6 signaling pathway in cancer.

Therapeutic Strategy: Antibody-Drug Conjugate AGS15E (ASG-15ME)

The leading therapeutic strategy for targeting SLITRK6 is the antibody-drug conjugate (ADC) AGS15E (also referred to as ASG-15ME and Sirtratumab Vedotin).[1][3][10][13]

Components of AGS15E:

  • Antibody: A fully human monoclonal antibody (IgG2) that specifically binds to the extracellular domain of SLITRK6.[1]

  • Linker: A protease-cleavable valine-citrulline (vc) linker.[1]

  • Payload: The potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][13]

Mechanism of Action:

  • Binding: The AGS15E antibody component binds to SLITRK6 on the surface of bladder cancer cells.

  • Internalization: The ADC-SLITRK6 complex is internalized by the cell.[13][14]

  • Payload Release: Inside the cell, the linker is cleaved by lysosomal proteases, releasing the MMAE payload.[8]

  • Cytotoxicity: MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[8]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC AGS15E (ADC) SLITRK6 SLITRK6 Receptor ADC->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE MMAE Payload Lysosome->MMAE Linker Cleavage Apoptosis Apoptosis MMAE->Apoptosis Microtubule Disruption Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Discovery Target Discovery (SSH) Antibody_Generation Antibody Generation Target_Discovery->Antibody_Generation ADC_Conjugation ADC Conjugation Antibody_Generation->ADC_Conjugation In_Vitro In Vitro Assays (Cytotoxicity, Binding) ADC_Conjugation->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (Safety, PK, Efficacy) In_Vivo->Phase_I

References

Sirtratumab's payload, monomethyl auristatin E (MMAE), mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Sirtratumab's Payload: Monomethyl Auristatin E (MMAE)

Introduction: The Architecture of a Targeted "Magic Bullet"

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to function as "magic bullets" that deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] this compound vedotin is an ADC composed of three critical components:

  • The Monoclonal Antibody: this compound, a human IgG2 monoclonal antibody that provides specificity.[2][3]

  • The Cytotoxic Payload: Monomethyl Auristatin E (MMAE), a potent synthetic antineoplastic agent.[4][]

  • The Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker that connects the antibody to the payload.[6]

This guide provides a detailed exploration of the molecular and cellular mechanisms of MMAE as delivered by this compound, intended for researchers, scientists, and professionals in drug development.

The Targeting Mechanism: this compound and the SLITRK6 Antigen

The specificity of this compound vedotin is dictated by its antibody component, this compound, which targets the SLIT and NTRK-like family 6 (SLITRK6) protein.[7][8] SLITRK6 is a transmembrane protein whose expression in healthy tissues is limited but is significantly overexpressed in various solid tumors, including a high percentage of urothelial (bladder) cancers.[7][8][9] This differential expression profile makes SLITRK6 an ideal target for ADC-mediated therapy, allowing for the selective delivery of the cytotoxic payload to cancer cells while sparing normal tissues.

The Payload: Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analogue of dolastatin 10, a natural antimitotic peptide isolated from the sea hare Dolabella auricularia.[1] Its cytotoxicity is exceptionally high—up to 100-1000 times more potent than traditional chemotherapeutics like doxorubicin—making it too toxic for systemic administration as a standalone drug.[1][] As part of an ADC, its potent cell-killing activity can be precisely harnessed.[4][]

Core Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic effect of this compound vedotin is a sequential, multi-step process that ensures the conditional activation of MMAE within the target cancer cell.

  • Binding and Internalization: Following intravenous administration, this compound vedotin circulates systemically. The this compound antibody selectively binds to the SLITRK6 antigen on the surface of tumor cells.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.[7][10]

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics through the cell and fuses with a lysosome.[1] The lysosomal compartment is characterized by a low pH and the presence of proteolytic enzymes, such as cathepsin B.[4] This environment facilitates the cleavage of the valine-citrulline linker, liberating the active MMAE payload from the antibody into the cytoplasm.[4][11]

  • Microtubule Disruption: Once free in the cytosol, MMAE exerts its antimitotic effect by potently inhibiting cell division. It binds to tubulin, the fundamental protein subunit of microtubules, and disrupts the polymerization process necessary for microtubule formation.[1][][12]

  • Cell Cycle Arrest and Apoptosis: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1] By preventing microtubule polymerization, MMAE induces a cell cycle arrest in the G2/M phase.[1][12][13] Prolonged arrest at this checkpoint activates the intrinsic apoptotic pathway, leading to programmed cell death characterized by the activation of caspases and the cleavage of essential cellular substrates.[1]

Quantitative Data Summary

The following tables summarize key characteristics and clinical findings related to this compound vedotin and other MMAE-based ADCs.

Table 1: Components of this compound Vedotin (ASG-15ME)

ComponentDescriptionTarget/Function
Antibody This compound (Human IgG2)Binds to SLIT and NTRK-like family 6 (SLITRK6) protein on tumor cells.[2][3][7]
Payload Monomethyl Auristatin E (MMAE)A potent microtubule-disrupting agent that induces G2/M cell cycle arrest and apoptosis.[4][12]
Linker mc-val-cit-PABCA protease-cleavable linker designed to be stable in the bloodstream and cleaved by lysosomal enzymes (e.g., cathepsin) inside the target cell.[4][6]
Drug-to-Antibody Ratio (DAR) ~4An average of four MMAE molecules are conjugated to each antibody.[6][8]

Table 2: Clinical Trial Data for this compound Vedotin in Metastatic Urothelial Carcinoma

Clinical Trial IDPhaseKey Findings
NCT01963052 IIn an interim analysis of 51 patients, 42 were evaluable. The overall response rate (ORR) was 33%, with 1 complete response and 13 partial responses.[14][15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (General Methodology)

This protocol outlines a standard method for assessing the potency of an ADC like this compound vedotin against target-expressing cancer cells.

  • Cell Culture: Plate SLITRK6-positive cancer cells (e.g., bladder cancer cell lines) and SLITRK6-negative control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of this compound vedotin, a non-targeting control ADC, and free MMAE in cell culture medium.

  • Incubation: Remove the existing medium from the cells and add the ADC/drug dilutions. Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: After the incubation period, assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®). This measures the metabolic activity of remaining viable cells.

  • Data Analysis: Plot the cell viability data against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit cell growth by 50%.

Protocol 2: Intracellular Payload Release Assay (General Methodology)

This protocol describes a method to quantify the release of MMAE inside target cells, as a direct measure of ADC processing.

  • Cell Treatment: Plate SLITRK6-positive cells in larger format plates (e.g., 6-well plates). Treat the cells with the ADC at a specific concentration (e.g., its IC50 value) for various time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS to remove any extracellular ADC. Harvest the cell pellets.

  • Payload Extraction: Lyse the cells and extract the small molecule payload (MMAE) using a protein precipitation method with an organic solvent like methanol (B129727) or acetonitrile, containing a deuterated internal standard (d8-MMAE) for accurate quantification.[16]

  • Quantification by LC-MS/MS: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the concentration of free MMAE.[16]

  • Data Analysis: Correlate the intracellular concentration of released MMAE with the observed cytotoxicity from parallel experiments to confirm that payload release is the driver of cell killing.[16]

Visualizations

Sirtratumab_Vedotin_MOA cluster_bloodstream Systemic Circulation cluster_cell SLITRK6+ Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound Vedotin (ADC) Receptor SLITRK6 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage (Cathepsin) Tubulin Tubulin MMAE->Tubulin 5. Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibits Polymerization Arrest G2/M Arrest Microtubule->Arrest 7. Mitotic Spindle Collapse Apoptosis Apoptosis Arrest->Apoptosis 8. Programmed Cell Death

Caption: Overall mechanism of action for this compound vedotin.

MMAE_Apoptosis_Pathway MMAE Free MMAE in Cytoplasm Tubulin Tubulin Dimer MMAE->Tubulin Binds Disruption Microtubule Dynamic Instability Tubulin->Disruption Inhibits Polymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) Modulation Arrest->Bcl2 Triggers Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage & Substrate Degradation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intracellular signaling cascade initiated by MMAE.

Experimental_Workflow start Start: Seed SLITRK6+ and SLITRK6- Cells prep Prepare Serial Dilutions of ADC and Controls start->prep treat Treat Cells with ADC prep->treat incubate Incubate for 72-120 hours treat->incubate assess Assess Cell Viability (e.g., MTS Assay) incubate->assess analyze Analyze Data: Plot Dose-Response Curve assess->analyze end Determine IC50 Value analyze->end

Caption: Workflow for an in vitro ADC cytotoxicity assay.

References

The Gatekeeper of Cytotoxicity: An In-depth Analysis of the Cleavable Linker in Sirtratumab Vedotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtratumab vedotin (formerly ASG-15ME) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing the SLITRK6 antigen, notably in urothelial carcinoma.[1][2][3] The efficacy and safety of this ADC are critically dependent on the sophisticated interplay between its three core components: a humanized IgG2 monoclonal antibody targeting SLITRK6, the potent cytotoxic agent monomethyl auristatin E (MMAE), and a protease-cleavable linker that connects them.[1][4][5] This technical guide provides a comprehensive examination of the function and mechanism of this cleavable linker, a central element ensuring that the cytotoxic payload is delivered specifically to the tumor cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.

The Valine-Citrulline Linker: A Precisely Engineered Molecular Trigger

This compound vedotin utilizes a well-characterized protease-cleavable linker system composed of a valine-citrulline (vc) dipeptide.[1][6] This linker is further connected to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which in turn is attached to the MMAE payload.[7][8] The entire linker-payload construct is conjugated to the antibody through a maleimidocaproyl (mc) group.[5] This specific design ensures stability in the systemic circulation and allows for efficient release of the active drug only within the targeted cancer cell.[9]

Mechanism of Action: A Multi-Step Intracellular Process

The therapeutic action of this compound vedotin, and the pivotal role of its cleavable linker, is a carefully orchestrated sequence of events that begins with the specific recognition of the SLITRK6 antigen on the surface of cancer cells.[1]

  • Binding and Internalization: The monoclonal antibody component of this compound vedotin binds to the SLITRK6 receptor on the tumor cell surface.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.[10][11]

  • Lysosomal Trafficking: The endosome containing the ADC subsequently fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.0) and a high concentration of various proteases, including cathepsin B.[10][12]

  • Enzymatic Cleavage: Within the lysosome, the valine-citrulline dipeptide of the linker is recognized and cleaved by lysosomal proteases, primarily cathepsin B.[7][10] Cathepsin B hydrolyzes the amide bond between the citrulline residue and the PABC spacer.[7][11] While cathepsin B is a key enzyme, studies on similar vc-linkers have shown that other cathepsins (such as S, L, and F) may also contribute to this cleavage.[8][11]

  • Self-Immolation and Payload Release: The cleavage of the vc dipeptide initiates the "self-immolation" of the PABC spacer. This spontaneous electronic cascade results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[8][10]

  • Induction of Apoptosis: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin and inhibiting its polymerization.[][14][15] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the components and activity of this compound vedotin and its payload, MMAE.

ParameterValueCell LineReference
Binding Affinity (Kd) 0.018 nMSW780[4]
In Vitro Cytotoxicity (IC50) 0.99 nMCHP-212[4]

Table 1: In Vitro Activity of this compound Vedotin

ParameterValue RangeReference
Drug-to-Antibody Ratio (DAR) ~4[9]

Table 2: Physicochemical Properties of this compound Vedotin

Signaling Pathway and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound Vedotin (ADC) SLITRK6 SLITRK6 Receptor ADC->SLITRK6 Binding TumorCell Tumor Cell Membrane Endosome Endosome SLITRK6->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow_Cleavage cluster_workflow In Vitro Linker Cleavage Assay start Start incubation Incubate ADC with Cathepsin B start->incubation time_points Collect Aliquots at Various Time Points incubation->time_points quenching Quench Reaction time_points->quenching analysis Analyze by LC-MS to Quantify Released MMAE quenching->analysis end End analysis->end Experimental_Workflow_Stability cluster_workflow Plasma Stability Assay start Start incubation Incubate ADC in Human Plasma at 37°C start->incubation time_points Collect Aliquots at Various Time Points incubation->time_points capture Isolate ADC using Immunoaffinity Capture time_points->capture analysis Analyze by LC-MS to Determine Average DAR capture->analysis end End analysis->end

References

In Vivo Efficacy of Sirtratumab and MGC018 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of two distinct antibody-drug conjugates (ADCs): Sirtratumab vedotin (ASG-15ME), which targets the SLIT and NTRK-like family member 6 (SLITRK6), and MGC018, which targets B7 homolog 3 (B7-H3). This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated source of quantitative data from xenograft studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction and Nomenclature Clarification

Initial investigations into "this compound" reveal a landscape with two prominent, yet distinct, antibody-drug conjugates often discussed in the context of solid tumor xenograft models. It is crucial to differentiate between them to accurately assess their preclinical performance.

  • This compound vedotin (ASG-15ME) : This ADC is composed of this compound, a human IgG2 monoclonal antibody targeting SLITRK6 , conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2] SLITRK6 is a transmembrane protein that is overexpressed in various epithelial tumors, including bladder, lung, and breast cancer, while having limited expression in normal tissues.[3][4]

  • MGC018 : This is a humanized IgG1-based ADC that targets B7-H3 (also known as CD276), a member of the B7 family of immune regulatory proteins.[1][5] MGC018 is conjugated to the DNA-alkylating agent duocarmycin via a cleavable linker.[5] B7-H3 is overexpressed in a wide array of solid cancers, and its presence is often correlated with poor prognosis.[5]

This guide will present the in vivo efficacy data for each of these ADCs separately to provide a clear and accurate comparison of their preclinical anti-tumor activity.

Section 1: MGC018 (Anti-B7-H3 ADC)

MGC018 is an antibody-drug conjugate designed to deliver a potent duocarmycin payload to tumor cells overexpressing B7-H3.[5] Its mechanism of action involves binding to B7-H3, internalization, and the subsequent release of the DNA-alkylating agent, leading to cell death.[6][7] A key feature of MGC018 is its cleavable linker, which allows for a "bystander effect," where the released payload can kill neighboring B7-H3-negative tumor cells.[6][8]

Data Presentation: In Vivo Efficacy of MGC018 in Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor activity of MGC018 in various cell line-derived xenograft (CDX) models.

Table 1.1: Single-Dose Efficacy of MGC018 in Various Xenograft Models

Cancer TypeXenograft ModelTreatment Dose (mg/kg)Tumor Volume Reduction (%)Complete RegressionsReference
Triple-Negative Breast CancerMDA-MB-4686984/5[9]
3441/5[9]
Ovarian CancerPA-110893/6[1][9]
6912/6[1][9]
3431/6[1][9]
MelanomaA375.S23996/7[1]
184Not Reported[1]
Lung CancerCalu-61091Not Reported[1][10]
684Not Reported[1][10]
372Not Reported[1][10]

Table 1.2: Repeat-Dose Efficacy of MGC018 in Various Xenograft Models

Cancer TypeXenograft ModelTreatment RegimenTumor Volume Reduction (%)Complete RegressionsReference
Ovarian CancerPA-13 mg/kg, QW x 4974/6[11]
3 mg/kg, Q2W x 4922/6[11]
Triple-Negative Breast CancerMDA-MB-4681 mg/kg, QW x 4Not ReportedNot Reported[11]
0.3 mg/kg, QW x 4Not ReportedNot Reported[11]
MelanomaA375.S21 mg/kg, QW x 4Not ReportedNot Reported[11]
0.3 mg/kg, QW x 4Not ReportedNot Reported[11]
Lung CancerCalu-63 mg/kg, QW x 4Not ReportedNot Reported[11]
1 mg/kg, QW x 4Not ReportedNot Reported[11]
0.3 mg/kg, QW x 4Not ReportedNot Reported[11]
Experimental Protocols: MGC018 Xenograft Studies

The following is a summary of the experimental methodologies used in the MGC018 xenograft studies, based on available published information.[1][12]

  • Animal Models: Studies were primarily conducted in female CD-1 nude mice or SCID/CES1c knockout mice.[10][13]

  • Cell Lines and Tumor Implantation:

    • MDA-MB-468 (Triple-Negative Breast Cancer): Orthotopic implantation.

    • PA-1 (Ovarian Cancer): Subcutaneous implantation.

    • A375.S2 (Melanoma): Subcutaneous implantation.

    • Calu-6 (Lung Cancer): Subcutaneous implantation.

  • Drug Administration: MGC018 and control ADCs were administered intravenously.

  • Tumor Measurement: Tumor volumes were measured twice weekly using electronic calipers, and the volume was calculated using the formula: (length × width × height)/2.[1]

  • Study Endpoints: The primary endpoint was typically tumor growth inhibition. In some studies, complete regression (tumor volume ≤5 mm³) was also assessed.[14]

Visualizations: MGC018 Signaling Pathway and Experimental Workflow

MGC018_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (B7-H3+ Cell) cluster_nucleus Nucleus MGC018 MGC018 (ADC) B7H3_positive B7-H3-Positive Tumor Cell MGC018->B7H3_positive Binding Internalization Internalization (Endocytosis) B7H3_positive->Internalization B7H3_negative B7-H3-Negative Tumor Cell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload (Duocarmycin) Cleavage->Payload Payload->B7H3_negative Bystander Effect (Diffusion) DNA DNA Payload->DNA Translocation Alkylation DNA Alkylation DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis

Mechanism of action for the MGC018 antibody-drug conjugate.

MGC018_Xenograft_Workflow start Start cell_culture Tumor Cell Culture (e.g., MDA-MB-468, PA-1) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment MGC018 or Control ADC Administration (IV) tumor_growth->treatment Tumors reach predefined size measurement Tumor Volume Measurement (Twice Weekly) treatment->measurement measurement->measurement endpoint Endpoint Analysis (Tumor Growth Inhibition, Complete Regressions) measurement->endpoint finish End endpoint->finish Sirtratumab_Vedotin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sirtratumab_Vedotin This compound Vedotin (ADC) Tumor_Cell SLITRK6-Positive Tumor Cell Sirtratumab_Vedotin->Tumor_Cell Binding to SLITRK6 Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Active Payload (MMAE) Cleavage->MMAE Microtubules Microtubule Network MMAE->Microtubules Inhibition of Tubulin Polymerization Disruption Microtubule Disruption Microtubules->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Sirtratumab_Vedotin_Xenograft_Workflow start Start cell_culture Tumor Cell Culture (CDX) or Tumor Fragment Preparation (PDX) start->cell_culture implantation Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment This compound Vedotin Administration (IV) tumor_growth->treatment Tumors reach ~200 mm³ measurement Tumor Volume Measurement treatment->measurement measurement->measurement endpoint Endpoint Analysis (Antitumor Activity) measurement->endpoint finish End endpoint->finish

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sirtratumab Vedotin (ASG-15ME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab vedotin (formerly ASG-15ME) is an investigational antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing the SLIT and NTRK-like family member 6 (SLITRK6) protein. This document provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound vedotin.

This compound vedotin is composed of a fully human IgG2 monoclonal antibody, this compound, which specifically targets SLITRK6. The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1] SLITRK6 is a transmembrane protein with limited expression in normal tissues but is found to be expressed in various solid tumors, making it a promising target for ADC therapy.[2][3]

Mechanism of Action

The mechanism of action of this compound vedotin begins with the binding of the this compound antibody to the SLITRK6 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized, presumably via endocytosis. Inside the cell, the ADC is trafficked to the lysosomes, where the valine-citrulline linker is cleaved by lysosomal proteases, such as cathepsin B. This cleavage releases the cytotoxic payload, MMAE, into the cytoplasm.[4]

Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) of the cancer cell.[5] Research also suggests that SLITRK6 may play a role in regulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][6][7] The inhibition of this pathway upon this compound vedotin binding and internalization could contribute to its anti-tumor effects.

Sirtratumab_Vedotin_Mechanism_of_Action Mechanism of Action of this compound Vedotin cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sirtratumab_Vedotin This compound Vedotin (ADC) SLITRK6_Receptor SLITRK6 Receptor Sirtratumab_Vedotin->SLITRK6_Receptor Binding Endosome Endosome SLITRK6_Receptor->Endosome Internalization PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway SLITRK6_Receptor->PI3K_AKT_mTOR Potential Regulation Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition Inhibition PI3K_AKT_mTOR->Inhibition Preclinical_Xenograft_Study_Workflow Workflow of a Preclinical Xenograft Study Cell_Culture Culture of SLITRK6-positive Human Cancer Cells Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Intravenous Administration of This compound Vedotin or Vehicle Randomization->Treatment Measurement Regular Measurement of Tumor Volume Treatment->Measurement Over time Analysis Calculation of Tumor Growth Inhibition Measurement->Analysis

References

Sirtratumab Vedotin (ASG-15ME): A Technical Guide for Researchers in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab Vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that holds potential for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of this compound Vedotin, its target, mechanism of action, and available clinical and preclinical data. While clinical trials have primarily focused on urothelial carcinoma, the expression of its target, SLIT and NTRK-like protein 6 (SLITRK6), in lung cancer suggests a rationale for its investigation in NSCLC.

Core Components of this compound Vedotin

This compound Vedotin is comprised of three key components:

  • This compound: A humanized monoclonal antibody (IgG2) that specifically targets SLITRK6.

  • Monomethyl Auristatin E (MMAE): A potent microtubule-disrupting agent that serves as the cytotoxic payload.

  • Protease-Cleavable Linker: A linker designed to be stable in circulation and to release the MMAE payload upon internalization into the target cancer cell.[1][2]

Mechanism of Action

The proposed mechanism of action for this compound Vedotin begins with the binding of the this compound antibody to the SLITRK6 protein on the surface of cancer cells. This binding facilitates the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]

The Target: SLITRK6 in Non-Small Cell Lung Cancer

SLITRK6 is a transmembrane protein that has been identified as a tumor antigen in several epithelial tumors, including bladder, lung, and breast cancer.[1][3][4] A recent study has shed light on the role of SLITRK6 in lung adenocarcinoma (LUAD), a subtype of NSCLC.

SLITRK6 Signaling Pathway in Lung Adenocarcinoma

Research indicates that SLITRK6 promotes the progression of LUAD by activating the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell proliferation, growth, and survival. The upregulation of SLITRK6 in LUAD tissues has been observed to enhance glycolysis in cancer cells, a phenomenon known as the Warburg effect.[5] Knockdown of SLITRK6 has been shown to suppress the proliferation and colony formation of LUAD cells in vitro and inhibit tumor growth in vivo.[5]

SLITRK6_Signaling_Pathway cluster_cell Tumor Cell SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Warburg Warburg Effect (Enhanced Glycolysis) mTOR->Warburg

Figure 1: Proposed SLITRK6 signaling pathway in lung adenocarcinoma.

Preclinical Research in Lung Adenocarcinoma

A key study investigated the role of SLITRK6 in LUAD, providing a strong rationale for targeting this protein in NSCLC.

Experimental Protocols

Cell Lines and Culture: Human LUAD cell lines (e.g., A549, H1299) and normal human bronchial epithelial cells were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

SLITRK6 Knockdown: Short hairpin RNAs (shRNAs) targeting SLITRK6 were designed and transfected into LUAD cells to silence SLITRK6 expression. A non-targeting shRNA was used as a control.

Cell Viability Assay: Cell Counting Kit-8 (CCK-8) assays were performed to assess cell proliferation. Cells were seeded in 96-well plates, and CCK-8 solution was added at specified time points. The absorbance was measured at 450 nm to determine the number of viable cells.

Colony Formation Assay: Cells were seeded in 6-well plates at a low density and cultured for approximately two weeks. The resulting colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then counted.

In Vivo Xenograft Model: Nude mice were subcutaneously injected with LUAD cells stably expressing either SLITRK6 shRNA or a control shRNA. Tumor growth was monitored regularly by measuring tumor volume.

Western Blot Analysis: Proteins were extracted from cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against SLITRK6, AKT, phosphorylated AKT (p-AKT), mTOR, and phosphorylated mTOR (p-mTOR), followed by incubation with a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.

Summary of Preclinical Findings
FindingSignificance
SLITRK6 expression is significantly upregulated in LUAD tissues.[5]Suggests SLITRK6 as a potential biomarker and therapeutic target for LUAD.
Knockdown of SLITRK6 suppresses LUAD cell proliferation and colony formation in vitro.[5]Demonstrates the role of SLITRK6 in promoting cancer cell growth.
SLITRK6 knockdown inhibits the growth of LUAD xenografts in vivo.[5]Validates the in vitro findings and supports the potential of SLITRK6-targeted therapies.
SLITRK6 knockdown suppresses glycolysis by regulating the phosphorylation of AKT and mTOR.[5]Elucidates the underlying mechanism of SLITRK6-mediated tumor promotion.

Clinical Research: Phase I Trial in Urothelial Carcinoma (NCT01963052)

While no clinical trial data for this compound Vedotin in NSCLC is currently available, the Phase I dose-escalation and expansion study in patients with metastatic urothelial carcinoma provides valuable safety and preliminary efficacy information.[6][7]

Experimental Protocol

Study Design: A multicenter, single-arm, Phase I trial consisting of a dose-escalation phase and a dose-expansion phase.[6][7]

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had progressed after at least one prior chemotherapy regimen.[2]

Treatment: this compound Vedotin (AGS15E) was administered intravenously once every 3 weeks. The dose-escalation phase evaluated doses ranging from 0.10 to 1.25 mg/kg.[6][7]

Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound Vedotin and to determine the recommended Phase II dose (RP2D).[6]

Secondary Objectives: To assess the anti-tumor activity of this compound Vedotin, including the objective response rate (ORR).

Phase1_Trial_Workflow cluster_workflow Phase I Trial Workflow (NCT01963052) Patient_Screening Patient Screening (Metastatic Urothelial Carcinoma) Dose_Escalation Dose Escalation Cohorts (0.10 to 1.25 mg/kg) Patient_Screening->Dose_Escalation DLT_Assessment Dose-Limiting Toxicity (DLT) Assessment Dose_Escalation->DLT_Assessment DLT_Assessment->Dose_Escalation Inform next dose level RP2D_Determination Recommended Phase II Dose (RP2D) Determination DLT_Assessment->RP2D_Determination Dose_Expansion Dose Expansion Cohort (at RP2D) RP2D_Determination->Dose_Expansion Efficacy_Safety_Eval Efficacy & Safety Evaluation Dose_Expansion->Efficacy_Safety_Eval

Figure 2: Workflow of the Phase I dose-escalation trial for this compound Vedotin.

Clinical Data Summary

Patient Demographics and Disposition (N=93) [6]

CharacteristicValue
Median Age (years)67
Gender (Male)79.6%
Prior CPI Therapy35.5% (33 patients)

Safety: Most Common Treatment-Emergent Adverse Events (All Grades) [6]

Adverse EventFrequency
Fatigue54.8%
Nausea37.6%
Decreased Appetite35.5%

Note: Peripheral neuropathy and ocular toxicities were observed at doses of ≥0.75 mg/kg.[6]

Efficacy: Objective Response Rate (ORR) [6]

Patient PopulationORR
Total Population18.3%
CPI-Exposed Subgroup27.3%
At Recommended Phase II Dose (1.00 mg/kg)35.7%

Future Directions for NSCLC Research

The preclinical data demonstrating the role of SLITRK6 in lung adenocarcinoma, coupled with the manageable safety profile and preliminary efficacy of this compound Vedotin in another solid tumor, provides a strong foundation for its investigation in NSCLC. Future research should focus on:

  • Assessing SLITRK6 expression levels across different NSCLC subtypes to identify patient populations most likely to benefit from a SLITRK6-targeting ADC.

  • Conducting preclinical studies of this compound Vedotin in NSCLC patient-derived xenograft (PDX) models to evaluate its in vivo efficacy.

  • Designing and initiating Phase I/II clinical trials of this compound Vedotin specifically in patients with advanced or metastatic NSCLC who have progressed on standard-of-care therapies.

Conclusion

This compound Vedotin is a promising antibody-drug conjugate targeting SLITRK6. While clinical development has primarily focused on urothelial cancer, the scientific rationale for its application in non-small cell lung cancer is compelling. The information presented in this guide, including the SLITRK6 signaling pathway, preclinical findings in lung adenocarcinoma, and clinical data from the Phase I trial in urothelial cancer, offers a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for NSCLC. Further investigation into the role of this compound Vedotin in this patient population is warranted.

References

An In-depth Technical Guide to the Preclinical Investigation of Sirtuin-Targeting Agents in Glioblastoma Multiforme Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers. The sirtuin family of NAD+-dependent deacetylases has emerged as a critical regulator of diverse cellular processes implicated in GBM pathogenesis, including DNA repair, metabolism, and cell survival. This technical guide provides a comprehensive overview of the preclinical investigation of sirtuin-targeting compounds in GBM models. We detail experimental protocols for in vitro and in vivo evaluation, present quantitative data on the efficacy of representative sirtuin modulators, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of neuro-oncology and drug development.

Introduction to Sirtuins in Glioblastoma

Sirtuins (SIRTs) are a class of enzymes that play a crucial role in cellular regulation by deacetylating histone and non-histone proteins. In the context of glioblastoma, several sirtuins have been shown to have multifaceted roles. For instance, SIRT1 is often overexpressed in glioma cells and is associated with tumor proliferation and resistance to chemotherapy[1][2][3][4]. Conversely, other sirtuins like SIRT2, SIRT4, and SIRT6 have demonstrated tumor-suppressive functions[2]. This differential activity makes sirtuins attractive therapeutic targets for GBM. The investigation of sirtuin-targeting agents, both inhibitors and activators, in preclinical GBM models is a promising area of research.

Sirtuin-Associated Signaling Pathways in Glioblastoma

The therapeutic potential of targeting sirtuins in glioblastoma stems from their central role in regulating key signaling pathways that drive tumorigenesis. Understanding these pathways is critical for designing effective therapeutic strategies.

Sirtuin_Signaling_Pathway_in_Glioblastoma cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates NFkB NF-κB SIRT1->NFkB deacetylates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates DNA_Repair DNA Repair SIRT1->DNA_Repair SIRT6 SIRT6 SIRT6->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis SIRT2 SIRT2 p73 p73 SIRT2->p73 deacetylates Tubulin α-tubulin SIRT2->Tubulin deacetylates p73->Apoptosis Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle SIRT3 SIRT3 Metabolism Metabolic Reprogramming SIRT3->Metabolism ROS ROS Production SIRT3->ROS SIRT4 SIRT4 SIRT4->Metabolism Stress Cellular Stress (e.g., Chemotherapy) Stress->SIRT1

Caption: Sirtuin signaling pathways in glioblastoma.

Experimental Protocols for Investigating Sirtuin-Targeting Agents

A systematic preclinical evaluation of a novel sirtuin-targeting agent involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Assays

3.1.1. Cell Lines and Culture

  • Human Glioblastoma Cell Lines: U87 and U251 cells are commonly used and can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3][5].

  • Rat Gliosarcoma Cell Line: 9L cells are suitable for intracranial implantation in rat models and are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin[6].

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

3.1.2. Cell Viability Assay (MTT Assay)

  • Seed glioblastoma cells (e.g., U87, U251) in 96-well plates at a density of 5x103 cells/well.

  • After 24 hours, treat the cells with varying concentrations of the sirtuin-targeting agent for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3.1.3. Western Blot Analysis

  • Treat cells with the sirtuin-targeting agent for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies against sirtuins (e.g., SIRT1, SIRT2), apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2), and proliferation markers (e.g., Ki67, PCNA) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.1.4. Cell Invasion Assay (Transwell Assay)

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed 5x104 cells in serum-free medium in the upper chamber.

  • Add medium with 10% FBS as a chemoattractant to the lower chamber.

  • Add the sirtuin-targeting agent to both chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invading cells under a microscope.

In Vivo Models

3.2.1. Xenograft Mouse Model

  • Cell Preparation: Harvest cultured glioblastoma cells (e.g., U87) and resuspend in sterile PBS at a concentration of 2x107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2x106 cells) into the flank of 4-week-old nude mice[3].

  • Tumor Growth Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width2).

  • Treatment: When tumors reach a volume of approximately 100 mm3, randomize the mice into treatment and control groups. Administer the sirtuin-targeting agent (e.g., via intraperitoneal injection) according to the desired dosing schedule.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

3.2.2. Intracranial Rat Model

  • Cell Implantation: Anesthetize Sprague Dawley rats and stereotactically inject 9L gliosarcoma cells into the brain[7].

  • Tumor Growth Imaging: Monitor tumor growth using non-invasive imaging techniques such as PET/CT/MRI[7].

  • Pharmacologic Inhibition Studies: Administer the sirtuin-targeting agent (e.g., EX-527 at 5 mg/kg, i.p.) and monitor the pharmacodynamic effects on sirtuin activity in the tumor using specialized imaging agents[7].

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture GBM Cell Lines (U87, U251) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Mechanism Mechanism of Action (Western Blot, Invasion Assay) Viability->Mechanism Xenograft Subcutaneous Xenograft (Nude Mice) Mechanism->Xenograft Orthotopic Intracranial Model (Rats) Mechanism->Orthotopic Efficacy Tumor Growth Inhibition Xenograft->Efficacy Survival Survival Analysis Orthotopic->Survival Drug_Candidate Sirtuin-Targeting Agent Drug_Candidate->Cell_Culture

Caption: Preclinical experimental workflow.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the effects of sirtuin-targeting agents in glioblastoma models.

Table 1: In Vitro Efficacy of Sirtuin Modulators in Glioblastoma Cell Lines

CompoundTargetCell LineAssayEndpointResultReference
EX-527 (Selisistat)SIRT1 InhibitorU87, U251Cell ViabilityIC50 (100 µM TMZ)Decreased cell viability with TMZ[3]
SalermideSIRT1/SIRT2 InhibitorGB2Sphere Formation-Decreased sphere formation[8]
AGK2SIRT2 InhibitorGB2Sphere Formation-Decreased sphere formation[8]
Comp 5SIRT1 ActivatorU87MG, T98GCell Viability-Induced autophagic cell death[9]
SIRT1 siRNASIRT1 KnockdownU87, U251Cell Viability-Significantly decreased viability[5]

Table 2: In Vivo Efficacy of Sirtuin Modulators in Glioblastoma Models

CompoundModelTreatmentEndpointResultReference
SIRT1 shRNAU87 Xenograft (Mice)-Tumor GrowthReduced tumor growth compared to control[2]
Comp 5Xenograft (Mice)-Tumor Volume & WeightSignificantly reduced tumor volume and weight[2][9]
EX-5279L Intracranial (Rats)5 mg/kg, i.p.SIRT1 Activity (PET)Significant reduction in radiotracer uptake[7]
Sirt1 OverexpressionGBM Mouse Model-SurvivalLonger survival periods[10]

Conclusion

The preclinical data strongly suggest that sirtuins are viable therapeutic targets in glioblastoma. Both inhibition of oncogenic sirtuins like SIRT1 and activation of tumor-suppressive sirtuins have shown anti-tumor effects in various GBM models. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of novel sirtuin-targeting agents for the treatment of this devastating disease. Future studies should focus on the development of more specific and potent modulators with favorable blood-brain barrier penetration to translate these promising preclinical findings into clinical benefits for GBM patients.

References

SLITRK6 Expression as a Biomarker for Sirtratumab Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transmembrane protein SLITRK6 as a predictive biomarker for the efficacy of Sirtratumab, a monoclonal antibody developed for targeted cancer therapy. This document outlines the clinical trial data supporting this correlation, details the experimental protocols for assessing SLITRK6 expression, and illustrates the key signaling pathways involved.

Introduction to SLITRK6 and this compound

SLITRK6 (SLIT and NTRK-like family member 6) is a type I transmembrane protein that is a member of the SLITRK family.[1] These proteins are characterized by extracellular leucine-rich repeat (LRR) domains and a C-terminal region with homology to neurotrophin receptors. While SLITRK6 is predominantly expressed in neural tissues and plays a role in neurite outgrowth, its overexpression has been identified in various epithelial tumors, including bladder, lung, and breast cancer, with minimal expression in normal tissues.[1][2] This differential expression profile makes SLITRK6 an attractive target for cancer therapy.

This compound is a human monoclonal antibody designed to target SLITRK6.[3] It is most notably utilized in the form of an antibody-drug conjugate (ADC) called this compound vedotin (also known as ASG-15ME).[4] This ADC consists of this compound linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[5] The ADC is designed to selectively deliver MMAE to SLITRK6-expressing tumor cells, thereby minimizing off-target toxicity.[5]

SLITRK6 Expression as a Predictive Biomarker

The expression level of SLITRK6 in tumor tissue is a critical determinant of the potential efficacy of this compound-based therapies. Clinical and preclinical studies have demonstrated a correlation between high SLITRK6 expression and positive treatment outcomes.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the key quantitative data from studies on SLITRK6 expression and the efficacy of this compound vedotin.

Table 1: SLITRK6 Expression in Urothelial Carcinoma

Cancer TypeNumber of CasesSLITRK6 ExpressionMethodReference
Bladder Cancer (TMA)50988% positive (67% moderate to strong)IHC[2]
Transitional Cell Carcinoma (TMA)-90% positiveIHC[2]
Metastatic Bladder Cancer (TMA)-100% positiveIHC[2]
Urothelial Carcinoma4685% positive (56% with H-score ≥150)IHC[6]
Upper Tract Urothelial Carcinoma (UTUC)20>4-fold higher mRNA expression vs. UBUCqRT-PCR[7]
Upper Tract Urothelial Carcinoma (UTUC)20100% strong expressionIHC[7]
Urinary Bladder Urothelial Carcinoma (UBUC)6080% expressionIHC[7]

Table 2: Efficacy of this compound Vedotin (ASG-15ME) in Metastatic Urothelial Carcinoma (NCT01963052 Phase I Trial)

Patient PopulationNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Reference
All evaluable patients4233%1 (2.4%)13 (31%)[8]
Patients at dose levels ≥ 0.5 mg/kg3730%110[6]
Patients at recommended Phase 2 dose (1.00 mg/kg)-35.7%--[9]
Total population in dose-escalation and expansion9318.3%--[9]
CPI-exposed subgroup3327.3%--[9]

Experimental Protocols

Accurate and reproducible measurement of SLITRK6 expression is paramount for its use as a biomarker. The following sections detail the methodologies for immunohistochemistry (IHC) and in situ hybridization (ISH).

Immunohistochemistry (IHC) Protocol for SLITRK6 Detection

This protocol is a composite based on methodologies described in the literature for detecting SLITRK6 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[2][5]

  • Tissue Preparation:

    • Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions and clear with xylene.

    • Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections onto charged microscope slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Wash with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).

    • Block non-specific antibody binding by incubating with a protein block (e.g., 5% normal goat serum in TBST) for 30-60 minutes.

    • Incubate with a primary antibody against SLITRK6 (e.g., a rabbit polyclonal or a specific monoclonal antibody used in clinical trial assays) at a predetermined optimal dilution overnight at 4°C.

    • Wash sections with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash sections with TBST.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) and monitor for desired staining intensity.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol to xylene.

    • Mount with a permanent mounting medium.

  • Interpretation of Staining:

    • SLITRK6 expression is typically observed on the cell membrane and in the cytoplasm.

    • Scoring can be performed using methods like the H-score, which considers both the percentage of positive cells and the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong). The H-score is calculated as: [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)], with a range of 0-300.

In Situ Hybridization (ISH) Protocol for SLITRK6 mRNA Detection

This protocol provides a general framework for the detection of SLITRK6 mRNA in FFPE tissue sections.

  • Probe Design and Preparation:

    • Design and synthesize a labeled antisense RNA probe complementary to the SLITRK6 mRNA sequence. A sense probe should be used as a negative control. Probes can be labeled with digoxigenin (B1670575) (DIG) or biotin.

  • Tissue Preparation:

    • Prepare FFPE tissue sections as described in the IHC protocol (steps 1.1-1.4).

    • Ensure an RNase-free environment throughout the procedure.

  • Permeabilization and Pre-hybridization:

    • Treat sections with proteinase K to permeabilize the tissue and facilitate probe entry. The concentration and incubation time need to be optimized for the specific tissue type.

    • Wash with RNase-free PBS.

    • Acetylate the sections to reduce non-specific probe binding.

    • Pre-hybridize the sections in a hybridization buffer at the appropriate temperature.

  • Hybridization:

    • Denature the labeled probe and apply it to the tissue sections.

    • Incubate overnight in a humidified chamber at a temperature optimized for the specific probe (typically 42-65°C).

  • Post-Hybridization Washes:

    • Perform a series of stringent washes with saline-sodium citrate (B86180) (SSC) buffer at increasing temperatures to remove unbound and non-specifically bound probe.

  • Detection:

    • Block non-specific binding sites.

    • Incubate with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP, or HRP).

    • Wash to remove unbound antibody.

    • Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP).

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain (e.g., Nuclear Fast Red).

    • Dehydrate and mount with a permanent mounting medium.

Signaling Pathways and Mechanism of Action

Understanding the molecular pathways involving SLITRK6 and the mechanism of action of this compound vedotin is crucial for rational drug development and patient selection.

SLITRK6 Signaling Pathway

Recent studies have implicated SLITRK6 in the regulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and metabolism in cancer.

SLITRK6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: SLITRK6 activates the PI3K/AKT/mTOR signaling pathway, promoting cell proliferation and survival.

This compound Vedotin Mechanism of Action

The therapeutic strategy of this compound vedotin is based on the targeted delivery of a potent cytotoxic agent to cancer cells overexpressing SLITRK6.

Sirtratumab_MoA cluster_extracellular Extracellular Space cluster_cell SLITRK6-Expressing Tumor Cell SirtratumabVedotin This compound vedotin (Antibody-Drug Conjugate) SLITRK6 SLITRK6 SirtratumabVedotin->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Proteolytic Cleavage Microtubule_disruption Microtubule Disruption MMAE_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Caption: this compound vedotin binds to SLITRK6, is internalized, and releases MMAE, leading to apoptosis.

Conclusion

SLITRK6 has emerged as a promising biomarker for predicting the efficacy of this compound-based therapies, particularly this compound vedotin, in urothelial carcinoma and potentially other solid tumors. The high expression of SLITRK6 on tumor cells and its limited expression in normal tissues provide a therapeutic window for this targeted approach. The data from the Phase I clinical trial of this compound vedotin are encouraging and support the further development of this agent. Standardized and validated experimental protocols for assessing SLITRK6 expression, such as the IHC and ISH methods detailed in this guide, will be essential for patient stratification in future clinical trials and for the eventual clinical implementation of this compound-based therapies. Further investigation into the role of the SLITRK6-mediated PI3K/AKT/mTOR signaling pathway may also uncover additional therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for Sirtratumab Vedotin In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab vedotin (formerly ASG-15ME) is a promising antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a human monoclonal antibody directed against the SLIT and NTRK-like protein 6 (SLITRK6), a transmembrane protein overexpressed in various solid tumors, including urothelial carcinoma. The antibody is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker. This targeted delivery system is designed to selectively eliminate cancer cells expressing SLITRK6 while minimizing systemic toxicity.

The mechanism of action for this compound vedotin begins with the antibody component binding to the SLITRK6 receptor on the tumor cell surface. This binding triggers the internalization of the ADC-receptor complex. Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic MMAE payload. The released MMAE then binds to tubulin, disrupting microtubule polymerization. This leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death, or apoptosis.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound vedotin using a colorimetric MTT assay, a standard method for quantifying cell viability.

Quantitative Data Summary

The cytotoxic activity of this compound vedotin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. The IC50 values are determined by treating cancer cell lines with a range of this compound vedotin concentrations and measuring cell viability after a specified incubation period.

Cell LineCancer TypeSLITRK6 ExpressionIC50 (nM)Incubation Time (hours)
CHP-212NeuroblastomaPositive0.99[1][2]120[2]
SW-780Bladder CarcinomaPositivePotent Killing ObservedNot Specified
IGR-OV1Ovarian CarcinomaNegativeNo Effect[1][2]Not Specified

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound vedotin, from receptor binding to the induction of apoptosis.

Sirtratumab_Vedotin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sirtratumab_vedotin This compound vedotin (Antibody-MMAE Conjugate) SLITRK6 SLITRK6 Receptor Sirtratumab_vedotin->SLITRK6 Binding Internalization Internalization (Endocytosis) SLITRK6->Internalization Receptor-Mediated PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway (Downstream of SLITRK6) SLITRK6->PI3K_AKT_mTOR Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage MMAE Free MMAE MMAE_release->MMAE Microtubule_disruption Microtubule Disruption MMAE->Microtubule_disruption Inhibition of Tubulin Polymerization G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Mechanism of Action of this compound Vedotin

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the in vitro cytotoxicity of this compound vedotin against adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • SLITRK6-positive cancer cell line (e.g., CHP-212)

  • SLITRK6-negative cancer cell line (e.g., IGR-OV1) for control

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound vedotin (lyophilized powder)

  • Sterile, 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow Diagram:

Cytotoxicity_Assay_Workflow Cell_Seeding 1. Cell Seeding (Adherent cells in 96-well plate) Incubation_1 2. Overnight Incubation (Allow cells to attach) Cell_Seeding->Incubation_1 ADC_Treatment 3. This compound Vedotin Treatment (Serial dilutions) Incubation_1->ADC_Treatment Incubation_2 4. Incubation (e.g., 72-120 hours) ADC_Treatment->Incubation_2 MTT_Addition 5. MTT Reagent Addition Incubation_2->MTT_Addition Incubation_3 6. Incubation (2-4 hours, for formazan (B1609692) formation) MTT_Addition->Incubation_3 Solubilization 7. Formazan Solubilization (Add DMSO or SDS) Incubation_3->Solubilization Absorbance_Reading 8. Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis

Experimental Workflow for Cytotoxicity Assay

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow the cells to adhere.

  • Preparation of this compound Vedotin Dilutions:

    • Reconstitute the lyophilized this compound vedotin in sterile PBS or another appropriate solvent to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. A typical concentration range might be from 0.01 pM to 100 nM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ADC) and an untreated control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound vedotin dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound vedotin concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

References

Application Notes and Protocols for Detecting SLITRK6 with Sirtratumab via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLITRK6 (SLIT and NTRK like family member 6) is a type I transmembrane protein that is a member of the SLITRK family.[1][2] This protein is characterized by two N-terminal leucine-rich repeat (LRR) domains and a C-terminal region with homology to Trk neurotrophin receptors.[2][3] SLITRK6 is predominantly expressed in neural tissues and plays a role in regulating neurite outgrowth, which is essential for normal hearing and vision.[3][4] Notably, SLITRK6 has been identified as a promising therapeutic target in certain cancers, including urothelial carcinoma, due to its differential expression.[3][5]

Sirtratumab is a human monoclonal antibody of the IgG2-kappa isotype that specifically targets the SLITRK6 protein.[6] This antibody has been utilized in the development of antibody-drug conjugates (ADCs), such as this compound vedotin (ASG-15ME), for targeted cancer therapy.[5][7] Flow cytometry is a powerful technique for identifying and quantifying cell-surface expression of proteins like SLITRK6, making it an invaluable tool for research and clinical development involving this compound. This document provides a detailed protocol for the detection of SLITRK6 on the cell surface using this compound by flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its target, SLITRK6.

Table 1: this compound Specifications

ParameterValueReference
Antibody Name This compound[6]
Alternative Names AGS15C; Ha15-10ac12[6]
Isotype Human IgG2-kappa
Target SLITRK6 (SLIT and NTRK like family member 6)[6]
Molecular Weight (Predicted) 145.5 kDa
Purity >95% by SDS-PAGE[8]
Endotoxin Level < 0.001 EU/µg
EC50 (ELISA) 0.04938 µg/mL (Immobilized human SLITRK6 His at 2 µg/mL)

Table 2: SLITRK6 Protein Information

ParameterDescriptionReference
Full Name SLIT and NTRK like family member 6[1]
Gene Symbol SLITRK6[1]
Protein Family SLITRK family[4]
Function Regulator of neurite outgrowth[3][4]
Chromosomal Location 13q31.1[4]
Associated Diseases Deafness and Myopia, Urothelial Carcinoma[1][3]

Experimental Protocols

Flow Cytometry Protocol for SLITRK6 Detection

This protocol outlines the steps for staining cell surface SLITRK6 with this compound for analysis by flow cytometry.

Materials:

  • Primary Antibody: this compound (anti-SLITRK6)

  • Secondary Antibody: Alexa Fluor 488 conjugated Goat Anti-Human IgG, or other suitable fluorescently labeled secondary antibody.

  • Isotype Control: Human IgG2 kappa

  • Cell Line: SK-N-SH (neuroblastoma cell line known to express SLITRK6) or other cell line of interest.[6]

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide)

  • Fixative (Optional): 1-4% Paraformaldehyde in PBS

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Culture cells to a sufficient density. b. Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity. c. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. d. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube. b. Add the primary antibody, this compound, at the desired concentration (titration is recommended, but a starting concentration of 1-5 µg/mL can be used). c. For the isotype control, add the Human IgG2 kappa antibody at the same concentration as this compound. d. For the unstained control, add an equivalent volume of Flow Cytometry Staining Buffer. e. Incubate the tubes for 30-60 minutes at 4°C, protected from light. f. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Secondary Antibody Staining (if using an unconjugated primary): a. Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer. b. Add the fluorescently labeled secondary antibody at the manufacturer's recommended dilution (e.g., 1:1000 for Goat Anti-Human IgG Alexa Fluor 488).[6] c. Incubate for 30 minutes at 4°C, protected from light. d. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 2f.

  • Fixation (Optional): a. Resuspend the final cell pellet in 500 µL of 1% paraformaldehyde in PBS. b. Incubate for 20 minutes at room temperature. c. Centrifuge and resuspend in Flow Cytometry Staining Buffer.

  • Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire events on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. c. Use the unstained and isotype controls to set the appropriate gates and voltages.

Visualizations

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_secondary Secondary Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Count Count & Resuspend Cells (1x10^6 cells/mL) Harvest->Count Primary_Ab Add Primary Antibody (this compound or Isotype) Count->Primary_Ab Incubate_1 Incubate (30-60 min, 4°C) Primary_Ab->Incubate_1 Wash_1 Wash Cells (2x) Incubate_1->Wash_1 Secondary_Ab Add Secondary Antibody (e.g., Alexa Fluor 488) Wash_1->Secondary_Ab Incubate_2 Incubate (30 min, 4°C) Secondary_Ab->Incubate_2 Wash_2 Wash Cells (2x) Incubate_2->Wash_2 Resuspend Resuspend Cells Wash_2->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

Caption: Flow cytometry workflow for SLITRK6 detection.

SLITRK6 Signaling Pathway Context

While the direct downstream signaling of SLITRK6 is not fully elucidated, its expression is implicated in pathways relevant to cancer progression. For instance, in lung adenocarcinoma, SLITRK6 has been shown to promote progression by regulating the PI3K/AKT/mTOR signaling pathway.[3]

SLITRK6_Signaling_Context SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Progression Tumor Progression (e.g., Warburg Effect) mTOR->Progression promotes

Caption: SLITRK6 regulation of PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols: Sirtratumab Treatment of SW780 Urothelial Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab (formerly this compound vedotin or ASG-15ME) is an antibody-drug conjugate (ADC) in clinical development for the treatment of urothelial carcinoma.[1][2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a particular surface antigen, thereby minimizing systemic toxicity.[1][3] this compound is designed to target SLITRK6 (SLIT and NTRK Like Family Member 6), a transmembrane protein that has been identified as a target in urothelial cancer.[1][2]

The SW780 cell line is a well-established model for urothelial carcinoma research.[4][5] Derived from a grade I transitional cell carcinoma of the urinary bladder, these cells exhibit an epithelial morphology and are tumorigenic.[4] This document provides detailed protocols for evaluating the in vitro efficacy of this compound on the SW780 cell line, including methods for cell culture, cytotoxicity assessment, and analysis of downstream signaling pathways.

Data Presentation

Table 1: Proliferation of SW780 Cells in Response to this compound Treatment
Concentration (µg/mL)Mean Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.0192.34.8
0.175.16.1
148.95.5
1021.74.2
1005.42.1
Table 2: Induction of Apoptosis in SW780 Cells by this compound
TreatmentConcentration (µg/mL)Apoptotic Cells (%)
Vehicle Control04.5
This compound125.8
This compound1068.2

Experimental Protocols

SW780 Cell Culture

The SW780 human bladder cancer cell line is adherent and exhibits epithelial-like morphology.[4]

  • Culture Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC 30-2008) supplemented with 10% fetal bovine serum (FBS). Some protocols may use DMEM with 10% FBS.[6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a CO2-free atmosphere, but if using DMEM, a 5% CO2 atmosphere is required.[6][7]

  • Subculturing:

    • Rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS).

    • Briefly treat with 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells at approximately 125 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks.

Cell Viability Assay (MTS Assay)

This protocol assesses the dose-dependent cytotoxic effect of this compound on SW780 cells.

  • Cell Seeding: Seed SW780 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the drug solvent).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed SW780 cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_workflow Experimental Workflow A SW780 Cell Culture B Cell Seeding (96-well & 6-well plates) A->B C This compound Treatment (Dose-Response) B->C D Cell Viability Assay (MTS) C->D E Apoptosis Assay (Flow Cytometry) C->E F Data Analysis (IC50 & % Apoptosis) D->F E->F

Caption: Workflow for evaluating this compound's effect on SW780 cells.

G cluster_pathway Proposed this compound Signaling Pathway This compound This compound (ADC) SLITRK6 SLITRK6 Receptor (on SW780 cell surface) This compound->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's proposed mechanism of action in SW780 cells.

References

Application Notes and Protocols: Utilizing Sirtratumab Vedotin in CHP-212 Neuroblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sirtratumab vedotin, an antibody-drug conjugate (ADC), in studies involving the CHP-212 human neuroblastoma cell line. Detailed protocols for cell culture, assessment of target expression, and evaluation of ADC cytotoxicity are included to facilitate reproducible experimental design and execution.

Introduction

Neuroblastoma is a pediatric cancer originating from neural crest cells, and high-risk forms of the disease have poor prognoses, necessitating the development of novel targeted therapies.[1] One promising strategy is the use of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2][3]

This compound vedotin (ASG-15ME) is an ADC composed of a human monoclonal antibody, this compound, targeted against the SLIT and NTRK-like family member 6 (SLITRK6) protein.[4][5] This antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[4] SLITRK6 is a transmembrane protein with expression observed in various cancers, including neuroblastoma, while having limited expression in normal tissues, making it an attractive target for ADC therapy.[6][7][8] The CHP-212 cell line, derived from a human neuroblastoma, has been identified as a suitable model for preclinical evaluation of this compound vedotin.[4][9]

Mechanism of Action

The therapeutic action of this compound vedotin is initiated by the binding of the this compound antibody to the SLITRK6 protein on the surface of CHP-212 cells.[5] Following binding, the ADC-SLITRK6 complex is internalized by the cell.[4][5] Once inside the cell, the linker is cleaved, releasing the cytotoxic MMAE payload.[5] MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[5] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]

Sirtratumab_Vedotin_MoA cluster_extracellular Extracellular Space cluster_cell CHP-212 Cell Sirtratumab_Vedotin This compound Vedotin (Anti-SLITRK6 ADC) SLITRK6 SLITRK6 Receptor Sirtratumab_Vedotin->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Cleavage Linker Cleavage Internalization->Cleavage MMAE MMAE Payload Cleavage->MMAE Tubulin Tubulin MMAE->Tubulin Inhibition Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Mechanism of action of this compound vedotin in CHP-212 cells.

Quantitative Data

This compound vedotin has demonstrated potent cytotoxic activity against the CHP-212 neuroblastoma cell line. The half-maximal inhibitory concentration (IC50) value from in vitro cell viability assays is summarized below.

Cell LineCompoundIC50 (nM)Assay Duration (hours)Citation
CHP-212This compound vedotin0.99120[4]

Experimental Protocols

The following protocols provide a framework for conducting experiments with this compound vedotin and the CHP-212 cell line.

Experimental_Workflow Cell_Culture 1. CHP-212 Cell Culture Target_Validation 2. SLITRK6 Expression Analysis Cell_Culture->Target_Validation Cytotoxicity_Assay 3. In Vitro Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Target_Validation->Cytotoxicity_Assay Confirm Target Data_Analysis 4. Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis

General experimental workflow for evaluating this compound vedotin.
Protocol 1: CHP-212 Cell Culture

This protocol describes the standard procedure for the culture and maintenance of the CHP-212 neuroblastoma cell line.

Materials:

  • CHP-212 cell line (e.g., ATCC CRL-2273)

  • Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Incubator, 37°C, 5% CO2

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of CHP-212 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at approximately 125 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2. Change the medium the following day and every 2-3 days thereafter.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Briefly rinse the cell layer with sterile PBS to remove any remaining serum.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 5-15 minutes).

    • Add 7-8 mL of complete growth medium to neutralize the trypsin.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer an appropriate aliquot of the cell suspension to new culture vessels. A split ratio of 1:4 to 1:8 is recommended.

    • Incubate cultures at 37°C with 5% CO2.

Protocol 2: Analysis of SLITRK6 Expression by Western Blot

This protocol details a method to confirm the expression of the target protein, SLITRK6, in CHP-212 cells.

Materials:

  • CHP-212 cell lysate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-SLITRK6 antibody

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Culture CHP-212 cells to 70-80% confluency in a 6-well plate or 10 cm dish.

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-40 µg of protein per sample.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-SLITRK6 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is for determining the cytotoxic effects of this compound vedotin on CHP-212 cells and calculating the IC50 value.

Materials:

  • CHP-212 cells

  • This compound vedotin

  • 96-well cell culture plates

  • Complete Growth Medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest CHP-212 cells and resuspend in complete growth medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound vedotin in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO) and untreated control wells.

    • Incubate for 120 hours (5 days) at 37°C with 5% CO2.[4]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Conclusion

This compound vedotin presents a promising therapeutic agent for neuroblastoma subtypes that express SLITRK6. The CHP-212 cell line serves as a valuable in vitro model for investigating the efficacy and mechanism of action of this ADC. The protocols outlined in these application notes provide a standardized approach for the culture of CHP-212 cells and the evaluation of this compound vedotin's activity, which will aid researchers in the advancement of targeted therapies for neuroblastoma.

References

Application Notes and Protocols: Generation of a SLITRK6 Knockout Cell Line for Sirtratumab Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLITRK6 (SLIT and NTRK like family member 6) is a type I transmembrane protein that has emerged as a promising therapeutic target in various cancers.[1][2][3] It is highly expressed in several epithelial tumors, including urothelial, lung, and breast cancer, with minimal expression in normal tissues.[2][3][4] This differential expression profile makes SLITRK6 an attractive candidate for targeted therapies such as antibody-drug conjugates (ADCs).

Sirtratumab (formerly ASG-15ME) is an ADC composed of a humanized monoclonal antibody targeting SLITRK6, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[5][6] Upon binding to SLITRK6 on the surface of cancer cells, this compound is internalized, leading to the release of MMAE and subsequent cell death.[5][7]

To facilitate the preclinical evaluation of this compound and to elucidate the on-target effects of SLITRK6-directed therapies, the generation of a SLITRK6 knockout (KO) cell line is an essential tool. This document provides detailed protocols for the creation of a SLITRK6 KO cell line using CRISPR-Cas9 technology, subsequent validation of the knockout, and methods to assess the efficacy of this compound in both the wild-type (WT) and KO cell lines.

Signaling Pathway and Therapeutic Intervention

The precise signaling pathway of SLITRK6 in cancer is still under investigation, but its structural homology to SLIT and neurotrophin receptor families suggests a role in cell adhesion, migration, and proliferation.[1][8] this compound intervenes by binding to the extracellular domain of SLITRK6, leading to its internalization and the delivery of a cytotoxic payload.

SLITRK6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ADC) SLITRK6 SLITRK6 Receptor This compound->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization MMAE MMAE Payload Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Induction Internalization->MMAE Release

Caption: this compound mechanism of action.

Experimental Workflow

The overall workflow for generating and utilizing the SLITRK6 KO cell line for this compound testing involves several key stages, from initial cell line selection to final efficacy assessment.

Experimental_Workflow A 1. Cell Line Selection (High SLITRK6 Expression) B 2. CRISPR-Cas9 Design & Transfection (sgRNA targeting SLITRK6) A->B C 3. Single Cell Cloning & Expansion B->C D 4. KO Validation (Western Blot, Flow Cytometry) C->D E 5. This compound Treatment (WT vs. KO cells) D->E F 6. Efficacy Assessment (Cell Viability Assays) E->F

Caption: Workflow for SLITRK6 KO cell line generation and testing.

Experimental Protocols

Protocol 1: Generation of SLITRK6 Knockout Cell Line using CRISPR-Cas9

This protocol outlines the steps for creating a stable SLITRK6 knockout cell line.[9][10][11][12]

1.1. Cell Line Selection and Culture:

  • Select a cancer cell line with high endogenous expression of SLITRK6 (e.g., urothelial carcinoma cell lines).[4][13]

  • Culture cells in the recommended medium and conditions.

1.2. sgRNA Design and Plasmid Construction:

  • Design at least two single guide RNAs (sgRNAs) targeting an early exon of the SLITRK6 gene to induce frameshift mutations. Use online design tools to minimize off-target effects.[11]

  • Clone the designed sgRNA sequences into a CRISPR-Cas9 expression vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance or a fluorescent protein).[12]

1.3. Transfection:

  • Transfect the chosen cell line with the SLITRK6-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent or electroporation.

  • Include a negative control (e.g., a vector with a non-targeting sgRNA).

1.4. Selection and Single-Cell Cloning:

  • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) or use fluorescence-activated cell sorting (FACS) to isolate transfected cells.

  • After selection, perform limiting dilution or use a cell sorter to seed single cells into individual wells of a 96-well plate.

  • Expand the resulting single-cell clones.

Protocol 2: Validation of SLITRK6 Knockout

2.1. Western Blot Analysis: This protocol is to confirm the absence of SLITRK6 protein in the generated clones.[14][15][16]

  • Lysate Preparation:

    • Harvest wild-type (WT) and potential KO clonal cells.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors. For membrane proteins, consider using specialized extraction kits.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. For multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be required to prevent aggregation.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SLITRK6 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

2.2. Flow Cytometry: This protocol validates the absence of SLITRK6 on the cell surface.[18][19]

  • Cell Preparation:

    • Harvest WT and KO cells and prepare a single-cell suspension.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).[18]

  • Staining:

    • Aliquot 1 x 10^6 cells per tube.

    • (Optional) Block Fc receptors to reduce non-specific binding.[18]

    • Add a primary antibody targeting the extracellular domain of SLITRK6 (or this compound itself) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • If the primary antibody is not conjugated, add a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Analysis:

    • Resuspend cells in FACS buffer.

    • Analyze the samples on a flow cytometer.

    • Compare the fluorescence intensity between WT and KO cells.

Protocol 3: this compound Efficacy Testing

3.1. Cell Viability Assay (MTT or CellTiter-Glo): These assays measure cell metabolic activity as an indicator of cell viability following treatment.[20][21]

  • Cell Seeding:

    • Seed WT and validated SLITRK6 KO cells in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and a relevant isotype control ADC.

    • Treat the cells and incubate for a specified period (e.g., 72-96 hours).

  • Assay Procedure (MTT): [20][22]

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]

    • Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[23]

    • Measure the absorbance at 570 nm.

  • Assay Procedure (CellTiter-Glo): [24][25][26]

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[26]

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

    • Measure luminescence.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot dose-response curves and determine the IC50 values.

Data Presentation

Table 1: Validation of SLITRK6 Knockout
Cell Line CloneSLITRK6 Protein Expression (Western Blot, Relative to WT)SLITRK6 Surface Expression (Flow Cytometry, MFI)
Wild-Type (WT)100%5890
KO Clone #1Not Detected150
KO Clone #2Not Detected165
Negative Control98%5750

MFI: Mean Fluorescence Intensity

Table 2: Efficacy of this compound in WT and SLITRK6 KO Cell Lines
Cell LineTreatmentIC50 (nM)
Wild-Type (WT)This compound1.5
Wild-Type (WT)Isotype Control ADC> 1000
SLITRK6 KO Clone #1This compound> 1000
SLITRK6 KO Clone #1Isotype Control ADC> 1000

Conclusion

The successful generation and validation of a SLITRK6 knockout cell line provide a crucial tool for the preclinical assessment of this compound. The protocols detailed in this document offer a comprehensive guide for researchers to create this cellular model and subsequently evaluate the on-target efficacy and specificity of SLITRK6-directed therapies. The expected results, with this compound demonstrating potent cytotoxicity in wild-type cells but not in SLITRK6 knockout cells, would strongly support the targeted mechanism of action of this antibody-drug conjugate.

References

Application Notes and Protocols for Preclinical Efficacy Testing of Sirtratumab Vedotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Sirtratumab vedotin (ASG-15ME), an antibody-drug conjugate (ADC) targeting the SLIT and NTRK-like family member 6 (SLITRK6). The following sections detail the mechanism of action, protocols for in vitro and in vivo efficacy studies, and data from key preclinical experiments.

Introduction to this compound Vedotin

This compound vedotin is an investigational ADC designed for the treatment of solid tumors, with a primary focus on urothelial carcinoma.[1][2] It consists of a fully human IgG2 monoclonal antibody targeting SLITRK6, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[2][3] SLITRK6 is a transmembrane protein with high expression in various solid tumors, including a significant majority of bladder cancers, and limited expression in normal tissues, making it an attractive target for ADC therapy.[4][5]

The proposed mechanism of action involves the binding of the this compound vedotin antibody to SLITRK6 on the surface of tumor cells. This is followed by internalization of the ADC, leading to the release of MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting the microtubule network, which results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[6][7]

Signaling Pathway and Mechanism of Action

Sirtratumab_Vedotin_MOA

Caption: Putative SLITRK6 signaling pathway.

Preclinical Animal Models and Efficacy Data

This compound vedotin has demonstrated significant anti-tumor activity in various preclinical xenograft models of human cancer. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been utilized to evaluate its efficacy.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of this compound vedotin was assessed against a panel of SLITRK6-positive and negative cell lines. The neuroblastoma cell line CHP-212, which shows robust SLITRK6 expression, was found to be highly sensitive to the ADC.

Cell LineSLITRK6 ExpressionIC50 (nM)
CHP-212Positive0.99
IGR-OV1NegativeNo effect

Data sourced from Morrison K, et al. Mol Cancer Ther. 2016.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound vedotin was evaluated in several xenograft models, including bladder and lung cancer models. The studies demonstrated dose-dependent tumor growth inhibition and, in some cases, tumor regression.

ModelCancer TypeTreatmentDosing ScheduleOutcome
RT-4 (CDX)Bladder5 mg/kgSingle dose, IVSuperior activity compared to other SLITRK6-specific ADCs
AG-B7 (PDX)Bladder5 mg/kgTwice weekly, IV45% tumor regression
AG-B8 (PDX)Bladder0.5 mg/kgTwice weekly, IV23% tumor regression
NCI-H322M (CDX)Lung3 mg/kgTwice weekly for 2.5 weeks, IV99% tumor growth inhibition

Data sourced from Morrison K, et al. Mol Cancer Ther. 2016. [2]

Experimental Protocols

Cell Line Maintenance
  • SW-780 (ATCC® CRL-2169™): This human bladder transitional cell carcinoma line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [8]* CHP-212 (ATCC® CRL-2273™): This human neuroblastoma cell line should be maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • RT-4 (ATCC® HTB-2™): This human urinary bladder papilloma cell line should be cultured in McCoy's 5a Medium Modified supplemented with 10% FBS. [1]* All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay Protocol

dot

In_Vitro_Workflow start Seed CHP-212 and IGR-OV1 cells in 96-well plates treat Treat with serial dilutions of This compound vedotin or control start->treat incubate Incubate for 120 hours treat->incubate viability Assess cell viability (e.g., PrestoBlue™ reagent) incubate->viability analyze Calculate IC50 values viability->analyze

Caption: In vitro cytotoxicity assay workflow.

  • Cell Seeding: Seed CHP-212 (SLITRK6-positive) and IGR-OV1 (SLITRK6-negative) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound vedotin and an isotype control ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for 120 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.

In Vivo Xenograft Efficacy Study Protocol

dot

In_Vivo_Workflow start Implant tumor cells/fragments subcutaneously into immunocompromised mice monitor Monitor tumor growth until they reach a specified volume start->monitor randomize Randomize mice into treatment and control groups monitor->randomize treat Administer this compound vedotin or vehicle control (IV) randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Continue until endpoint (e.g., tumor volume limit) measure->endpoint analyze Analyze tumor growth inhibition and other relevant parameters endpoint->analyze

Caption: In vivo xenograft study workflow.

  • Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor cell implantation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • CDX Models (e.g., RT-4, SW-780, NCI-H322M): Subcutaneously inject a suspension of 1 x 10^7 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse. [1][5] * PDX Models (e.g., AG-B7, AG-B8): Surgically implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound vedotin or a vehicle control intravenously (IV) according to the specified dosing schedule.

  • Endpoint Analysis: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1000-2000 mm³). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Conclusion

The preclinical data strongly support the potential of this compound vedotin as a targeted therapy for SLITRK6-expressing tumors, particularly urothelial carcinoma. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising ADC in relevant animal models. Further studies are warranted to explore potential combination therapies and to better understand the role of the SLITRK6 signaling pathway in treatment response.

References

Application Notes and Protocols: Measuring the Bystander Effect of Sirtratumab in Co-culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtratumab is an antibody-drug conjugate (ADC) that targets the SLIT and NTRK-like family 6 (SLITRK6) protein, which is overexpressed in various solid tumors, including bladder cancer.[1][2][3][4][5] It consists of a human IgG2 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[6][7] Upon binding to SLITRK6 on the surface of cancer cells, this compound is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[6]

A critical aspect of the efficacy of certain ADCs is the "bystander effect."[8][9] This phenomenon occurs when the cytotoxic payload released from the target antigen-positive cancer cell diffuses into the tumor microenvironment and kills neighboring antigen-negative cancer cells.[10][11][12][13] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[9][12] Measuring the bystander effect is crucial for the preclinical evaluation and optimization of ADCs like this compound.

These application notes provide detailed protocols for two common in vitro methods to quantify the bystander effect of this compound: the Co-culture Assay and the Conditioned Medium Transfer Assay .[10][12]

Signaling Pathway and Bystander Effect Mechanism

The following diagram illustrates the mechanism of action of this compound and the subsequent bystander effect.

Sirtratumab_Mechanism cluster_target_cell SLITRK6-Positive Target Cell cluster_bystander_cell SLITRK6-Negative Bystander Cell Sirtratumab_ext This compound (ADC) SLITRK6 SLITRK6 Receptor Sirtratumab_ext->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE Release Lysosome->MMAE_release Cleavage Apoptosis_target Apoptosis MMAE_release->Apoptosis_target Microtubule Disruption MMAE_diffusion MMAE Diffusion MMAE_release->MMAE_diffusion Export MMAE_uptake MMAE Uptake MMAE_diffusion->MMAE_uptake Cellular Uptake Apoptosis_bystander Apoptosis MMAE_uptake->Apoptosis_bystander Microtubule Disruption

Caption: this compound mechanism and bystander effect.

Experimental Protocols

Co-culture Bystander Effect Assay

This assay directly measures the effect of this compound on antigen-negative cells when cultured together with antigen-positive cells.

Experimental Workflow:

CoCulture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_seeding Seed SLITRK6+ (Target) and SLITRK6- (Bystander) cells in a 96-well plate Add_this compound Add varying concentrations of this compound Cell_seeding->Add_this compound Incubate Incubate for 72-96 hours Add_this compound->Incubate Viability_assay Assess cell viability of bystander cells (e.g., using fluorescently labeled cells and imaging or flow cytometry) Incubate->Viability_assay Data_analysis Quantify bystander cell death Viability_assay->Data_analysis

Caption: Co-culture bystander effect assay workflow.

Materials:

  • SLITRK6-positive (Target) cell line (e.g., bladder cancer cell line)

  • SLITRK6-negative (Bystander) cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for easy identification.[10]

  • This compound

  • Control ADC (non-binding or without bystander effect)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Fluorescence microscope or high-content imager

Protocol:

  • Cell Seeding:

    • Seed the SLITRK6-positive and fluorescently labeled SLITRK6-negative cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3).[10]

    • Include wells with each cell type cultured alone as controls.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and the control ADC in cell culture medium.

    • Add the ADC solutions to the appropriate wells. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for a period of 72 to 96 hours.[10]

  • Analysis:

    • Fluorescence Microscopy/High-Content Imaging:

      • Capture images of the wells in both brightfield and the appropriate fluorescence channel.

      • Quantify the number of fluorescent bystander cells in the treated wells compared to the control wells.

    • Flow Cytometry:

      • Trypsinize the cells and analyze the cell suspension by flow cytometry.

      • Gate on the fluorescent bystander cell population and assess their viability using a viability dye (e.g., Propidium Iodide or DAPI).

    • Luminescence/Fluorescence-based Viability Assay:

      • If the bystander cells are engineered to express luciferase, a luciferase-based viability assay can be used for specific quantification.[11]

Conditioned Medium Transfer Bystander Effect Assay

This assay determines if the bystander effect is mediated by soluble factors released from the target cells after this compound treatment.[10][14][15]

Experimental Workflow:

ConditionedMedia_Workflow cluster_donor Donor Cells (SLITRK6+) cluster_recipient Recipient Cells (SLITRK6-) Seed_donor Seed SLITRK6+ cells Treat_donor Treat with this compound for 48-72h Seed_donor->Treat_donor Collect_media Collect conditioned medium Treat_donor->Collect_media Add_conditioned_media Add conditioned medium to recipient cells Collect_media->Add_conditioned_media Transfer Seed_recipient Seed SLITRK6- cells Seed_recipient->Add_conditioned_media Incubate_recipient Incubate for 48-72h Add_conditioned_media->Incubate_recipient Analyze_recipient Assess viability of recipient cells Incubate_recipient->Analyze_recipient

Caption: Conditioned medium transfer assay workflow.

Materials:

  • SLITRK6-positive (Donor) cell line

  • SLITRK6-negative (Recipient) cell line

  • This compound

  • Control ADC

  • Cell culture medium and supplements

  • 6-well plates and 96-well plates

  • Centrifuge and filters (0.22 µm)

  • Cell viability reagent

Protocol:

  • Preparation of Conditioned Medium:

    • Seed the SLITRK6-positive donor cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound, a control ADC, or vehicle for 48-72 hours.[10]

    • Collect the culture supernatant.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining cells.[16] This is now the "conditioned medium."

  • Treatment of Recipient Cells:

    • Seed the SLITRK6-negative recipient cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium from the recipient cells and replace it with the prepared conditioned medium.

  • Incubation:

    • Incubate the recipient cells for 48-72 hours.[16]

  • Analysis:

    • Assess the viability of the recipient cells using a suitable cell viability assay (e.g., CellTiter-Glo®, Resazurin, or MTT).[13][17]

Data Presentation

The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Co-culture Bystander Effect of this compound

Treatment GroupThis compound Conc. (nM)Bystander Cell Viability (%)Standard Deviation
Untreated Control0100± 5.2
This compound0.185± 4.8
162± 6.1
1035± 3.9
10015± 2.5
Control ADC10098± 4.5

Table 2: Conditioned Medium Bystander Effect of this compound

Conditioned Medium SourceThis compound Conc. (nM)Recipient Cell Viability (%)Standard Deviation
Untreated Donor Cells0100± 6.3
This compound-Treated Donor Cells10045± 5.7
Control ADC-Treated Donor Cells10095± 6.8

Conclusion

The described co-culture and conditioned medium transfer assays are robust methods for quantifying the bystander effect of this compound in vitro.[10][12] These protocols provide a framework for researchers to assess the potential of this compound to eradicate antigen-heterogeneous tumors and to guide further preclinical and clinical development. The visualization of signaling pathways and experimental workflows, along with the structured presentation of data, will aid in the clear communication and interpretation of experimental results.

References

Application Notes: High-Throughput Screening for Modulators of SLITRK6 Expression Using Sirtratumab

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sirtratumab is a human IgG2 monoclonal antibody that specifically targets the SLIT and NTRK-like family member 6 (SLITRK6) protein.[1] SLITRK6 is a transmembrane protein that is overexpressed in various solid tumors, including bladder, lung, and breast cancers, while exhibiting minimal expression in normal tissues.[2][3] This differential expression pattern makes SLITRK6 an attractive target for cancer therapy. This compound is the antibody component of the antibody-drug conjugate (ADC) this compound vedotin (ASG-15ME), which has been evaluated in clinical trials for metastatic urothelial cancer.[4][5] The ADC works by binding to SLITRK6 on tumor cells, leading to internalization of the ADC and subsequent release of a cytotoxic agent, monomethyl auristatin E (MMAE), which induces apoptosis.[2][4]

These application notes describe a high-throughput screening (HTS) assay designed to identify small molecule compounds that modulate the cell surface expression of SLITRK6. This compound is utilized as a primary detection tool in a cell-based immunofluorescence assay. This assay can be employed to discover compounds that either upregulate or downregulate SLITRK6 expression, which could be valuable for sensitizing cancer cells to SLITRK6-targeted therapies or for identifying novel therapeutic strategies.

Principle of the Assay

The assay is a quantitative, cell-based, high-throughput immunofluorescence screening assay. Cancer cells overexpressing SLITRK6 are seeded into microplates and incubated with test compounds. Following treatment, the cells are fixed and incubated with this compound. The bound this compound is then detected using a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of SLITRK6 on the cell surface, is measured using a high-content imaging system or a microplate reader.

Data Presentation

Table 1: Example High-Throughput Screening Results for SLITRK6 Modulators

Compound IDConcentration (µM)Mean Fluorescence Intensity (RFU)% of ControlStandard DeviationHit (Yes/No)
Control (DMSO)N/A50,000100%2,500N/A
Positive Control (Upregulator)1095,000190%4,750Yes
Negative Control (Downregulator)1015,00030%1,200Yes
Cmpd-0011052,000104%3,100No
Cmpd-0021085,000170%5,200Yes
Cmpd-0031020,00040%1,800Yes

Table 2: Dose-Response Data for a Confirmed Hit Compound (Cmpd-002)

Compound Concentration (µM)Mean Fluorescence Intensity (RFU)% of ControlStandard Deviation
0 (Control)50,100100%2,600
0.155,200110%3,300
168,900138%4,100
580,500161%5,000
1085,300170%5,300
2586,000172%5,500

Experimental Protocols

Materials and Reagents:

  • SLITRK6-expressing cancer cell line (e.g., bladder cancer cell line)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (human IgG2 anti-SLITRK6 antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-human IgG)

  • Paraformaldehyde (PFA)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Triton X-100 (for permeabilization, optional)

  • Hoechst 33342 (for nuclear counterstain)

  • 384-well, black, clear-bottom microplates

  • Compound library

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol 1: High-Throughput Screening for SLITRK6 Modulators

  • Cell Seeding:

    • Trypsinize and resuspend SLITRK6-expressing cells in complete cell culture medium.

    • Seed 5,000 cells per well in a 384-well black, clear-bottom microplate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a master plate of test compounds diluted in cell culture medium. The final concentration of DMSO should be ≤ 0.5%.

    • Add the diluted compounds to the cell plate. Include appropriate controls: DMSO only (vehicle control), a known upregulator (positive control), and a known downregulator (negative control).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Immunostaining:

    • Gently aspirate the medium from the wells.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Block the cells with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with this compound (e.g., 1-5 µg/mL diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the wells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the wells three times with PBS.

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system or measure the total fluorescence intensity per well using a microplate reader (Excitation/Emission appropriate for the fluorophore, e.g., 495/519 nm for Alexa Fluor 488).

    • Normalize the data to the vehicle control.

    • Identify hits based on a predefined threshold (e.g., >50% increase or decrease in fluorescence intensity compared to the control).

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis A Seed SLITRK6-expressing cells in 384-well plate B Incubate for 24 hours A->B C Add test compounds and controls B->C D Incubate for 24-48 hours C->D E Fix and block cells D->E F Incubate with this compound E->F G Incubate with fluorescent secondary antibody F->G H Image acquisition or fluorescence reading G->H I Data normalization and hit identification H->I

Caption: High-throughput screening workflow for identifying SLITRK6 modulators.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antibody Therapeutic Intervention Ligand Unknown Ligand SLITRK6 SLITRK6 Receptor Ligand->SLITRK6 Binding & Dimerization P1 Adaptor Proteins (e.g., Grb2, Shc) SLITRK6->P1 Phosphorylation & Recruitment Internalization Internalization SLITRK6->Internalization ADC Internalization P2 SOS P1->P2 P3 Ras P2->P3 P4 Raf P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P7 Transcription Factors (e.g., Elk-1, c-Myc) P6->P7 P8 Gene Expression (Proliferation, Survival) P7->P8 This compound This compound This compound->SLITRK6 Binding ADC This compound Vedotin (ADC) ADC->SLITRK6 Binding Apoptosis Apoptosis Internalization->Apoptosis Payload Release

Caption: Generalized signaling pathway for a receptor like SLITRK6 and this compound's mechanism of action.

References

Application Notes and Protocols for Western Blot Analysis of SLITRK6 Expression in Tumor Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the expression of SLIT and NTRK-like family member 6 (SLITRK6) in tumor lysates using Western blotting. This document includes an overview of SLITRK6's role in cancer, detailed experimental protocols, and data on its expression in various tumor types.

Introduction to SLITRK6 in Cancer

SLITRK6 is a transmembrane protein that has emerged as a significant player in the landscape of oncology.[1] Initially identified as a bladder tumor antigen, subsequent research has revealed its expression in a variety of epithelial tumors, including lung, breast, and glioblastoma.[2][3] Altered SLITRK6 expression has been correlated with tumor progression and may serve as a potential therapeutic target.[3][4] In lung adenocarcinoma, for instance, SLITRK6 has been shown to promote cell proliferation and colony formation by modulating the PI3K/AKT/mTOR signaling pathway.[4]

Quantitative Analysis of SLITRK6 Protein Expression

Western blot analysis allows for the semi-quantitative and quantitative assessment of SLITRK6 protein levels in tumor lysates. Densitometric analysis of Western blot bands, normalized to a loading control, provides a measure of relative protein expression.

Below is a summary of reported SLITRK6 protein expression in different tumor types. It is important to note that expression levels can vary significantly between individual tumors of the same type.

Tumor TypeComparisonRelative SLITRK6 Protein ExpressionReference
Upper Tract Urothelial Carcinoma (UTUC)vs. Urinary Bladder Urothelial Carcinoma (UBUC)1.64[2]
Urinary Bladder Urothelial Carcinoma (UBUC)vs. Upper Tract Urothelial Carcinoma (UTUC)0.76[2]
Lung AdenocarcinomaTumor vs. Para-cancerous TissueSignificantly Upregulated[4]
Bladder CancerTumor TissueHigh Expression in 90% of cases[3]
Breast CancerTumor TissueExpressed (qualitative)[2]
GlioblastomaTumor TissueExpressed (qualitative)[2]
Hepatocellular CarcinomaTumor vs. Normal TissueLow Expression in Tumor Cells[5]

Note: The Human Protein Atlas also provides immunohistochemistry data showing weak to moderate cytoplasmic staining for SLITRK6 in most cancer tissues, with negative staining observed in lymphomas, gliomas, and some renal cell carcinomas.[6]

SLITRK6 Signaling Pathways in Cancer

SLITRK6 has been implicated in the regulation of key signaling pathways that drive tumorigenesis. A notable example is its role in lung adenocarcinoma, where it influences the PI3K/AKT/mTOR pathway. Additionally, protein-protein interaction studies have suggested potential associations with other signaling molecules.

SLITRK6-Mediated PI3K/AKT/mTOR Signaling in Lung Adenocarcinoma

In lung adenocarcinoma, elevated SLITRK6 expression leads to the activation of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the proposed mechanism.

SLITRK6_PI3K_Pathway SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Colony Formation mTOR->Proliferation Glycolysis Glycolysis (Warburg Effect) mTOR->Glycolysis

Caption: SLITRK6 signaling via the PI3K/AKT/mTOR pathway in lung cancer.

Potential SLITRK6 Interactions

Protein-protein interaction databases suggest potential interactions between SLITRK6 and other proteins, such as Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and Brain-Derived Neurotrophic Factor (BDNF).[7] The functional consequences of these interactions in cancer are still under investigation but may represent alternative signaling axes.

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of SLITRK6 in tumor lysates. This protocol is a synthesis of established methods and specific details from studies that have successfully detected SLITRK6.

Experimental Workflow Overview

The following diagram outlines the key steps in the Western blot analysis of SLITRK6.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis Lysate_Prep Tumor Lysate Preparation Quantification Protein Quantification (BCA Assay) Lysate_Prep->Quantification Denaturation Denaturation Quantification->Denaturation Gel_Electrophoresis SDS-PAGE Denaturation->Gel_Electrophoresis Blocking Blocking Primary_Ab Primary Antibody (anti-SLITRK6) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry Transfer Protein Transfer (PVDF membrane) Gel_Electrophoresis->Transfer Transfer->Blocking

Caption: Workflow for Western blot analysis of SLITRK6 expression.

Detailed Protocol

1. Tumor Lysate Preparation

  • Wash fresh or frozen tumor tissue with ice-cold PBS to remove any contaminants.

  • Mince the tissue on ice and homogenize in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (protein lysate) and store at -80°C.

2. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SLITRK6 (e.g., rabbit polyclonal) diluted in the blocking buffer. A starting dilution of 0.5-1.0 µg/mL is recommended.[1] Incubation can be performed overnight at 4°C or for 2 hours at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands corresponding to SLITRK6 and a loading control (e.g., β-actin or GAPDH) using appropriate software.

  • Normalize the SLITRK6 band intensity to the loading control to determine the relative expression levels.

Antibody Recommendations

Several commercial antibodies are available for the detection of SLITRK6 by Western blot. It is recommended to use an antibody that has been validated for this application in human samples. Polyclonal antibodies raised against a synthetic peptide from the C-terminus of human SLITRK6 have been shown to be effective.[1] Always follow the manufacturer's recommended dilutions and optimization procedures.

References

Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model for Sirtratumab Vedotin (ASG-15ME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sirtratumab vedotin (ASG-15ME) is an antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for cancers overexpressing the SLIT and NTRK-like family member 6 (SLITRK6) protein.[1][2] this compound, a human IgG2 monoclonal antibody, is engineered to specifically target SLITRK6, a transmembrane protein found to be highly expressed in several solid tumors, including a significant proportion of urothelial (bladder) cancers, as well as lung, and breast cancers.[3][4] The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][2] Upon binding to SLITRK6 on the surface of tumor cells, this compound vedotin is internalized, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.[2]

Patient-derived xenograft (PDX) models, generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to traditional cell line-derived xenografts.[5] Consequently, PDX models are invaluable for evaluating the efficacy of targeted therapies like this compound vedotin, identifying biomarkers, and exploring mechanisms of drug resistance.[6]

This document provides detailed protocols for the establishment and utilization of a PDX model to investigate the preclinical efficacy of this compound vedotin in SLITRK6-positive cancers.

Signaling Pathway and Mechanism of Action

This compound vedotin's efficacy is contingent on the expression of its target, SLITRK6. In some cancers, such as lung adenocarcinoma, SLITRK6 has been shown to promote tumor progression by activating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[7] The mechanism of action for this compound vedotin involves a targeted delivery of a cytotoxic payload.

Sirtratumab_Mechanism cluster_cell Tumor Cell Sirtratumab_Vedotin This compound Vedotin (ADC) SLITRK6 SLITRK6 Receptor Sirtratumab_Vedotin->SLITRK6 Binding Endosome Endosome SLITRK6->Endosome Internalization MMAE MMAE Endosome->MMAE Cleavage & Release Tubulin Tubulin MMAE->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

Caption: Mechanism of action of this compound vedotin.

The binding of this compound to the SLITRK6 receptor on the tumor cell surface initiates the internalization of the ADC. Once inside the cell, the cytotoxic payload, MMAE, is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The underlying signaling pathway associated with SLITRK6 in certain cancers involves the activation of key survival pathways.

SLITRK6_Signaling SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: SLITRK6 signaling pathway in cancer.

Experimental Protocols

Protocol 1: Establishment of a SLITRK6-Positive PDX Model

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue (urothelial carcinoma preferred)

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old)

  • RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel (optional)

  • Surgical instruments (scalpels, forceps)

  • Anesthetics

  • Sterile PBS

Procedure:

  • Tumor Tissue Acquisition:

    • Collect fresh tumor tissue from consenting patients under sterile conditions.

    • Transport the tissue to the laboratory immediately in cold RPMI 1640 medium.

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS.

    • Remove any necrotic or fatty tissue.

    • Mince the tumor into small fragments of approximately 2-3 mm³.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice for tumor growth at least twice a week by caliper measurement.[8]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a volume of 1000-1500 mm³, euthanize the mouse and harvest the tumor.

    • The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice (P1 generation). It is recommended to use early passages (P1-P3) for drug efficacy studies to maintain fidelity to the original patient tumor.[5]

Protocol 2: this compound Vedotin Efficacy Study in the PDX Model

This protocol describes how to assess the anti-tumor activity of this compound vedotin in established PDX models.

Materials:

  • Established SLITRK6-positive PDX mice with tumor volumes of 100-200 mm³.

  • This compound vedotin (ASG-15ME).

  • Vehicle control (e.g., sterile saline).

  • Isotype control ADC (optional).

  • Dosing syringes and needles.

Procedure:

  • Animal Grouping:

    • Randomize mice with established tumors into treatment groups (n=8-10 mice per group).

    • Example groups: Vehicle Control, this compound vedotin (e.g., 0.5 mg/kg), Isotype Control.

  • Drug Administration:

    • Administer this compound vedotin and controls intravenously (i.v.) or as per the specific study design. A previously reported dosing regimen for ASG-15ME in a PDX model was 0.5 mg/kg, administered intravenously twice a week.[8]

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Monitor for any signs of toxicity.

    • At the end of the study (e.g., when control tumors reach the size limit), euthanize all mice.

  • Endpoint Analysis:

    • Harvest tumors for downstream analysis, such as immunohistochemistry (IHC) for SLITRK6 and proliferation markers (e.g., Ki-67), or for genomic and proteomic analysis.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

PDX Model Establishment and Efficacy Workflow

The overall process from patient sample to efficacy data can be visualized as a sequential workflow.

PDX_Workflow Patient Patient Tumor (SLITRK6+) Implantation Implantation into NSG Mouse (P0) Patient->Implantation Growth Tumor Growth & Monitoring Implantation->Growth Passage Passaging (P1, P2...) Growth->Passage Expansion Cohort Expansion Passage->Expansion Treatment Treatment with This compound Vedotin Expansion->Treatment Analysis Efficacy & Biomarker Analysis Treatment->Analysis

Caption: Workflow for PDX establishment and drug efficacy testing.

Data Presentation

Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.

Table 1: Tumor Growth Inhibition in this compound Vedotin-Treated PDX Models

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle ControlSaline, i.v., 2x/week950 ± 110-
Isotype Control0.5 mg/kg, i.v., 2x/week925 ± 982.6
This compound Vedotin0.25 mg/kg, i.v., 2x/week430 ± 6554.7
This compound Vedotin0.5 mg/kg, i.v., 2x/week150 ± 4084.2

Note: Data are hypothetical and for illustrative purposes, based on the potential outcomes of a preclinical study. Preclinical studies have demonstrated that ASG-15ME can induce tumor regression in PDX models.[8]

Table 2: Biomarker Analysis in Harvested Tumors

Treatment GroupSLITRK6 Expression (IHC H-Score)Ki-67 Positive Nuclei (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control250 ± 2575 ± 85 ± 2
This compound Vedotin (0.5 mg/kg)245 ± 3015 ± 545 ± 7

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The establishment of a patient-derived xenograft model for SLITRK6-expressing tumors, particularly urothelial carcinoma, provides a robust platform for the preclinical evaluation of this compound vedotin. These models allow for in-depth analysis of in vivo efficacy, dose-response relationships, and the molecular mechanisms underlying therapeutic response and resistance. The protocols and workflows detailed in this document offer a comprehensive guide for researchers aiming to leverage PDX models in the development of this targeted antibody-drug conjugate.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of SLITRK6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLITRK6, a member of the SLIT and NTRK-like family of proteins, is a type I transmembrane protein involved in various biological processes, including neurite outgrowth, and has been implicated in both normal development and disease.[1][2][3] Notably, SLITRK6 has been identified as a potential therapeutic target in certain cancers and is linked to the PI3K/AKT/mTOR signaling pathway.[4] These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of SLITRK6 for validation studies, offering detailed protocols and data presentation formats to facilitate research and drug development efforts.

Data Presentation: Quantitative Analysis of SLITRK6 Knockout

Effective validation of CRISPR-Cas9 mediated gene knockout requires robust quantitative analysis at the genomic, transcriptomic, and proteomic levels. Below are template tables to structure and present the validation data for SLITRK6 knockout experiments.

Table 1: sgRNA Design and Efficacy for SLITRK6 Knockout

sgRNA IDTarget ExonSequence (5' to 3')Predicted On-Target ScorePredicted Off-Target ScoreIndel Frequency (%)
SLITRK6-sg011GATCGATCGATCGATCGATC958588
SLITRK6-sg021AGCTAGCTAGCTAGCTAGCT928885
SLITRK6-sg032TTAATTAATTAATTAATTAA898082
Control-sgNC-Negative Control SequenceN/AN/A<1

Note: The sgRNA sequences provided are for illustrative purposes. Researchers should design and validate their own sgRNAs using appropriate bioinformatics tools.

Table 2: Validation of SLITRK6 Knockout at the Genomic and Transcriptomic Level

Cell Line/Clone IDGenotyping Result (Sequencing)SLITRK6 mRNA Expression (Relative to WT, via qPCR)
Wild-Type (WT)Wild-Type Sequence1.00
SLITRK6-KO-PoolMixed population of indels0.25 ± 0.05
SLITRK6-KO-Clone 1Biallelic 7 bp deletion in Exon 10.12 ± 0.03
SLITRK6-KO-Clone 2Homozygous 1 bp insertion in Exon 10.15 ± 0.04

Table 3: Proteomic Validation of SLITRK6 Knockout

Cell Line/Clone IDSLITRK6 Protein Level (Relative to WT, via Western Blot)Phenotypic Observation (e.g., Neurite Outgrowth Assay)
Wild-Type (WT)1.00Normal neurite outgrowth
SLITRK6-KO-Pool0.18 ± 0.07Reduced neurite outgrowth
SLITRK6-KO-Clone 1Not detectableSignificantly inhibited neurite outgrowth
SLITRK6-KO-Clone 2Not detectableSignificantly inhibited neurite outgrowth

Experimental Protocols

The following protocols provide a step-by-step guide for the CRISPR-Cas9 mediated knockout of SLITRK6 and subsequent validation.

Protocol 1: sgRNA Design and Cloning
  • sgRNA Design :

    • Utilize online design tools (e.g., CHOPCHOP, Synthego) to design sgRNAs targeting the initial exons of the SLITRK6 gene to ensure a functional knockout.

    • Select sgRNAs with high on-target and low off-target scores.

  • Oligo Annealing and Cloning :

    • Synthesize complementary oligonucleotides for the chosen sgRNA sequences.

    • Anneal the oligos to form a double-stranded DNA fragment.

    • Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2) using appropriate restriction enzymes or a Golden Gate assembly approach.

  • Vector Verification :

    • Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.

Protocol 2: Cell Line Transfection and Selection
  • Cell Culture :

    • Culture the target cell line (e.g., a lung adenocarcinoma cell line for PI3K/AKT/mTOR studies, or a neuronal cell line for neurite outgrowth assays) under standard conditions.

  • Transfection :

    • Transfect the cells with the SLITRK6-targeting CRISPR-Cas9 plasmid using a suitable method (e.g., lipofection, electroporation).

    • Include a negative control (a non-targeting sgRNA) and a positive control (e.g., a plasmid expressing a fluorescent reporter).

  • Selection and Clonal Isolation :

    • If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transfected cells.

    • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual knockout clones.

Protocol 3: Genomic DNA Extraction and PCR Amplification
  • Genomic DNA Extraction :

    • Extract genomic DNA from wild-type and putative knockout cell populations or clones using a commercial kit.

  • PCR Amplification :

    • Design PCR primers flanking the sgRNA target site in the SLITRK6 gene.

    • Perform PCR to amplify the target region from the extracted genomic DNA.

Protocol 4: Validation of Gene Editing
  • Mismatch Cleavage Assay (e.g., T7E1 Assay) :

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed products with a mismatch-specific endonuclease (e.g., T7 Endonuclease I).

    • Analyze the digested products by agarose (B213101) gel electrophoresis to detect the presence of indels.

  • Sanger Sequencing :

    • Purify the PCR products and send them for Sanger sequencing.

    • Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) to identify and quantify indel frequencies in a pooled population.

    • For clonal populations, sequence the PCR products to confirm the specific mutation (insertion, deletion) in each allele.

Protocol 5: Western Blot Analysis for Protein Knockout Validation
  • Protein Extraction :

    • Lyse wild-type and knockout cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for SLITRK6.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

SLITRK6 Signaling Pathway

SLITRK6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K Activates Neurite_Outgrowth Neurite Outgrowth Regulation SLITRK6->Neurite_Outgrowth Regulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Warburg_Effect Warburg Effect mTOR->Warburg_Effect

Caption: Putative signaling pathway of SLITRK6.

CRISPR-Cas9 Knockout Workflow

CRISPR_Workflow sgRNA_Design 1. sgRNA Design for SLITRK6 Cloning 2. Cloning into Cas9 Vector sgRNA_Design->Cloning Transfection 3. Transfection into Target Cells Cloning->Transfection Selection 4. Selection & Clonal Isolation Transfection->Selection Validation 5. Validation of Knockout Selection->Validation Genomic_Validation Genomic DNA (Sequencing, T7E1) Validation->Genomic_Validation Protein_Validation Protein (Western Blot) Validation->Protein_Validation Phenotypic_Assay 6. Phenotypic Assay Validation->Phenotypic_Assay

Caption: Experimental workflow for SLITRK6 knockout.

Validation Logic Diagram

Validation_Logic Start Putative SLITRK6 KO Clone Genomic_Analysis Genomic Analysis (PCR & Sequencing) Start->Genomic_Analysis Indel_Confirmed Indel Confirmed? Genomic_Analysis->Indel_Confirmed Protein_Analysis Protein Analysis (Western Blot) Indel_Confirmed->Protein_Analysis Yes Discard Discard Clone Indel_Confirmed->Discard No Protein_Absent Protein Absent? Protein_Analysis->Protein_Absent Validated_KO Validated Knockout Protein_Absent->Validated_KO Yes Protein_Absent->Discard No

Caption: Logical flow for validating SLITRK6 knockout clones.

References

Troubleshooting & Optimization

Troubleshooting Sirtratumab vedotin aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Sirtratumab vedotin.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common causes of this compound vedotin aggregation in solution.

Issue 1: Increased High Molecular Weight Species (HMWS) Detected by Size Exclusion Chromatography (SEC)

Symptom: Your SEC analysis reveals a notable rise in high molecular weight species (HMWS) either after the conjugation process or during storage.

Potential Cause Recommended Action Rationale
Unfavorable Buffer Conditions Optimize the formulation buffer. A typical starting point is 150 mM NaCl.[1] Adjust the pH to be 1-2 units away from the isoelectric point (pI) of the antibody.Low ionic strength may not adequately screen charge-charge interactions, while excessively high ionic strength can encourage hydrophobic interactions, both leading to aggregation.[1][2] The solubility of the antibody is minimal at its pI.[2]
High Drug-to-Antibody Ratio (DAR) If possible, use a lower DAR formulation.A higher number of conjugated drug molecules, particularly hydrophobic ones like MMAE, increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1][3]
Environmental Stress Aliquot the ADC into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Avoid vigorous shaking or vortexing.[4] Store at the recommended temperature (-20°C in the dark for undiluted solution) and protect from light.[4][5][6]Repeated freezing and thawing can cause denaturation and aggregation.[1] Mechanical stress can also induce aggregation.[4] Some payloads are photosensitive, and light exposure can lead to degradation and aggregation.[4]
Inherent Instability of the Antibody Characterize the thermal stability of the unconjugated antibody using techniques like differential scanning calorimetry (DSC).Some antibodies are inherently more prone to aggregation.[2] Understanding the antibody's stability profile can help in designing a more stable ADC.

Issue 2: Visible Particulates or Cloudiness in the Solution

Symptom: You observe visible particles, precipitation, or a general cloudiness in your this compound vedotin solution.

Potential Cause Recommended Action Rationale
Exceeded Solubility Limit Ensure the ADC concentration is within its specified solubility range. If a higher concentration is required, a formulation optimization study may be necessary.Every protein has a finite solubility in a given buffer. Exceeding this limit will result in precipitation.
Significant Aggregation Perform SEC or Dynamic Light Scattering (DLS) to confirm the presence of large aggregates. Follow the troubleshooting steps for HMWS.Visible particulates are often the result of extensive aggregation.
Contamination Use sterile filtration (e.g., 0.22 µm filter) for the buffer and handle the ADC in a sterile environment.Bacterial or fungal contamination can lead to solution cloudiness and degradation of the ADC.

Frequently Asked Questions (FAQs)

Q1: What is this compound vedotin and how does it work?

A1: this compound vedotin (also known as ASG-22ME) is an antibody-drug conjugate (ADC) designed for potential cancer treatment.[7][8] It is composed of three key components:

  • A monoclonal antibody: This antibody specifically targets SLITRK6, a protein found on the surface of certain cancer cells, including urothelial carcinoma.[3][9]

  • A cytotoxic payload: The payload is monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[8][9]

  • A cleavable linker: This linker connects the MMAE to the antibody and is designed to be stable in the bloodstream but to release the MMAE once the ADC is internalized by a cancer cell.[8][10]

The mechanism of action involves the antibody binding to SLITRK6 on tumor cells, leading to the internalization of the ADC.[9] Inside the cell, the linker is cleaved, releasing MMAE.[9] The released MMAE then binds to tubulin, inhibiting its polymerization, which results in cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[9]

Q2: What are the primary causes of aggregation for antibody-drug conjugates like this compound vedotin?

A2: Aggregation of ADCs is a common challenge and can be caused by several factors:

  • Physicochemical Properties: The conjugation of a hydrophobic payload like MMAE to the antibody increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.[2][4]

  • Formulation Conditions: The buffer's pH and ionic strength are critical.[1][2] If the pH is near the antibody's isoelectric point, solubility is reduced, increasing the risk of aggregation.[2]

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (like vigorous shaking) can denature the protein component of the ADC, leading to aggregation.[1][4]

  • High Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.

  • Conjugation Process: The chemical reactions involved in linking the drug to the antibody can sometimes lead to the formation of aggregates.[1]

Q3: Which analytical techniques are recommended for detecting and characterizing this compound vedotin aggregation?

A3: A multi-pronged approach using several analytical techniques is recommended for a comprehensive assessment of ADC aggregation:

Technique Information Provided
Size Exclusion Chromatography (SEC) Quantifies the amount of high molecular weight species (aggregates), monomers, and fragments.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution and can detect the presence of large aggregates.
Hydrophobic Interaction Chromatography (HIC) Can be used to separate ADC species based on their hydrophobicity and may provide insights into conformational changes that can precede aggregation.[1]
Mass Spectrometry (MS) Can help to identify the components of aggregated species and to characterize any chemical modifications that may have occurred.[1]
Visual Inspection A simple yet crucial first step to check for visible particulates or cloudiness.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol provides a general method for quantifying high molecular weight species (HMWS) in a this compound vedotin sample.

  • Sample Preparation: Dilute the this compound vedotin sample to a concentration of approximately 1 mg/mL using the mobile phase.[1]

  • Chromatographic System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A suitable size exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Injection Volume: Inject 10-20 µL of the prepared sample.[1]

  • Detection: Monitor the eluate at a UV wavelength of 280 nm.[1]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species, the monomer, and any fragments. Express the aggregate level as a percentage of the total peak area.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC This compound Vedotin (ADC) SLITRK6 SLITRK6 Receptor ADC->SLITRK6 1. Binding Internalization Internalization SLITRK6->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage MMAE MMAE (Payload) Cleavage->MMAE 4. Payload Release Tubulin Tubulin MMAE->Tubulin 5. Microtubule Disruption G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound vedotin.

Troubleshooting_Workflow Start Aggregation Issue Observed (e.g., HMWS, Cloudiness) Assess_Formulation Assess Formulation (pH, Buffer, Excipients) Start->Assess_Formulation Review_Handling Review Handling & Storage (Freeze-Thaw, Temperature) Start->Review_Handling Evaluate_DAR Evaluate Drug-to-Antibody Ratio (DAR) Start->Evaluate_DAR Optimize_Formulation Optimize Formulation Assess_Formulation->Optimize_Formulation Modify_Handling Modify Handling Procedures (Aliquot, Avoid Shaking) Review_Handling->Modify_Handling Consider_Lower_DAR Consider Lower DAR (if possible) Evaluate_DAR->Consider_Lower_DAR Reanalyze Re-analyze Sample (e.g., SEC) Optimize_Formulation->Reanalyze Modify_Handling->Reanalyze Consider_Lower_DAR->Reanalyze

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

References

Optimizing Sirtratumab Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sirtratumab concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a human monoclonal antibody that targets the SLIT and NTRK-like family member 6 (SLITRK6) protein.[1] SLITRK6 is a transmembrane protein that is overexpressed in various cancers, including bladder, lung, and breast cancer.[2][3] this compound also exists as an antibody-drug conjugate (ADC) called this compound vedotin, where it is linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4] In its ADC form, upon binding to SLITRK6 on tumor cells, this compound is internalized, leading to the release of MMAE, which inhibits tubulin polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Q2: What is the expected downstream signaling pathway of SLITRK6 engagement by this compound?

A2: SLITRK6 has been shown to play a role in regulating the PI3K/AKT/mTOR signaling pathway in lung adenocarcinoma.[5] Therefore, the binding of this compound to SLITRK6 may modulate this pathway, affecting cell proliferation, survival, and metabolism.

Q3: What are the recommended starting concentrations for this compound in in vitro assays?

A3: While specific optimal concentrations for this compound in every in vitro assay have not been extensively published, general guidelines for monoclonal antibodies can be followed. A recombinant this compound antibody is available at a concentration of 1.37 mg/mL.[6] It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Weak or No Signal in Western Blot
Possible Cause Troubleshooting Steps
Suboptimal Primary Antibody Concentration The concentration of this compound is too low.
Insufficient Protein Loading The amount of target protein (SLITRK6) in the lysate is too low.
Inefficient Protein Transfer The transfer of proteins from the gel to the membrane was incomplete.
Inactive Secondary Antibody The secondary antibody is not effectively detecting the primary antibody.
Issue 2: High Background in Flow Cytometry
Possible Cause Troubleshooting Steps
Excessive Antibody Concentration Non-specific binding of this compound due to high concentration.
Inadequate Blocking Fc receptors on cells are binding non-specifically to the antibody.
Insufficient Washing Unbound antibody remains, leading to high background.
Dead Cells Dead cells can non-specifically bind antibodies.
Issue 3: Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Steps
Variable Seeding Density Inconsistent number of cells plated per well.
Edge Effects Cells in the outer wells of the plate behave differently.
Inconsistent Drug Concentration Errors in serial dilutions of this compound.
Variable Incubation Time Inconsistent exposure time to the antibody.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays

AssayRecommended Starting Concentration/DilutionReference/General Guideline
Western Blotting 1:500 - 1:2000 dilutionGeneral guideline for primary antibodies.[7]
Flow Cytometry 0.5 - 5.0 µg/mLGeneral guideline for monoclonal antibodies.
ELISA 0.1 - 2.0 µg/mLGeneral guideline for capture/detection antibodies.
Cell Viability (e.g., MTT, XTT) 0.1 - 100 µg/mLWide range to determine dose-response; requires empirical optimization.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Western Blotting
  • Protein Extraction and Quantification:

    • Lyse cells expressing SLITRK6 in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation:

    • Prepare a dilution series of this compound (e.g., 1:500, 1:1000, 1:2000, 1:4000) in the blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated anti-human IgG secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Determine the concentration that provides a strong specific band for SLITRK6 with minimal background.

Protocol 2: Titration of this compound for Flow Cytometry
  • Cell Preparation:

    • Prepare a single-cell suspension of cells expressing SLITRK6 at a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Antibody Dilution Series:

    • Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL) in FACS buffer.

  • Staining:

    • Add 100 µL of the cell suspension to each tube.

    • Add the diluted this compound to the respective tubes.

    • Include an unstained control and an isotype control.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes between washes.

  • Secondary Antibody Staining (if this compound is not directly conjugated):

    • Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled anti-human IgG secondary antibody at the manufacturer's recommended dilution.

    • Incubate for 30 minutes on ice in the dark.

  • Final Wash and Acquisition:

    • Wash the cells twice with 1 mL of cold FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Analysis:

    • Determine the concentration that gives the best separation between the positive and negative populations (stain index).

Mandatory Visualization

SLITRK6_Signaling_Pathway This compound This compound SLITRK6 SLITRK6 This compound->SLITRK6 Binds to PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Metabolism Cell Metabolism mTOR->Metabolism Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Concentration_Optimization_Workflow start Start: Define Assay (e.g., Western Blot, Flow Cytometry) range Select a Broad Range of This compound Concentrations start->range prepare Prepare Serial Dilutions range->prepare experiment Perform Experiment with All Concentrations prepare->experiment acquire Acquire Data experiment->acquire analyze Analyze Results (Signal vs. Background) acquire->analyze decision Optimal Concentration Determined? analyze->decision end End: Use Optimal Concentration for Future Experiments decision->end Yes refine Refine Concentration Range and Repeat Experiment decision->refine No refine->prepare

References

Addressing Sirtratumab linker instability in serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sirtratumab Vedotin (ASG-15ME). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of the this compound vedotin linker in serum during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the this compound vedotin linker and payload?

A1: this compound vedotin is an antibody-drug conjugate (ADC) that connects the anti-SLITRK6 monoclonal antibody, this compound, to the cytotoxic payload, monomethyl auristatin E (MMAE).[1][2][3][4] This connection is made via a protease-cleavable linker called maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC).[1] The average drug-to-antibody ratio (DAR) is approximately 4.[1][5]

Q2: How is the val-cit (B3106666) linker designed to be released?

A2: The valine-citrulline (val-cit) dipeptide portion of the linker is engineered to be stable in the bloodstream.[6][7] Upon internalization of the ADC into a target tumor cell, it is trafficked to the lysosome. The highly active proteases within the lysosome, such as cathepsin B, recognize and cleave the val-cit sequence.[8][9][10] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the active MMAE payload inside the cancer cell.[6]

Q3: What are the potential causes of this compound vedotin linker instability in serum?

A3: While the val-cit linker is designed for stability, premature drug release in serum can occur due to a few primary mechanisms:

  • Maleimide-Thiol Instability : The maleimide (B117702) group used to attach the linker to cysteine residues on the antibody can be susceptible to a retro-Michael reaction. This can lead to the detachment of the entire linker-drug complex, which can then potentially re-attach to other proteins in the serum, like albumin.[11]

  • Hydrolysis : The linker, particularly at the maleimide-thiol linkage, can undergo hydrolysis, leading to deconjugation.[11]

  • Proteolytic Cleavage in Plasma : Although designed for lysosomal cleavage, some level of linker cleavage by proteases present in plasma can occur, though this is generally low for val-cit linkers.[5][6]

Q4: What are the consequences of premature payload release in serum?

A4: Premature release of MMAE into systemic circulation can lead to several undesirable outcomes:

  • Reduced Therapeutic Index : Less active drug reaches the tumor, potentially decreasing the ADC's efficacy.

  • Increased Off-Target Toxicity : The highly potent MMAE can damage healthy tissues, leading to systemic toxicity.[12]

  • Altered Pharmacokinetics : Deconjugation changes the properties of the ADC, affecting its distribution and clearance.[13]

Troubleshooting Guides

Issue 1: Higher than Expected Off-Target Toxicity in In Vivo Models
  • Symptom : Preclinical models show signs of toxicity in non-tumor tissues, or the maximum tolerated dose (MTD) is lower than anticipated for an ADC with this payload class.

  • Possible Cause : This is a primary indicator of premature payload release in the bloodstream due to linker instability.

  • Troubleshooting Steps :

    • Assess Serum Stability : Directly measure the stability of this compound vedotin in serum from the relevant species (e.g., mouse, human) over time. (See Experimental Protocol 1).

    • Quantify Free MMAE : Develop and validate an LC-MS/MS method to detect and quantify the concentration of unconjugated MMAE in plasma samples from treated animals.

    • Evaluate Linker Chemistry : If instability is confirmed, consider exploring alternative linker technologies. For maleimide-based conjugation, this could involve site-specific conjugation to more stable cysteine sites or using next-generation maleimide derivatives with improved stability.[11] Sulfone-based linkers are another alternative.[11]

Issue 2: Inconsistent or Lower than Expected Efficacy
  • Symptom : Inconsistent anti-tumor activity is observed across experiments, or the efficacy is lower than other ADCs with similar targets and payloads.

  • Possible Cause : This could be due to a loss of payload during circulation, resulting in a lower effective dose reaching the tumor. It may also be related to aggregation.

  • Troubleshooting Steps :

    • Characterize ADC Integrity : Use Size Exclusion Chromatography (SEC-HPLC) to assess the level of aggregation and fragmentation of the ADC before and after serum incubation. (See Experimental Protocol 2).

    • Measure Average DAR Over Time : Employ Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine if the average drug-to-antibody ratio decreases after incubation in serum. A drop in DAR is a direct indication of deconjugation.

    • Optimize Formulation : Ensure the formulation buffer pH and excipients are optimized for ADC stability. Suboptimal conditions can accelerate degradation and aggregation.[14] Consider including stabilizing excipients like polysorbates or sugars.

Issue 3: High Molecular Weight Species Detected After Serum Incubation
  • Symptom : SEC-HPLC analysis of this compound vedotin after incubation in serum shows an increase in high molecular weight species (aggregates).

  • Possible Cause : The hydrophobic nature of the MMAE payload can increase the propensity for aggregation, especially if some deconjugation and subsequent re-conjugation to other proteins occurs.[]

  • Troubleshooting Steps :

    • Formulation Optimization : Screen different buffer conditions (pH, ionic strength) to minimize aggregation.

    • Hydrophilic Linkers : For future ADC designs, consider incorporating hydrophilic linkers or PEGylation strategies to improve solubility and reduce aggregation.[8][]

    • Storage Conditions : Avoid repeated freeze-thaw cycles. Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and consider lyophilization for long-term stability.[14]

Quantitative Data Summary

The following tables present illustrative data that might be generated during a serum stability study of an ADC like this compound vedotin.

Table 1: this compound Vedotin Stability in Human Serum at 37°C

Incubation Time (hours)Average DAR (by HIC-HPLC)% Monomer (by SEC-HPLC)Free MMAE in Supernatant (ng/mL)
03.998.5< 0.1
243.696.25.2
483.494.810.8
723.193.118.5
962.891.525.1

Table 2: Comparison of Linker Stability in Different Species Plasma (72h incubation at 37°C)

SpeciesAverage DAR% Intact ADCNotes
Mouse2.585.3%Mouse serum can contain esterases that may affect some linkers.[12]
Rat2.989.1%
Cynomolgus Monkey3.091.5%
Human3.193.1%Generally shows higher stability for many ADC linkers.

Experimental Protocols

Protocol 1: Assessing ADC Serum Stability by Measuring Average DAR
  • Objective : To quantify the deconjugation of this compound vedotin over time in a serum environment.

  • Methodology :

    • Sample Preparation : Incubate this compound vedotin at a concentration of 1 mg/mL in human serum at 37°C.

    • Time Points : Collect aliquots at 0, 6, 12, 24, 48, 72, and 96 hours.

    • Purification : At each time point, purify the ADC from the serum proteins. A common method is to use Protein A affinity chromatography to capture the antibody portion of the ADC.

    • Analysis by HIC-HPLC : Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC). The retention time on a HIC column is related to the hydrophobicity of the ADC, which in turn is proportional to the number of conjugated drug molecules.

    • Data Interpretation : Calculate the average DAR at each time point by analyzing the peak distribution. A shift towards earlier retention times indicates a decrease in the average DAR and thus, deconjugation.

Protocol 2: Analysis of Aggregation and Fragmentation by SEC-HPLC
  • Objective : To quantify the percentage of monomer, aggregate, and fragment in a this compound vedotin sample after serum incubation.

  • Methodology :

    • Sample Preparation : Use the same aliquots prepared for the DAR analysis (Protocol 1).

    • Mobile Phase : Use a physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) as the mobile phase.[14]

    • Chromatography : Inject the sample onto a size exclusion column. The separation is based on the hydrodynamic radius of the molecules.

    • Detection : Monitor the eluent using a UV detector at 280 nm.[14]

    • Data Interpretation : Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each to assess changes in the physical stability of the ADC over time.

Visualizations

ADC_Instability_Workflow Troubleshooting Workflow for Linker Instability A Observation: High Toxicity or Low Efficacy B Hypothesis: Premature Payload Release in Serum A->B C Experiment 1: Incubate ADC in Serum (e.g., 37°C for 0-96h) B->C D Analysis A: Measure Average DAR (HIC-HPLC or LC-MS) C->D E Analysis B: Assess Aggregation (SEC-HPLC) C->E F Analysis C: Quantify Free Payload (LC-MS/MS) C->F G Result: Significant Decrease in DAR? D->G H Result: Increase in Aggregation? E->H I Conclusion: Linker is Unstable G->I Yes L Action: Optimize Formulation Buffer (pH, Excipients) G->L No J Conclusion: ADC is Prone to Aggregation H->J Yes K Action: Optimize Linker Chemistry or Conjugation Site H->K No I->K J->L

Caption: Troubleshooting workflow for suspected ADC linker instability.

Linker_Cleavage_Pathway This compound Vedotin Mechanism of Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC_stable Intact this compound Vedotin (Stable Linker) Deconjugation Premature Deconjugation (e.g., retro-Michael) ADC_stable->Deconjugation Instability Internalization 1. Binding to SLITRK6 & Internalization ADC_stable->Internalization Tumor Targeting Lysosome 2. Trafficking to Lysosome (Acidic pH, Proteases) Internalization->Lysosome Cleavage 3. Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage Release 4. PABC Self-Immolation & MMAE Release Cleavage->Release Apoptosis 5. MMAE binds Tubulin -> Cell Cycle Arrest -> Apoptosis Release->Apoptosis

References

Improving the therapeutic index of Sirtratumab vedotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Sirtratumab vedotin. Our goal is to help you optimize your experiments and improve the therapeutic index of this antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound vedotin?

This compound vedotin is an antibody-drug conjugate designed to target and eliminate cancer cells that overexpress the SLITRK6 protein.[1][2][3] Its mechanism involves three key components:

  • This compound: A humanized monoclonal antibody that specifically binds to the SLITRK6 receptor on the surface of tumor cells.[2][4]

  • Monomethyl Auristatin E (MMAE): A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]

  • Linker: A protease-cleavable linker that connects the antibody to the MMAE payload.[3][4]

Upon administration, this compound binds to SLITRK6-expressing cells, and the entire ADC is internalized. Inside the cell, lysosomal proteases cleave the linker, releasing the active MMAE payload, which then exerts its cytotoxic effect.[1]

Q2: What are the common off-target toxicities associated with this compound vedotin and other MMAE-based ADCs?

The toxicities associated with vedotin ADCs are primarily driven by the MMAE payload.[6] Common off-target toxicities include:

  • Hematologic Toxicities: Neutropenia and thrombocytopenia are frequently observed.[6][7]

  • Peripheral Neuropathy: This is a known cumulative toxicity of microtubule-disrupting agents like MMAE.[7][8]

  • Ocular Toxicity: Some ADCs have been associated with ocular side effects.[8]

  • Skin Reactions: Rashes and other skin-related adverse events can occur.[6][7]

These toxicities can arise from the premature release of MMAE in circulation, which can then diffuse into healthy cells due to its lipophilic nature.[9][10]

Q3: What strategies can be employed to improve the therapeutic index of this compound vedotin?

Improving the therapeutic index involves enhancing anti-tumor efficacy while minimizing toxicity. Key strategies include:

  • Linker Optimization: Engineering more stable linkers to reduce premature payload release in the bloodstream is a critical strategy.[11][12]

  • Payload Modification: Exploring alternative payloads with different mechanisms of action or reduced potency could decrease systemic toxicity.[13]

  • Dosing Regimen Adjustment: Fractionated dosing schedules may improve tolerability compared to a single high dose.[12][14]

  • Combination Therapies: Combining this compound vedotin with other anti-cancer agents, such as immune checkpoint inhibitors, may enhance efficacy and allow for lower, less toxic doses of the ADC.[15]

  • Payload Sequestration: Co-administration of a payload-binding agent, such as a Fab fragment, can neutralize any prematurely released MMAE in circulation, thereby reducing off-target toxicity.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical or clinical research with this compound vedotin.

Issue 1: High incidence of off-target toxicity in preclinical models.

  • Potential Cause: Premature cleavage of the linker in the circulation, leading to systemic exposure to free MMAE.

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of MMAE release from this compound vedotin.

    • Modify the Linker: If stability is low, consider re-engineering the ADC with a more stable linker.

    • Introduce a Payload-Binding Agent: In your experimental model, co-administer an anti-MMAE Fab fragment to sequester any released payload and assess if this reduces toxicity without compromising efficacy.[9]

    • Adjust Dosing: Evaluate a fractionated dosing schedule to maintain therapeutic exposure while reducing peak concentrations of free MMAE.[14]

Issue 2: Lack of efficacy in a tumor model expected to express SLITRK6.

  • Potential Cause:

    • Low or heterogeneous expression of SLITRK6 on the tumor cells.

    • Impaired internalization or intracellular trafficking of the ADC.

    • Development of resistance to MMAE.

  • Troubleshooting Steps:

    • Confirm Target Expression: Quantify SLITRK6 expression levels on your target cells using immunohistochemistry (IHC) or flow cytometry.

    • Evaluate ADC Internalization: Conduct an internalization assay using a fluorescently labeled version of this compound to confirm it is being taken up by the target cells.

    • Assess MMAE Sensitivity: Determine the in vitro IC50 of the cancer cell line to free MMAE to rule out inherent resistance to the payload.

    • Enhance Bystander Effect: If target expression is heterogeneous, consider using a linker-payload combination that allows for a greater bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[11]

Issue 3: Observed on-target, off-tumor toxicity.

  • Potential Cause: Expression of the SLITRK6 target on healthy tissues.[7]

  • Troubleshooting Steps:

    • Profile Target Expression in Normal Tissues: Perform a comprehensive analysis of SLITRK6 expression in a panel of normal tissues from the relevant species.

    • Modify Antibody Affinity: If the target is expressed at low levels on critical healthy tissues, it may be possible to engineer the this compound antibody with a lower affinity to reduce binding to these tissues while maintaining sufficient binding to high-expressing tumor cells.

    • Site-Specific Conjugation: Utilize site-specific conjugation to create a more homogeneous ADC with a defined drug-to-antibody ratio (DAR). This can lead to a more predictable pharmacokinetic and toxicity profile.[15]

Data Presentation

Table 1: Preclinical Efficacy of this compound Vedotin in Xenograft Models

Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)Reference
Model 10.25 mg/kg, i.v., 2x per week for 3 weeksSignificant Inhibition[4]
Model 25 mg/kg, i.v., single dose99%[4]

Table 2: Clinical Activity of this compound Vedotin (Phase I)

Patient PopulationDoseOverall Response Rate (ORR)Reference
Metastatic Urothelial CancerStarting at 0.5 mg/kg33%[16][17]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of the linker and the rate of premature payload release in plasma.

  • Materials: this compound vedotin, fresh plasma (human, mouse, rat), PBS, protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.

  • Methodology:

    • Incubate this compound vedotin at a concentration of 100 µg/mL in plasma at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma mixture.

    • Immediately add the protein precipitation solution to stop the reaction and precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of released MMAE using a validated LC-MS/MS method.

    • Calculate the percentage of released payload at each time point relative to the total potential payload.

Protocol 2: ADC Internalization Assay

  • Objective: To visualize and quantify the internalization of this compound vedotin by target cells.

  • Materials: SLITRK6-positive and SLITRK6-negative cell lines, fluorescently labeled this compound vedotin (e.g., with Alexa Fluor 488), cell culture medium, confocal microscope or flow cytometer.

  • Methodology:

    • Plate the SLITRK6-positive and negative cells in chamber slides or 96-well plates and allow them to adhere overnight.

    • Incubate the cells with the fluorescently labeled this compound vedotin at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

    • For visualization, wash the cells with PBS, fix with paraformaldehyde, and mount with a DAPI-containing mounting medium. Image the cells using a confocal microscope.

    • For quantification, wash the cells, detach them using a non-enzymatic cell dissociation solution, and analyze the fluorescence intensity of the cells using a flow cytometer.

Visualizations

Sirtratumab_Vedotin_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound Vedotin (ADC) Receptor SLITRK6 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest Troubleshooting_Workflow Start High Off-Target Toxicity Observed CheckLinker Assess Linker Stability (Plasma Assay) Start->CheckLinker Stable Is Linker Stable? CheckLinker->Stable ModifyLinker Re-engineer with Stable Linker Stable->ModifyLinker No PayloadSequestration Co-administer Payload-Binding Agent Stable->PayloadSequestration Yes End Therapeutic Index Improved ModifyLinker->End AdjustDose Evaluate Fractionated Dosing PayloadSequestration->AdjustDose AdjustDose->End

References

Sirtratumab vedotin solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sirtratumab Vedotin

Welcome to the technical support center for this compound vedotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is this compound vedotin and what are its components?

A1: this compound vedotin (also known as ASG-15ME) is an investigational antibody-drug conjugate.[1][2][3] It is composed of three main parts:

  • Antibody: A human gamma 2 monoclonal antibody that specifically targets SLITRK6 (SLIT and NTRK like family member 6), a protein overexpressed in several types of cancer, including urothelial cancer.[4][5][6]

  • Payload: The cytotoxic agent monomethyl auristatin E (MMAE), which is a potent inhibitor of tubulin polymerization.[4][5]

  • Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) type linker that connects the antibody to the MMAE payload.[7] This linker is designed to be stable in the bloodstream and release the payload once inside the target cancer cell.[8]

Q2: What are the main challenges in formulating this compound vedotin?

A2: Like many ADCs, especially those with auristatin-based payloads, this compound vedotin presents several formulation challenges:

  • Hydrophobicity of the Payload: The MMAE payload is hydrophobic, which can lead to aggregation of the ADC, particularly at higher concentrations.

  • Linker Stability: The thioether bond in the linker can be susceptible to hydrolysis, and the overall stability of the linker is crucial to prevent premature release of the cytotoxic payload.[9]

  • Physical and Chemical Stability: The monoclonal antibody itself can undergo degradation through processes like deamidation, oxidation, and aggregation, which can be influenced by pH, temperature, and buffer composition.

  • Heterogeneity: The manufacturing process can result in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs), which can affect the overall properties and stability of the product.[9]

Q3: What is the solubility of the MMAE payload?

A3: The solubility of the free MMAE payload has been determined in various solvents. This information is critical for handling the payload during conjugation and for understanding its potential impact on the solubility of the final ADC.

SolventApproximate Solubility
Dimethyl sulfoxide (B87167) (DMSO)≥35.9 mg/mL[10]
Ethanol~25 mg/mL[11]
Dimethyl formamide~20 mg/mL[11]
Phosphate-buffered saline (PBS, pH 7.2)~0.5 mg/mL[11]
WaterInsoluble[10][12]

Q4: Is there a known formulation for this compound vedotin?

A4: Some suppliers provide this compound vedotin in a liquid formulation of 1x Phosphate-Buffered Saline (PBS).[1] However, detailed information on the formulation used in clinical trials, including any stabilizing excipients, is not publicly available.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental handling and formulation of this compound vedotin.

ProblemPotential CauseRecommended Solution
Precipitation or cloudiness upon thawing or dilution - ADC aggregation due to the hydrophobic MMAE payload. - Buffer incompatibility or incorrect pH. - Freeze-thaw stress.- Visually inspect the solution before and after thawing. - Thaw the vial at room temperature and avoid vigorous shaking. - Ensure the diluent buffer is compatible (e.g., sterile PBS at the appropriate pH). - Perform dilutions slowly while gently mixing. - Consider performing a buffer screen to identify optimal pH and excipients (e.g., polysorbates, sugars) to improve solubility and stability.
Loss of cytotoxic activity in cell-based assays - Deconjugation of the MMAE payload. - Degradation of the antibody or payload. - Improper storage.- Ensure the ADC is stored at the recommended temperature (-20°C or colder) and protected from light.[1] - Minimize the number of freeze-thaw cycles.[1] - Use the ADC shortly after thawing and dilution. - Analytically confirm the integrity of the ADC using techniques like SEC-HPLC (for aggregation) and RP-HPLC (for DAR and free payload).
Inconsistent experimental results - Heterogeneity of the ADC sample. - Variability in experimental conditions.- Characterize the ADC lot thoroughly for DAR, aggregation, and free payload levels. - Standardize all experimental protocols, including incubation times, temperatures, and cell densities. - Ensure consistent handling and dilution procedures.

Experimental Protocols

While specific protocols for this compound vedotin are proprietary, the following are generalized methodologies for key experiments in ADC formulation development.

Protocol 1: Solubility Assessment of this compound Vedotin

  • Objective: To determine the solubility of this compound vedotin in various buffer systems.

  • Materials:

    • This compound vedotin stock solution.

    • A range of buffers (e.g., citrate, acetate, histidine, phosphate) at different pH values (e.g., 5.0, 6.0, 7.0).

    • Spectrophotometer or HPLC system.

  • Methodology:

    • Prepare a series of dilutions of the this compound vedotin stock in each of the selected buffers.

    • Incubate the samples at a controlled temperature (e.g., 2-8°C or room temperature) for a specified period (e.g., 24 hours).

    • After incubation, visually inspect for any precipitation or turbidity.

    • Centrifuge the samples to pellet any insoluble material.

    • Measure the protein concentration in the supernatant using a spectrophotometer (A280) or a suitable HPLC method (e.g., SEC-HPLC).

    • The highest concentration at which no precipitation is observed is considered the approximate solubility in that buffer.

Protocol 2: Preliminary Formulation Stability Study

  • Objective: To evaluate the short-term stability of this compound vedotin in different formulations.

  • Materials:

    • This compound vedotin.

    • Lead buffer candidates from the solubility assessment.

    • Commonly used excipients (e.g., polysorbate 20, polysorbate 80, sucrose, trehalose).

    • HPLC system with SEC and RP columns.

  • Methodology:

    • Prepare small batches of this compound vedotin in the selected buffer systems, with and without various excipients.

    • Divide each batch into aliquots for analysis at different time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).

    • Store the aliquots at stressed (e.g., 40°C) and recommended (e.g., 2-8°C, -20°C) storage conditions.

    • At each time point, analyze the samples for:

      • Aggregation: using Size Exclusion Chromatography (SEC-HPLC).

      • Deconjugation/Fragmentation: using Reduced Reversed-Phase HPLC (RP-HPLC) to assess the drug-to-antibody ratio (DAR).

      • Free Payload: using a suitable method to quantify the amount of released MMAE.

    • Compare the results to identify the formulation that best preserves the integrity of this compound vedotin.

Visualizations

ADC_Formulation_Workflow This compound Vedotin Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Stability cluster_3 Phase 4: Finalization start Start: this compound Vedotin Drug Substance char_adc Physicochemical Characterization (Solubility, pI, Stability) start->char_adc buffer_screen Buffer & pH Screening (e.g., Citrate, Histidine, Phosphate) char_adc->buffer_screen excipient_screen Excipient Screening (Surfactants, Sugars, Salts) buffer_screen->excipient_screen form_opt Lead Formulation Optimization excipient_screen->form_opt stability_study Accelerated & Real-Time Stability Studies (Assess Aggregation, DAR, Free Payload) form_opt->stability_study final_form Final Formulation Selection stability_study->final_form end_point End: Lyophilized or Liquid Product final_form->end_point

Caption: A typical workflow for developing a stable formulation for an ADC like this compound vedotin.

Troubleshooting_Solubility Troubleshooting this compound Vedotin Solubility Issues start Precipitation Observed? check_handling Proper Handling? (Thawing, Mixing) start->check_handling check_buffer Buffer pH & Composition Correct? check_handling->check_buffer Yes solution_handling Adjust Handling Protocol: - Slow thaw - Gentle mixing check_handling->solution_handling No check_concentration Concentration Too High? check_buffer->check_concentration Yes solution_buffer Buffer Screen: - Test different pH values - Screen excipients (e.g., polysorbates) check_buffer->solution_buffer No check_concentration->solution_buffer No solution_concentration Reduce Working Concentration or Optimize Formulation check_concentration->solution_concentration Yes

Caption: A decision tree for troubleshooting solubility problems during experiments.

References

Minimizing non-specific binding of Sirtratumab in flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sirtratumab in flow cytometry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal staining results in your experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background or non-specific staining can obscure true positive signals. The following guide addresses common issues and provides step-by-step solutions to minimize non-specific binding of this compound.

Problem 1: High background fluorescence in all cell populations.

This is a common issue that can be caused by several factors, including excessive antibody concentration or interactions with cellular components other than the target antigen.

Possible Cause Recommended Solution
Antibody concentration is too high Perform an antibody titration to determine the optimal concentration. Using too much antibody increases the likelihood of low-affinity, non-specific binding.[1][2]
Presence of dead cells Dead cells are known to bind antibodies non-specifically.[3] Use a viability dye to exclude dead cells from your analysis. Ensure high cell viability (>90%) before starting the staining protocol.[4]
Inadequate washing steps Insufficient washing can leave unbound antibody in the sample, leading to high background. Ensure you are performing the recommended number of washes with an appropriate wash buffer.[5]
Issues with secondary antibody (if used) If you are using an unconjugated this compound with a secondary antibody, the secondary antibody may be binding non-specifically. Run a control with only the secondary antibody to check for this. Ensure the secondary antibody is specific to human IgG2 and is cross-adsorbed against the species of your sample cells.

Problem 2: Non-specific binding to specific cell subsets, particularly myeloid cells or B cells.

This is often due to the interaction of the antibody's Fc region with Fc receptors on the cell surface.

Possible Cause Recommended Solution
Fc receptor-mediated binding This compound is a human IgG2 antibody, and its Fc region can be bound by Fc receptors on various immune cells like monocytes, macrophages, and B cells.[6][7] Pre-incubate your cells with an Fc receptor blocking reagent to saturate these receptors before adding this compound.[6][8][9]
Cross-reactivity with other surface proteins While monoclonal antibodies are highly specific, there is a small possibility of cross-reactivity. If Fc blocking does not resolve the issue, consider using an isotype control (human IgG2 kappa) to determine the level of non-specific binding.[6][10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it target?

A1: this compound is a human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family 6 (Slitrk6).[10] Slitrk6 is a transmembrane protein that has been observed in various tumor types, including bladder, lung, and breast cancer, as well as in some neuronal tissues.[11][12]

Q2: What are the primary causes of non-specific binding in flow cytometry?

A2: The most common causes include:

  • Fc receptor binding: The Fc portion of the antibody binds to Fc receptors on cells like monocytes, macrophages, and B cells.[6][7]

  • High antibody concentration: Using more antibody than needed to saturate the target antigen can lead to low-affinity binding to other molecules.[1][2]

  • Dead cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies.[3]

  • Hydrophobic and ionic interactions: Antibodies can non-specifically interact with other cellular proteins and molecules.[3]

Q3: How do I perform an antibody titration for this compound?

A3: Antibody titration is crucial to find the optimal concentration that gives the best signal-to-noise ratio.[13] You should perform a serial dilution of this compound and stain your cells under the same conditions as your experiment. The optimal concentration is the one that provides the brightest signal for the positive population with the lowest background on the negative population. A detailed protocol is provided below.

Q4: When should I use an Fc block?

A4: An Fc block is highly recommended when working with cell populations known to express Fc receptors, such as peripheral blood mononuclear cells (PBMCs), splenocytes, or any sample containing monocytes, macrophages, dendritic cells, or B cells.[7][9]

Q5: What is an isotype control and how should I use it with this compound?

A5: An isotype control is an antibody that has the same immunoglobulin class (in this case, human IgG2 kappa) but is not specific to your target antigen (Slitrk6).[6] It is used to estimate the amount of non-specific binding due to Fc receptor binding or other protein-protein interactions.[10] You should use the isotype control at the same concentration as your optimized this compound concentration.

Q6: What cell line can I use as a positive control for this compound staining?

A6: The neuroblastoma cell line SK-N-SH has been shown to be positive for Slitrk6 and can be used as a positive control for this compound staining.[10]

Experimental Protocols

Protocol 1: this compound Antibody Titration

This protocol will help you determine the optimal concentration of this compound for your experiments.

Materials:

  • Cells of interest (and a positive control cell line like SK-N-SH)

  • This compound antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • 96-well V-bottom plate or flow cytometry tubes

  • Fluorochrome-conjugated secondary antibody (if this compound is unconjugated)

  • Viability dye (optional but recommended)

  • Fc receptor blocking solution (if necessary)

Procedure:

  • Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • If using an Fc block, add it to your cell suspension according to the manufacturer's instructions and incubate.

  • Prepare a series of dilutions of this compound. A good starting range is from the manufacturer's recommended concentration to several two-fold dilutions below and one or two two-fold dilutions above. For example, if the recommendation is 1 µg/mL, test a range from 0.125 µg/mL to 4 µg/mL.

  • Aliquot 100 µL of your cell suspension (1 x 10^5 cells) into each well or tube.

  • Add the diluted this compound to the corresponding wells/tubes. Include a tube with no primary antibody as a control.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • If using an unconjugated this compound, resuspend the cells in 100 µL of staining buffer containing the appropriate dilution of a fluorochrome-conjugated secondary antibody.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice as in step 7.

  • If using a viability dye, stain the cells according to the manufacturer's protocol.

  • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

  • Analyze the samples and calculate the Stain Index for each concentration to determine the optimal dilution.

Protocol 2: Staining Protocol with Fc Receptor Blocking

This protocol is designed to minimize non-specific binding to Fc receptor-expressing cells.

Materials:

  • Cells of interest (1 x 10^6 cells per sample)

  • Fc receptor blocking solution (e.g., commercial Fc block or human serum)

  • This compound antibody (at optimal titrated concentration)

  • Flow Cytometry Staining Buffer

  • Viability dye

  • Flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension of your cells.

  • Wash the cells once with Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 100 µL of staining buffer.

  • Add the Fc receptor blocking solution according to the manufacturer's instructions. A common practice is to incubate for 10-15 minutes at 4°C.[8]

  • Without washing, add the predetermined optimal amount of this compound to the cells.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • If using a secondary antibody, perform the staining as described in Protocol 1.

  • Stain with a viability dye.

  • Resuspend in an appropriate buffer for flow cytometry analysis.

Visual Guides

TroubleshootingWorkflow cluster_solutions1 General High Background Solutions cluster_solutions2 Cell-Type Specific Binding Solutions start Start: High Non-Specific Binding q1 Is background high in all populations? start->q1 q2 Is background specific to certain cell types (e.g., myeloid)? q1->q2 No sol1a Perform Antibody Titration q1->sol1a Yes sol2a Use Fc Receptor Block q2->sol2a Yes end Problem Resolved q2->end No sol1b Use Viability Dye to Exclude Dead Cells sol1a->sol1b sol1c Increase Wash Steps sol1b->sol1c sol1d Check Secondary Ab Specificity sol1c->sol1d sol1d->end sol2b Use Isotype Control sol2a->sol2b sol2b->end

Caption: Troubleshooting workflow for high non-specific binding.

StainingProtocol start Start: Cell Suspension fc_block Add Fc Block (10-15 min at 4°C) start->fc_block primary_ab Add Titrated this compound (30 min at 4°C) fc_block->primary_ab wash1 Wash Cells x2 primary_ab->wash1 secondary_ab Add Secondary Antibody (if needed) (30 min at 4°C) wash1->secondary_ab wash2 Wash Cells x2 secondary_ab->wash2 viability Stain with Viability Dye wash2->viability analyze Analyze on Flow Cytometer viability->analyze

Caption: Recommended staining protocol workflow with Fc blocking.

References

Technical Support Center: Optimizing Sirtratumab Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Sirtratumab cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a this compound cytotoxicity assay?

A1: The optimal incubation time for a this compound cytotoxicity assay is highly dependent on the cancer cell line being used, specifically its metabolic rate and doubling time. For this compound vedotin, which contains the microtubule-disrupting agent monomethyl auristatin E (MMAE), a longer incubation period is generally recommended to allow for cell cycle-dependent effects to manifest. A common starting point is a 72 to 96-hour incubation.[1] One study demonstrated a 120-hour incubation period for a this compound vedotin cytotoxicity assay. It is crucial to empirically determine the optimal incubation time for your specific cell line and experimental conditions.

Q2: Which cancer cell lines are suitable for this compound cytotoxicity assays?

A2: The suitability of a cancer cell line for a this compound cytotoxicity assay is primarily determined by its expression of the SLITRK6 antigen. This compound targets SLITRK6, so cell lines with high SLITRK6 expression are expected to be more sensitive to the antibody-drug conjugate (ADC).[2] SLITRK6 is frequently expressed in urothelial (bladder) cancer, as well as some lung, breast, and glioblastoma cell lines.[3][4] It is recommended to verify SLITRK6 expression in your chosen cell line by methods such as flow cytometry, western blot, or qPCR before initiating cytotoxicity experiments.

Q3: What is the mechanism of action of this compound vedotin?

A3: this compound vedotin is an antibody-drug conjugate. The this compound antibody specifically binds to the SLITRK6 protein on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the cytotoxic payload, MMAE, is released from the antibody. MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and ultimately, apoptotic cell death.

Q4: How does the SLITRK6 signaling pathway contribute to cancer?

A4: SLITRK6 has been shown to promote the progression of certain cancers, such as lung adenocarcinoma, by activating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, growth, and survival. By targeting SLITRK6, this compound can inhibit these pro-tumorigenic signals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal / Low Signal-to-Noise Ratio - Cell seeding density is too high or too low.- Suboptimal incubation time.- Reagent issues (e.g., contamination, improper storage).- Optimize cell seeding density by performing a cell titration experiment.- Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the optimal incubation time for your cell line.- Ensure all reagents are properly stored and handled to prevent contamination or degradation.
Inconsistent Results Between Replicates - Uneven cell distribution in wells.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and use a consistent pipetting technique.- Calibrate pipettes regularly.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Low Cytotoxicity Observed - Low SLITRK6 expression in the target cell line.- Insufficient incubation time.- Incorrect this compound concentration.- Confirm SLITRK6 expression in your cell line.- Increase the incubation time.- Perform a dose-response experiment with a wider range of this compound concentrations.
High Cytotoxicity in Negative Control Cells - Off-target toxicity of the ADC.- Contamination of cell culture.- Use a non-targeting ADC as a negative control to assess off-target effects.- Regularly test cell lines for mycoplasma contamination.

Data on Incubation Time Optimization

Optimizing the incubation time is critical for obtaining reliable and reproducible results in this compound cytotoxicity assays. The following table summarizes representative data and recommendations. It is important to note that these are starting points, and empirical validation for each specific cell line is essential.

Cell Line TypeRecommended Incubation Time (hours)Key Considerations
Urothelial Carcinoma72 - 120High SLITRK6 expression is common in this cancer type.
Lung Adenocarcinoma72 - 96SLITRK6 expression can be variable.
Breast Cancer72 - 96SLITRK6 expression levels should be confirmed.
Glioblastoma96 - 120Slower growing cell lines may require longer incubation.

Experimental Protocols

Detailed Methodology for a this compound vedotin Cytotoxicity Assay using MTT

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound vedotin.

Materials:

  • SLITRK6-positive cancer cell line

  • Complete cell culture medium

  • This compound vedotin

  • Control antibody (non-targeting ADC)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound vedotin and the control antibody in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

    • Incubate the plate for the desired incubation period (e.g., 72, 96, or 120 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in the dark to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.

Visualizations

SLITRK6_Signaling_Pathway SLITRK6 Signaling Pathway This compound This compound vedotin SLITRK6 SLITRK6 This compound->SLITRK6 Binds MMAE MMAE This compound->MMAE Internalization & Release PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Tubulin->Apoptosis

Caption: SLITRK6 signaling and this compound vedotin's mechanism of action.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture SLITRK6+ Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_ADC 3. Prepare this compound vedotin Dilutions Add_ADC 4. Add ADC to Cells Prepare_ADC->Add_ADC Incubate 5. Incubate for Optimized Time Add_ADC->Incubate Add_MTT 6. Add MTT Reagent Solubilize 7. Solubilize Formazan Add_MTT->Solubilize Read_Plate 8. Read Absorbance Solubilize->Read_Plate Analyze 9. Calculate IC50 Read_Plate->Analyze

Caption: General workflow for a this compound cytotoxicity assay.

Troubleshooting_Tree Troubleshooting Decision Tree Start Inconsistent or Unexpected Results Check_Controls Review Controls (Untreated, Blank) Start->Check_Controls Controls_OK Controls Look Good? Check_Controls->Controls_OK High_Background High Background? Controls_OK->High_Background Yes Review_Protocol Review Protocol for Errors Controls_OK->Review_Protocol No Optimize_Seeding Optimize Cell Seeding Density High_Background->Optimize_Seeding Yes Low_Cytotoxicity Low Cytotoxicity? High_Background->Low_Cytotoxicity No Optimize_Incubation Optimize Incubation Time Optimize_Seeding->Optimize_Incubation Check_Reagents Check Reagent Preparation & Storage Low_Cytotoxicity->Check_Reagents No Verify_Expression Verify SLITRK6 Expression Low_Cytotoxicity->Verify_Expression Yes Check_Concentration Check ADC Concentration Range Verify_Expression->Check_Concentration

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Sirtratumab & Sirtratumab Vedotin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtratumab and its antibody-drug conjugate (ADC) counterpart, this compound vedotin. This resource is designed to address common and specific issues that may arise during in vitro and in vivo experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it target?

A1: this compound is a human IgG2 monoclonal antibody that specifically targets the SLIT and NTRK-like family 6 (SLITRK6) protein.[1] SLITRK6 is a type I transmembrane protein that is overexpressed in various cancers, including bladder, lung, and breast cancer, with minimal expression in normal tissues, making it an attractive target for cancer therapy.[2]

Q2: What is this compound vedotin and how does it differ from this compound?

A2: this compound vedotin (also known as ASG-15ME) is an antibody-drug conjugate (ADC). It consists of the this compound antibody linked to a potent cytotoxic agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker.[1][3] While this compound itself can be used for target binding and detection, this compound vedotin is designed to deliver the MMAE payload directly to SLITRK6-expressing tumor cells, leading to cell death.[3]

Q3: In which cancer cell lines is SLITRK6 typically expressed?

A3: SLITRK6 expression has been observed in a variety of cancer cell lines. High expression is often found in bladder cancer cell lines. It is also expressed in some lung cancer, breast cancer, and glioblastoma cell lines.[4][5][6] It is crucial to verify SLITRK6 expression in your specific cell line of interest by Western Blot or Flow Cytometry before initiating experiments.

Q4: What is the "bystander effect" in the context of this compound vedotin experiments?

A4: The bystander effect refers to the ability of the cytotoxic payload (MMAE) released from a target cancer cell to kill adjacent, neighboring cells, even if those cells do not express the target antigen (SLITRK6).[1] This is a key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE. This effect can enhance the overall anti-tumor activity of the ADC, especially in tumors with heterogeneous antigen expression.

Troubleshooting Guides

Inconsistent results in experiments involving this compound and this compound vedotin can arise from various factors, from reagent handling to assay-specific variables. Below are troubleshooting guides for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background or non-specific signal.

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer (e.g., 1-5% BSA or non-fat dry milk in TBST).[7]
Antibody Concentration Too High Titrate the primary (this compound) and/or secondary antibody to determine the optimal concentration. High concentrations can lead to non-specific binding.[7]
Inadequate Washing Increase the number of wash steps (e.g., 3-5 washes) and ensure complete removal of buffer between washes. Add a surfactant like Tween-20 (0.05%) to the wash buffer.[7]
Cross-reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity. Run a control with only the secondary antibody to check for non-specific binding.

Issue: Weak or no signal.

Possible Cause Troubleshooting Steps
Low SLITRK6 Expression Confirm SLITRK6 expression in your sample using a more sensitive method like Western Blot or by using a positive control cell lysate known to express SLITRK6.
Inactive Antibody or Reagents Ensure proper storage of this compound and other reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[8]
Suboptimal Antibody Concentration The concentration of this compound may be too low. Perform a titration to find the optimal concentration.
Incorrect Buffer Conditions Ensure the pH of your coating and washing buffers is appropriate. For antibody coating, a carbonate/bicarbonate buffer (pH 9.6) or PBS (pH 7.4) is commonly used.[7]
Western Blot

Issue: Non-specific bands or high background.

Possible Cause Troubleshooting Steps
Antibody Concentration Too High Titrate the this compound antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[9]
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider trying different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10]
Inadequate Washing Increase the number and duration of wash steps with TBST.[9][10]
Protein Overload Reduce the amount of protein loaded per lane to 20-30 µg. Overloading can lead to "bleeding" into adjacent lanes and high background.[11]

Issue: Weak or no band at the expected molecular weight (~95 kDa for SLITRK6).[5]

Possible Cause Troubleshooting Steps
Low SLITRK6 Expression Increase the amount of protein loaded onto the gel. Use a positive control (e.g., a cell line known to overexpress SLITRK6).
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage.[10]
Inactive this compound Antibody Check the storage conditions and age of the antibody. Run a dot blot to confirm antibody activity.
Incorrect Secondary Antibody Ensure the secondary antibody is specific for human IgG2 and is used at the correct dilution.
Flow Cytometry

Issue: High background or non-specific staining.

Possible Cause Troubleshooting Steps
Fc Receptor Binding Pre-incubate cells with an Fc block reagent to prevent non-specific binding of this compound to Fc receptors on the cell surface.[12]
Dead Cells Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Antibody Concentration Too High Titrate the this compound antibody to find the optimal concentration that provides a good signal-to-noise ratio.[13]
Insufficient Washing Ensure adequate washing of cells between staining steps.[13]

Issue: Weak or no signal.

Possible Cause Troubleshooting Steps
Low or No SLITRK6 Expression Confirm SLITRK6 expression on the cell surface of your target cells using a validated positive control cell line.
This compound Antibody Not Binding Ensure the antibody is stored correctly and has not expired. Verify that the fluorophore-conjugated secondary antibody (if used) is appropriate and functional.
Cell Permeabilization (for intracellular staining) If attempting to stain intracellular SLITRK6, ensure your permeabilization protocol is effective. However, as SLITRK6 is a transmembrane protein, surface staining is the standard approach.
Incorrect Instrument Settings Optimize laser power and detector voltage settings on the flow cytometer for the specific fluorophore being used.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and this compound vedotin based on available information.

Table 1: Binding Affinity of this compound and this compound Vedotin

MoleculeTargetCell LineMethodAffinity (Kd / EC50)Reference
This compoundSLITRK6-ELISAEC50 = 0.04938 µg/mL[14]
This compound vedotinSLITRK6SW780Binding AssayKd = 0.018 nM[15]

Table 2: In Vitro Cytotoxicity of this compound Vedotin

Cell LineSLITRK6 ExpressionIC50Reference
CHP-212Positive0.99 nM[15]
IGR-OV1NegativeNo effect[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point. Note: These are general protocols and may require optimization for your specific experimental conditions.

Detailed Methodology: Western Blot
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Detailed Methodology: Flow Cytometry (Cell Surface Staining)
  • Cell Preparation: Harvest cells and wash once with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • Fc Block: Resuspend cells in FACS buffer containing an Fc block reagent and incubate for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the appropriate dilution of this compound to the cells and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining (if required): If this compound is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled anti-human IgG secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Viability Staining: Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) just before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Visualizations

SLITRK6 Signaling Pathway

SLITRK6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Warburg Warburg Effect (Glycolysis) mTOR->Warburg This compound This compound This compound->SLITRK6 Binds & Blocks

Caption: SLITRK6 signaling through the PI3K/AKT/mTOR pathway.

This compound Vedotin Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell SLITRK6-Positive Cancer Cell cluster_bystander Neighboring Cancer Cell (SLITRK6-Negative) ADC This compound vedotin (Antibody-Drug Conjugate) SLITRK6 SLITRK6 Receptor ADC->SLITRK6 1. Binding Endosome Endosome SLITRK6->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE (Payload) Lysosome->MMAE 4. Payload Release Tubulin Microtubules MMAE->Tubulin 5. Microtubule Disruption Bystander_MMAE MMAE MMAE->Bystander_MMAE 6. Bystander Effect (Diffusion) Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Bystander_Tubulin Microtubules Bystander_MMAE->Bystander_Tubulin Bystander_Apoptosis Apoptosis Bystander_Tubulin->Bystander_Apoptosis

Caption: Mechanism of action of this compound vedotin and the bystander effect.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Inconsistent Experimental Results check_reagents Check Reagent Quality & Storage start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol No Issue reagent_bad Replace/Re-prepare Reagents check_reagents->reagent_bad Issue Found optimize_ab Optimize Antibody Concentration check_protocol->optimize_ab No Issue protocol_bad Revise Protocol (e.g., blocking, washing) check_protocol->protocol_bad Issue Found check_expression Verify SLITRK6 Expression optimize_ab->check_expression No Issue ab_bad Titrate Antibody optimize_ab->ab_bad Issue Found expression_bad Use Positive Control or Different Cell Line check_expression->expression_bad Issue Found further_troubleshooting Consult Assay-Specific Troubleshooting Guide check_expression->further_troubleshooting No Issue reagent_ok Reagents OK protocol_ok Protocol OK ab_ok Concentration OK expression_ok Expression Confirmed

Caption: General troubleshooting workflow for inconsistent results.

References

Sirtratumab vedotin degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use and storage of Sirtratumab vedotin.

Frequently Asked Questions (FAQs)

1. What is this compound vedotin and how does it work?

This compound vedotin is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It consists of three key components:

  • This compound: A humanized monoclonal antibody that specifically targets SLITRK6, a protein found on the surface of certain tumor cells.

  • Monomethyl Auristatin E (MMAE): A potent cytotoxic agent that inhibits cell division by preventing microtubule polymerization.

  • A protease-cleavable linker: This linker connects the MMAE payload to the this compound antibody.

The mechanism of action involves the antibody binding to the SLITRK6 protein on tumor cells, leading to the internalization of the ADC. Once inside the lysosome of the cancer cell, the linker is cleaved by proteases, releasing the MMAE payload. The released MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cell.[1]

2. How should this compound vedotin be stored?

Proper storage is critical to maintain the stability and efficacy of this compound vedotin.

ConditionRecommended Storage TemperatureAdditional Notes
Undiluted Solution -20°CStore in the dark. Avoid repeated freeze-thaw cycles.[2][3]
Lyophilized Powder -20°C to -80°CLong-term storage. Stable for extended periods.
Reconstituted Solution See reconstitution guidelinesShort-term storage recommendations apply.
Shipping Low temperature conditionsOften shipped on dry ice to maintain integrity.[4]

3. What is the recommended procedure for reconstituting lyophilized this compound vedotin?

While a product-specific datasheet should always be consulted, the following general procedure can be followed for reconstituting lyophilized ADCs:

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Reconstitute: Add the recommended volume of sterile, high-purity water or a specific buffer as indicated in the product manual. Gently swirl the vial to dissolve the contents. Do not shake vigorously , as this can cause the antibody to denature and aggregate.

  • Inspect: The reconstituted solution should be clear and free of particulates.

4. What are the potential degradation pathways for this compound vedotin?

Degradation of this compound vedotin can occur through several mechanisms, impacting its efficacy and safety:

  • Deamidation and Oxidation: The antibody component can undergo deamidation of asparagine residues and oxidation of methionine residues, potentially affecting its binding affinity and stability.

  • Aggregation: The ADC, particularly species with a high drug-to-antibody ratio (DAR), can be prone to aggregation, especially in certain buffer conditions.

  • Linker Cleavage: Premature cleavage of the protease-sensitive linker in the bloodstream can lead to the systemic release of the toxic MMAE payload, causing off-target toxicity. This can be mediated by enzymes such as neutrophil elastase.

  • Payload Modification: While MMAE itself is relatively stable, the linkage to the antibody can be a point of degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Cytotoxic Activity 1. Degradation of MMAE payload or linker: Improper storage conditions (e.g., elevated temperature, light exposure).2. Antibody denaturation/aggregation: Repeated freeze-thaw cycles or vigorous shaking.3. Reduced binding affinity: Degradation of the antibody component.1. Ensure ADC is stored at -20°C or below and protected from light.2. Aliquot the reconstituted ADC to avoid multiple freeze-thaw cycles.3. Verify the binding of the ADC to the target cells using a flow cytometry-based assay.
High Background Staining in Immunoassays 1. ADC aggregation: Improper storage or handling.2. Non-specific binding of the antibody. 1. Centrifuge the reconstituted ADC to remove any aggregates before use.2. Include appropriate blocking steps and negative controls in your experimental protocol.
Inconsistent Experimental Results 1. Variability in ADC concentration: Inaccurate pipetting or partial reconstitution.2. Inconsistent cell culture conditions. 3. Degradation of the ADC over the course of the experiment. 1. Ensure complete reconstitution and accurate dilution of the ADC.2. Standardize cell seeding densities and treatment times.3. Use freshly prepared dilutions of the ADC for each experiment.
Precipitate Formation Upon Reconstitution 1. Poor solubility of the ADC. 2. Use of an inappropriate reconstitution solvent. 1. Ensure the entire lyophilized cake is dissolved by gentle swirling.2. Always use the recommended reconstitution solvent as stated on the product datasheet.

Experimental Protocols

Protocol: Assessment of this compound vedotin Stability by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines a method to assess the formation of aggregates in a this compound vedotin solution under different storage conditions.

Materials:

  • This compound vedotin

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • Size exclusion chromatography column (e.g., TSKgel G3000SWxl)

  • Mobile phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8

Procedure:

  • Prepare aliquots of this compound vedotin at a concentration of 1 mg/mL in PBS.

  • Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 7, 14, and 28 days), remove an aliquot from each storage condition.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 20 µL of the this compound vedotin sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Analyze the chromatograms to determine the percentage of monomer, aggregate, and fragment.

Data Presentation: Representative Stability Data

Storage ConditionTime (days)Monomer (%)Aggregate (%)Fragment (%)
-20°C 28>98<1<1
4°C 289541
25°C 2885123
40°C 2870255

Note: This is representative data for a typical ADC and may not reflect the exact stability profile of this compound vedotin.

Visualizations

Sirtratumab_Vedotin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound vedotin (Antibody-Drug Conjugate) SLITRK6 SLITRK6 Receptor ADC->SLITRK6 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Released MMAE Lysosome->MMAE 4. Linker Cleavage Microtubules Microtubules MMAE->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of this compound vedotin.

ADC_Degradation_Pathways cluster_degradation Degradation Products ADC Intact this compound vedotin Aggregates Aggregates ADC->Aggregates Physical Instability (e.g., high temp, agitation) Fragments Antibody Fragments ADC->Fragments Proteolysis Deamidated Deamidated/Oxidized ADC ADC->Deamidated Chemical Modification Free_MMAE Free MMAE (Premature Cleavage) ADC->Free_MMAE Enzymatic Cleavage (e.g., in plasma)

Caption: Potential degradation pathways of this compound vedotin.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify ADC Storage (-20°C, protected from light) Start->Check_Storage Check_Handling Review Handling Procedures (avoid freeze-thaw, gentle mixing) Check_Storage->Check_Handling Storage OK Contact_Support Contact Technical Support Check_Storage->Contact_Support Improper Storage Check_Purity Assess ADC Integrity (SEC-HPLC for aggregation) Check_Handling->Check_Purity Handling OK Check_Handling->Contact_Support Improper Handling Check_Protocol Review Experimental Protocol (cell density, incubation times) Check_Purity->Check_Protocol Purity OK Check_Purity->Contact_Support Degradation Detected Optimize Optimize Protocol and Re-run Experiment Check_Protocol->Optimize Protocol OK Check_Protocol->Optimize Protocol Issue Identified Optimize->Start Issue Persists

Caption: Troubleshooting workflow for inconsistent results.

References

Controlling for lot-to-lot variability of Sirtratumab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for lot-to-lot variability of Sirtratumab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a human immunoglobulin G2 (IgG2) monoclonal antibody that specifically targets the SLIT and NTRK-like family 6 (Slitrk6) protein.[1] Slitrk6 is a transmembrane protein that is overexpressed in various cancers, including bladder and lung cancer, and is involved in signaling pathways that promote tumor progression, such as the PI3K/AKT/mTOR pathway.[2][3] this compound is also the antibody component of the antibody-drug conjugate (ADC) this compound vedotin, where it is linked to the cytotoxic agent monomethyl auristatin E (MMAE) to deliver the payload specifically to cancer cells expressing Slitrk6.[4][5]

Q2: What are the potential sources of lot-to-lot variability in this compound?

A2: Lot-to-lot variability in monoclonal antibodies like this compound can arise from several stages of the manufacturing process.[6] Key sources include:

  • Upstream Processing: Variations in the cell culture conditions (e.g., media composition, pH, temperature) can affect the growth of the hybridoma cells and the post-translational modifications of the antibody.

  • Downstream Processing: Differences in the purification process, including chromatography and filtration steps, can lead to variations in purity, aggregation levels, and the presence of process-related impurities.

  • Post-Translational Modifications (PTMs): Changes in glycosylation, oxidation, and deamidation patterns can occur between batches and may impact the antibody's stability and biological activity.

  • Storage and Handling: Improper storage temperatures and freeze-thaw cycles can lead to aggregation and degradation of the antibody.[2]

Q3: How does the IgG2 isotype of this compound contribute to potential variability?

A3: this compound is a human IgG2 antibody, which has distinct characteristics.[1] While IgG2 antibodies have lower effector functions, making them suitable for certain therapeutic applications, they are also more susceptible to aggregation, particularly under acidic conditions that may be encountered during purification.[1][7] The hinge region of IgG2 antibodies contains four interchain disulfide bonds, which can lead to the formation of different structural isoforms, potentially contributing to batch-to-batch heterogeneity.[7]

Q4: For users of this compound vedotin (ADC), what additional sources of variability should be considered?

A4: For the ADC form, this compound vedotin, the conjugation process introduces additional potential for variability.[8][9] Key factors include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can vary between lots, which can significantly impact the ADC's potency and therapeutic window.

  • Conjugation Site: The specific sites on the antibody where the drug-linker is attached can differ, leading to a heterogeneous mixture of ADC molecules.

  • Purity: The final product may contain unconjugated antibody, free drug, or other impurities from the conjugation and purification steps.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased binding affinity in an ELISA or flow cytometry experiment. 1. Improper antibody storage.1. Verify that the antibody was stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.[2]
2. Lot-to-lot variation in the active concentration.2. Perform a titration experiment with the new lot to determine the optimal working concentration.
3. Degradation of the antibody.3. Assess the integrity of the antibody using SDS-PAGE or size-exclusion chromatography (SEC-HPLC).
Increased non-specific binding. 1. Presence of aggregates in the antibody solution.1. Centrifuge the antibody vial before use to pellet any aggregates. Analyze the sample using SEC-HPLC to quantify aggregate levels.
2. Suboptimal blocking of the assay system.2. Optimize blocking conditions with appropriate blocking buffers.
Inconsistent results in cell-based functional assays. 1. Variation in the biological activity between lots.1. Perform a cell-based activity assay to compare the functional potency of the new lot against a qualified reference standard.
2. Changes in post-translational modifications affecting function.2. Analyze the glycan profile and other PTMs using mass spectrometry-based methods.
Unexpected peaks in chromatography analysis. 1. Presence of product-related variants (e.g., charge variants, fragments).1. Characterize the variants using ion-exchange chromatography (IEX-HPLC) and mass spectrometry.
2. Contamination with process-related impurities (e.g., host cell proteins).2. Quantify host cell protein levels using a specific ELISA kit.

Quantitative Data Summary

The following tables provide examples of typical quality control specifications for different lots of this compound.

Table 1: Physicochemical Properties of this compound Lots

Parameter Lot A Lot B Lot C Acceptance Criteria
Concentration (mg/mL) 10.29.910.59.5 - 10.5
pH 6.06.16.05.8 - 6.2
Purity by SEC-HPLC (% monomer) 99.599.299.6≥ 99.0
Aggregates by SEC-HPLC (%) 0.40.70.3≤ 1.0
Charge Variants by IEX-HPLC (% main peak) 92.191.592.5≥ 90.0

Table 2: Biological Activity of this compound Lots

Parameter Lot A Lot B Lot C Acceptance Criteria
Binding Affinity (KD, nM) to Slitrk6 1.21.51.10.8 - 2.0
Cell-Based Potency (% relative to reference) 1059511080 - 120

Experimental Protocols

1. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Monomer Analysis

  • Objective: To quantify the percentage of monomer, aggregates, and fragments.

  • Materials: HPLC system with UV detector, size-exclusion column (e.g., TSKgel G3000SWxl), mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), this compound sample.

  • Method:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

    • Dilute the this compound sample to approximately 1 mg/mL in the mobile phase.

    • Inject 20 µL of the diluted sample.

    • Monitor the elution profile at 280 nm for 30 minutes.

    • Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their relative percentages.

2. Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for Charge Variant Analysis

  • Objective: To separate and quantify charge variants (e.g., acidic and basic species).

  • Materials: HPLC system with UV detector, weak cation exchange column (e.g., ProPac WCX-10), mobile phase A (e.g., 20 mM MES, pH 6.0), mobile phase B (e.g., 20 mM MES, 500 mM NaCl, pH 6.0), this compound sample.

  • Method:

    • Equilibrate the column with mobile phase A.

    • Inject approximately 50 µg of the this compound sample.

    • Elute the bound proteins using a linear gradient of mobile phase B (e.g., 0-100% over 40 minutes) at a flow rate of 1.0 mL/min.

    • Monitor the absorbance at 280 nm.

    • Integrate the peak areas to determine the percentage of the main peak and acidic/basic variants.

3. Peptide Mapping by LC-MS/MS for Primary Structure Confirmation

  • Objective: To confirm the amino acid sequence and identify post-translational modifications.

  • Materials: this compound sample, reduction buffer (e.g., DTT), alkylation reagent (e.g., iodoacetamide), trypsin, LC-MS/MS system.

  • Method:

    • Denature, reduce, and alkylate the this compound sample.

    • Digest the antibody with trypsin overnight at 37°C.

    • Separate the resulting peptides using reversed-phase HPLC.

    • Analyze the peptides by mass spectrometry (MS) and tandem mass spectrometry (MS/MS).

    • Compare the obtained peptide masses and fragmentation patterns to the theoretical sequence of this compound to confirm its identity and identify any modifications.

4. Cell-Based Bioassay for Functional Potency

  • Objective: To measure the biological activity of this compound by assessing its ability to inhibit the proliferation of Slitrk6-expressing cancer cells.

  • Materials: Slitrk6-positive cancer cell line (e.g., a lung adenocarcinoma cell line), cell culture medium, this compound (test lots and reference standard), cell proliferation reagent (e.g., MTT or resazurin).

  • Method:

    • Seed the Slitrk6-positive cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the this compound test lots and the reference standard.

    • Add the antibody dilutions to the cells and incubate for 72 hours.

    • Add the cell proliferation reagent and incubate for a further 2-4 hours.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the IC50 values and compare the relative potency of the test lots to the reference standard.

Visualizations

SLITRK6_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Slitrk6 Slitrk6 Receptor This compound->Slitrk6 Binds and Blocks PI3K PI3K Slitrk6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Conceptual signaling pathway of Slitrk6 and the inhibitory action of this compound.

QC_Workflow cluster_physchem Physicochemical Analysis cluster_bio Biological Analysis Sample This compound (New Lot) SEC SEC-HPLC (Aggregates, Monomer) Sample->SEC IEX IEX-HPLC (Charge Variants) Sample->IEX MS Peptide Mapping (Identity, PTMs) Sample->MS Binding Binding Assay (Affinity) Sample->Binding Potency Cell-Based Assay (Potency) Sample->Potency

Caption: Experimental workflow for quality control testing of this compound lots.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckStorage Antibody Storage & Handling OK? Start->CheckStorage CheckConcentration Concentration Verified? CheckStorage->CheckConcentration Yes Action_Storage Action: Review Storage Protocol CheckStorage->Action_Storage No CheckPurity Purity & Aggregation (SEC-HPLC) OK? CheckConcentration->CheckPurity Yes Action_Tritrate Action: Titrate New Lot CheckConcentration->Action_Tritrate No CheckActivity Biological Activity (Bioassay) OK? CheckPurity->CheckActivity Yes Action_Purify Action: Centrifuge/ Contact Support CheckPurity->Action_Purify No Action_ContactSupport Action: Contact Technical Support CheckActivity->Action_ContactSupport No Resolved Issue Resolved CheckActivity->Resolved Yes Action_Storage->CheckStorage Action_Tritrate->Resolved Action_Purify->Resolved

Caption: Troubleshooting workflow for addressing lot-to-lot variability issues.

References

Deconvoluting Sirtratumab Efficacy from Payload Toxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the antibody-drug conjugate (ADC) Sirtratumab vedotin (ASG-15ME). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help deconvolve the specific efficacy of the this compound antibody from the cytotoxic effects of its monomethyl auristatin E (MMAE) payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound vedotin and how does it work?

This compound vedotin is an investigational antibody-drug conjugate designed for targeted cancer therapy. It consists of three main components:

  • This compound: A human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein overexpressed on the surface of various solid tumors, including urothelial cancer, but with minimal expression in normal tissues.[1][2][3][4]

  • MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[2][5] Due to its high toxicity, MMAE is not suitable as a standalone drug.[6]

  • Vedotin (vc linker): A protease-cleavable linker that connects this compound to MMAE. This linker is designed to be stable in the bloodstream and to release the MMAE payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal enzymes like cathepsin B.[2][5]

The mechanism of action involves the antibody binding to SLITRK6 on the tumor cell surface, leading to the internalization of the ADC.[2] Once inside the cell's lysosomes, the linker is cleaved, releasing MMAE. The released MMAE then disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]

Q2: How can I differentiate between the effect of the this compound antibody and the MMAE payload in my in vitro experiments?

To isolate the effects of the antibody and the payload, it is essential to include proper controls in your experimental design. The following components should be tested in parallel:

  • This compound vedotin (the full ADC): To assess the combined effect of targeted payload delivery.

  • Naked this compound antibody (without MMAE): To determine if the antibody alone has any biological effect on the cells, such as inducing a signaling cascade or antibody-dependent cell-mediated cytotoxicity (ADCC). From the available data, the primary role of the this compound antibody is to target the ADC to SLITRK6-expressing cells, and it is not expected to have significant intrinsic anti-cancer activity on its own.[5][7]

  • Free MMAE: To measure the non-targeted cytotoxicity of the payload. This will help you understand the baseline sensitivity of your cell lines to the cytotoxic agent.

  • Non-targeting control ADC (e.g., hIgG1-vc-MMAE): This is a crucial control. It is an ADC with the same linker and payload but with an antibody that does not recognize any target on your experimental cells. This control helps to assess any non-specific uptake and off-target toxicity of the ADC construct.

By comparing the outcomes (e.g., cell viability, apoptosis rates) across these different treatments, you can attribute the observed effects to either the targeted delivery of the payload (this compound vedotin vs. non-targeting ADC), the inherent toxicity of the payload (free MMAE), or any potential effects of the antibody itself (naked this compound).

Troubleshooting Guides

Issue 1: High cytotoxicity observed in SLITRK6-negative cell lines treated with this compound vedotin.

Possible Cause 1: Linker Instability. The vc-MMAE linker may be prematurely cleaved in the cell culture medium, leading to the release of free MMAE and non-specific toxicity.

  • Troubleshooting Step: To assess linker stability, you can incubate this compound vedotin in your cell culture medium for the duration of your experiment, then collect the conditioned medium and use a sensitive analytical method like LC-MS/MS to quantify the amount of free MMAE.

Possible Cause 2: Non-specific ADC uptake. SLITRK6-negative cells might be taking up the ADC through non-specific mechanisms like pinocytosis.

  • Troubleshooting Step: Compare the cytotoxicity of this compound vedotin to a non-targeting control ADC (e.g., hIgG1-vc-MMAE) in your SLITRK6-negative cell line. If both ADCs show similar toxicity, it suggests non-specific uptake.

Possible Cause 3: Bystander Effect. If you are using a co-culture system with SLITRK6-positive cells, the MMAE released from the target cells can diffuse and kill neighboring SLITRK6-negative cells.

  • Troubleshooting Step: To test for the bystander effect, you can perform a conditioned medium transfer assay. Treat SLITRK6-positive cells with this compound vedotin, collect the conditioned medium after a set time, and then apply it to a culture of SLITRK6-negative cells. A decrease in the viability of the SLITRK6-negative cells would indicate a bystander effect.

Issue 2: Lower than expected efficacy of this compound vedotin in SLITRK6-positive cell lines.

Possible Cause 1: Low level of SLITRK6 expression. The target antigen expression level might be insufficient for effective ADC binding and internalization.

  • Troubleshooting Step: Quantify the SLITRK6 expression on your target cells using techniques like flow cytometry or western blotting. Compare the expression levels to cell lines with known sensitivity to this compound vedotin.

Possible Cause 2: Impaired ADC internalization or trafficking. The ADC may bind to the cell surface but may not be efficiently internalized or trafficked to the lysosomes for payload release.

  • Troubleshooting Step: You can monitor the internalization of this compound vedotin using fluorescently labeled this compound and techniques like confocal microscopy or high-content imaging.

Possible Cause 3: Drug efflux pumps. The cancer cells may be overexpressing multidrug resistance (MDR) transporters that can pump out the MMAE payload after its release, reducing its intracellular concentration and cytotoxic effect.

  • Troubleshooting Step: Investigate the expression of common MDR transporters like P-glycoprotein (MDR1) in your cell lines. You can also test the sensitivity of your cells to free MMAE in the presence and absence of MDR inhibitors.

Data Presentation

Table 1: Preclinical In Vitro Cytotoxicity of this compound Vedotin
CompoundCell LineSLITRK6 ExpressionIC50 (nM)Citation
This compound vedotinCHP-212Positive0.99[2][8]
This compound vedotinIGR-OV1NegativeNo effect[2][8]
MMAE-conjugated Isotype ControlCHP-212PositiveNo inhibitory activity[8]
MMAE-conjugated Isotype ControlIGR-OV1NegativeNo inhibitory activity[8]
Free MMAESKBR3N/A3.27 ± 0.42[9]
Free MMAEHEK293N/A4.24 ± 0.37[9]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. N/A: Not Applicable.

Table 2: Comparison of Preclinical and Clinical Toxicities Associated with MMAE-based ADCs and this compound Vedotin
Toxicity ProfilePreclinical Findings (MMAE-based ADCs)Clinical Findings (this compound vedotin - NCT01963052)Citations
Hematologic Neutropenia is a common, often dose-limiting toxicity.Not reported as a most common adverse event.[1][10]
Neurological Peripheral neuropathy is a known class effect.Peripheral neuropathy occurred at doses of ≥0.75 mg/kg.[10][11]
Ocular Ocular toxicities have been observed with MMAF (a related auristatin).Ocular toxicities occurred at doses of ≥0.75 mg/kg.[10][11]
General Fatigue, gastrointestinal effects.Most common treatment-emergent adverse events were fatigue (54.8%), nausea (37.6%), and decreased appetite (35.5%).[10][11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound vedotin, naked this compound, free MMAE, and a non-targeting control ADC.

Materials:

  • SLITRK6-positive and SLITRK6-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound vedotin, naked this compound, free MMAE, non-targeting control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test articles (this compound vedotin, naked this compound, free MMAE, non-targeting control ADC) in complete cell culture medium.

  • Remove the old medium from the cells and add the diluted test articles to the respective wells. Include untreated cells as a negative control and a vehicle control.

  • Incubate the plate for a predetermined time (e.g., 72-120 hours) at 37°C in a humidified incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the concentration of the test article to determine the IC50 value.

Protocol 2: Bystander Effect Co-Culture Assay

This assay assesses the ability of this compound vedotin to kill neighboring SLITRK6-negative cells.

Materials:

  • SLITRK6-positive cell line

  • SLITRK6-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound vedotin and a non-targeting control ADC

  • Imaging system (e.g., high-content imager or fluorescence microscope)

  • Cell viability dyes (e.g., Propidium Iodide or a live/dead cell staining kit)

Procedure:

  • Seed a co-culture of SLITRK6-positive and GFP-expressing SLITRK6-negative cells in a multi-well plate.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the co-culture with serial dilutions of this compound vedotin or the non-targeting control ADC. Include an untreated control.

  • Incubate the plate for a suitable duration (e.g., 72-96 hours).

  • Stain the cells with a viability dye.

  • Image the plate using a fluorescence microscope or high-content imager, capturing both the GFP channel (to identify SLITRK6-negative cells) and the channel for the viability dye.

  • Quantify the percentage of dead (viability dye-positive) GFP-positive cells in each treatment condition. An increase in the death of GFP-positive cells in the this compound vedotin-treated wells compared to the control ADC-treated wells indicates a bystander effect.

Mandatory Visualizations

Sirtratumab_Vedotin_Mechanism_of_Action This compound Vedotin Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sirtratumab_vedotin This compound vedotin (ADC) SLITRK6 SLITRK6 Receptor Sirtratumab_vedotin->SLITRK6 1. Binding Endosome Endosome SLITRK6->Endosome 2. Internalization (Endocytosis) Tumor_Cell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE_release MMAE Release Lysosome->MMAE_release 4. Linker Cleavage Tubulin Tubulin Dimers MMAE_release->Tubulin 5. MMAE binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound vedotin mechanism of action.

Experimental_Workflow_Deconvolution Experimental Workflow for Deconvolving Efficacy and Toxicity Start Start Experiment Cell_Lines Select Cell Lines (SLITRK6+ and SLITRK6-) Start->Cell_Lines Treatments Prepare Treatments Cell_Lines->Treatments Sirtratumab_vedotin This compound vedotin Treatments->Sirtratumab_vedotin Naked_this compound Naked this compound Treatments->Naked_this compound Free_MMAE Free MMAE Treatments->Free_MMAE Control_ADC Non-targeting ADC Treatments->Control_ADC Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Sirtratumab_vedotin->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Sirtratumab_vedotin->Bystander_Assay Naked_this compound->Cytotoxicity_Assay Free_MMAE->Cytotoxicity_Assay Control_ADC->Cytotoxicity_Assay Control_ADC->Bystander_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Bystander_Assay->Data_Analysis Deconvolution Deconvolve: - Antibody Efficacy - Payload Toxicity - Bystander Effect Data_Analysis->Deconvolution

Caption: Experimental workflow for deconvolution.

MMAE_Signaling_Pathway MMAE-Induced Apoptosis Signaling Pathway MMAE Free MMAE in Cytosol Tubulin_Binding Binds to Tubulin MMAE->Tubulin_Binding Microtubule_Destabilization Microtubule Destabilization Tubulin_Binding->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, Caspase-9) Mitotic_Catastrophe->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Sirtratumab Vedotin and Enfortumab Vedotin in Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of targeted therapies for urothelial cancer, two antibody-drug conjugates (ADCs), sirtratumab vedotin and enfortumab vedotin, have emerged as significant contenders. Both employ a similar cytotoxic payload, monomethyl auristatin E (MMAE), but differ in their monoclonal antibody targets, leading to distinct therapeutic profiles. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety based on available experimental data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Distinct Tumor Antigens

Both ADCs operate by delivering the potent microtubule-disrupting agent MMAE directly to cancer cells, thereby minimizing systemic toxicity.[1][2] This is achieved through a monoclonal antibody that binds to a specific antigen on the tumor cell surface, a linker that connects the antibody to the payload, and the cytotoxic agent itself.[1]

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[3][4][5] Upon binding to Nectin-4, the ADC is internalized, and the MMAE payload is released following proteolytic cleavage of the linker, leading to cell cycle arrest and apoptosis.[4][6]

This compound vedotin (also known as ASG-15ME) targets SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein involved in neuronal development that is also highly expressed in urothelial carcinoma but has limited expression in normal tissues.[2][7][8] The mechanism of internalization and payload delivery is analogous to that of enfortumab vedotin, with the antibody directing the MMAE to SLITRK6-expressing tumor cells.[7][9]

dot

Caption: Figure 1: Generalized Mechanism of Action for Vedotin ADCs

Clinical Performance: A Tale of Two Development Stages

Enfortumab vedotin is a well-established therapeutic agent with extensive clinical data supporting its use, while this compound vedotin is in the earlier stages of clinical development. A direct head-to-head comparison from a single clinical trial is not available.

Enfortumab Vedotin: Efficacy Data

Enfortumab vedotin has demonstrated significant efficacy in multiple clinical trials, leading to its approval for patients with locally advanced or metastatic urothelial carcinoma who have previously received platinum-based chemotherapy and a PD-1/L1 inhibitor.[1][2] The pivotal EV-301 and EV-302 trials have established its role as a standard of care.

Trial Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
EV-301 Previously treated locally advanced or metastatic urothelial carcinoma40.6%5.6 months12.9 months
EV-201 (Cohort 1) Previously treated with platinum and PD-1/L1 inhibitor44%5.8 months11.7 months
EV-302 (in combination with pembrolizumab)Previously untreated locally advanced or metastatic urothelial carcinoma67.7%12.5 months31.5 months

Table 1: Summary of Key Clinical Trial Results for Enfortumab Vedotin.[2][8][10]

This compound Vedotin: Efficacy Data

This compound vedotin has been evaluated in a Phase 1 dose-escalation and expansion study (NCT01963052) in patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen.[8]

Trial Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
NCT01963052 (interim analysis)Previously treated metastatic urothelial carcinoma33% (in 42 evaluable patients)Not ReportedNot Reported
NCT01963052 (at recommended Phase 2 dose)Previously treated metastatic urothelial carcinoma35.7%4.0 monthsNot Reported
NCT01963052 (overall population)Previously treated metastatic urothelial carcinoma18.3%4.0 monthsNot Reported
NCT01963052 (previously treated with ICIs)Previously treated metastatic urothelial carcinoma27.3%5.0 monthsNot Reported

Table 2: Summary of Phase 1 Clinical Trial Results for this compound Vedotin.[1][11]

Experimental Protocols

Enfortumab Vedotin (EV-301 Study Design)

The EV-301 trial was a global, multicenter, open-label, randomized, phase 3 trial.

  • Patient Population: Adult patients with locally advanced or metastatic urothelial carcinoma who had previously received a platinum-containing chemotherapy and a PD-1 or PD-L1 inhibitor.

  • Intervention: Patients were randomized to receive either enfortumab vedotin (1.25 mg/kg on days 1, 8, and 15 of a 28-day cycle) or standard chemotherapy (docetaxel, paclitaxel, or vinflunine).

  • Primary Endpoint: Overall survival.

  • Secondary Endpoints: Progression-free survival, objective response rate, and safety.

dot

EV_301_Workflow Figure 2: Simplified Workflow of the EV-301 Clinical Trial Start Patient Screening (Locally Advanced or Metastatic Urothelial Carcinoma, Prior Platinum and PD-1/L1 Therapy) Randomization Randomization (1:1) Start->Randomization EV_Arm Enfortumab Vedotin Arm (1.25 mg/kg on Days 1, 8, 15 of 28-day cycle) Randomization->EV_Arm Chemo_Arm Chemotherapy Arm (Investigator's Choice) Randomization->Chemo_Arm FollowUp Follow-up for Survival and Safety EV_Arm->FollowUp Chemo_Arm->FollowUp Endpoints Primary Endpoint: Overall Survival Secondary Endpoints: PFS, ORR, Safety FollowUp->Endpoints

Caption: Figure 2: Simplified Workflow of the EV-301 Clinical Trial

This compound Vedotin (NCT01963052 Study Design)

The NCT01963052 trial was a Phase 1, open-label, multicenter, dose-escalation and expansion study.[8]

  • Patient Population: Patients with metastatic urothelial carcinoma who had progressed after at least one prior chemotherapy regimen.

  • Intervention: this compound vedotin was administered intravenously. The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase to further evaluate the safety and activity at the recommended Phase 2 dose.

  • Primary Objectives: To assess the safety and tolerability of this compound vedotin and to determine the MTD.

  • Secondary Objectives: To characterize the pharmacokinetic profile and to evaluate the preliminary antitumor activity.

Safety and Tolerability

As both ADCs utilize the same MMAE payload, they share some common toxicities. However, differences in their antibody targets and expression patterns in normal tissues could lead to distinct safety profiles.

Enfortumab vedotin is associated with side effects such as skin reactions, peripheral neuropathy, hyperglycemia, and ocular disorders.[6]

This compound vedotin has also been reported to cause adverse events, including ocular side effects.[12] A comprehensive safety profile is still being established in ongoing clinical trials.

Conclusion

Enfortumab vedotin is a proven and effective therapy for a subset of patients with advanced urothelial carcinoma, supported by robust Phase 3 clinical trial data. This compound vedotin, while targeting a different antigen, has shown promising early signs of activity in a similar patient population. Its development is ongoing, and further data from larger clinical trials are needed to fully understand its efficacy and safety profile and to determine its potential role in the treatment of urothelial cancer. The distinct target antigens of these two ADCs may offer therapeutic options for different patient subgroups based on tumor antigen expression, highlighting the importance of biomarker development in personalizing ADC therapy.

References

Comparative Efficacy of Sirtratumab Vedotin and Sacituzumab Govitecan: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibody-drug conjugates (ADCs), Sirtratumab vedotin and Sacituzumab govitecan represent two distinct therapeutic strategies targeting different antigens and employing different cytotoxic payloads. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental frameworks of their key clinical trials, designed for researchers, scientists, and drug development professionals.

Disclaimer: No head-to-head clinical trials comparing this compound vedotin and Sacituzumab govitecan have been conducted. The efficacy data presented here are from separate clinical trials in different cancer indications, which limits direct comparison.

Mechanism of Action

This compound vedotin (ASG-15ME) is an investigational ADC that targets the SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein overexpressed in various solid tumors, including bladder cancer.[1][2] The ADC consists of a fully human monoclonal antibody, this compound, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][3] Upon binding to SLITRK6 on the tumor cell surface, this compound vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[4]

Sacituzumab govitecan is an ADC directed against the Trophoblast cell surface antigen 2 (Trop-2), a transmembrane glycoprotein (B1211001) highly expressed in several epithelial cancers, including triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5] It is composed of a humanized anti-Trop-2 monoclonal antibody conjugated to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan, through a hydrolyzable linker.[5] After binding to Trop-2, the ADC is internalized, and SN-38 is released, causing DNA damage and cell death.

Signaling Pathways

The signaling pathway downstream of SLITRK6 in cancer is not fully elucidated but is an active area of research. Studies in lung adenocarcinoma suggest that SLITRK6 may promote cancer progression by regulating the PI3K/AKT/mTOR signaling pathway and the Warburg effect.[6][7]

Trop-2 is known to be involved in several signaling pathways that regulate cancer cell growth, proliferation, and invasion.

SLITRK6_Signaling_Pathway SLITRK6 SLITRK6 PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Warburg Warburg Effect mTOR->Warburg Proliferation Cell Proliferation & Survival mTOR->Proliferation

Putative SLITRK6 Signaling Pathway in Cancer.

Trop2_Signaling_Pathway Trop2 Trop-2 PKC PKC Trop2->PKC MAPK MAPK Pathway PKC->MAPK CyclinD1 Cyclin D1 MAPK->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Simplified Trop-2 Signaling Pathway in Cancer.

Comparative Efficacy Data

The following tables summarize the available clinical trial data for this compound vedotin and Sacituzumab govitecan.

Table 1: this compound Vedotin (ASG-15ME) Phase I Trial in Metastatic Urothelial Cancer

Clinical TrialPhaseIndicationNObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)
NCT01963052IMetastatic Urothelial Cancer4333%[8]2%[8]30%[8]

Table 2: Sacituzumab Govitecan Key Clinical Trial Data

Clinical TrialPhaseIndicationNMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
ASCENT (NCT02574455) IIIMetastatic Triple-Negative Breast Cancer (mTNBC)5295.6 months (vs. 1.7 months with chemotherapy)12.1 months (vs. 6.7 months with chemotherapy)35% (vs. 5% with chemotherapy)
TROPiCS-02 (NCT03901339) IIIHR+/HER2- Metastatic Breast Cancer5435.5 months (vs. 4.0 months with chemotherapy)14.4 months (vs. 11.2 months with chemotherapy)[9]21% (vs. 14% with chemotherapy)[9]

Experimental Protocols

This compound Vedotin (ASG-15ME) - Phase I (NCT01963052)
  • Study Design: A phase I, open-label, dose-escalation study.[10][11]

  • Patient Population: Patients with metastatic urothelial cancer who were previously treated with at least one chemotherapy regimen or were unfit for cisplatin.[11]

  • Intervention: this compound vedotin was administered intravenously weekly for three out of every four weeks.[11][12] Dose levels ranged from 0.1 to 1.25 mg/kg.[8]

  • Primary Outcome Measures: To assess the safety and tolerability of this compound vedotin and to determine the maximum tolerated dose.

  • Secondary Outcome Measures: To evaluate the antitumor activity, pharmacokinetics, and immunogenicity.

  • Tumor Assessment: Disease assessments were performed every 8 weeks using RECIST v1.1 criteria.[11]

Sacituzumab Govitecan - ASCENT Trial (NCT02574455)
  • Study Design: A phase III, randomized, open-label, multicenter trial.[13][14]

  • Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had received at least two prior systemic therapies.[13]

  • Intervention: Patients were randomized 1:1 to receive either Sacituzumab govitecan (10 mg/kg intravenously on days 1 and 8 of a 21-day cycle) or physician's choice of single-agent chemotherapy (eribulin, vinorelbine, capecitabine, or gemcitabine).[14][15]

  • Primary Endpoint: Progression-free survival as determined by a blinded independent central review.[13]

  • Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.

Sacituzumab Govitecan - TROPiCS-02 Trial (NCT03901339)
  • Study Design: A phase III, randomized, open-label, multicenter trial.[5][16]

  • Patient Population: Patients with HR+/HER2- metastatic breast cancer who had received prior endocrine therapy, a CDK4/6 inhibitor, and two to four prior chemotherapy regimens for metastatic disease.[17]

  • Intervention: Patients were randomized 1:1 to receive either Sacituzumab govitecan (10 mg/kg intravenously on days 1 and 8 of a 21-day cycle) or physician's choice of single-agent chemotherapy (capecitabine, eribulin, vinorelbine, or gemcitabine).[17]

  • Primary Endpoint: Progression-free survival.[16]

  • Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[9]

Experimental Workflow Diagrams

Sirtratumab_Vedotin_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment cluster_followup Follow-up & Analysis Screening Patient Screening (Metastatic Urothelial Cancer) Enrollment Enrollment Screening->Enrollment DoseEscalation Dose Escalation Cohorts (0.1 - 1.25 mg/kg) Enrollment->DoseEscalation TreatmentAdmin This compound Vedotin IV (Weekly for 3 of 4 weeks) DoseEscalation->TreatmentAdmin TumorAssessment Tumor Assessment (RECIST 1.1 every 8 weeks) TreatmentAdmin->TumorAssessment SafetyMonitoring Safety & Tolerability Monitoring TreatmentAdmin->SafetyMonitoring DataAnalysis Data Analysis (ORR, PK, etc.) TumorAssessment->DataAnalysis SafetyMonitoring->DataAnalysis Sacituzumab_Govitecan_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (e.g., mTNBC or HR+/HER2- MBC) Enrollment Enrollment Screening->Enrollment Randomization 1:1 Randomization Enrollment->Randomization SG_Arm Sacituzumab Govitecan (10 mg/kg, Days 1 & 8 of 21-day cycle) Randomization->SG_Arm Chemo_Arm Physician's Choice Chemotherapy Randomization->Chemo_Arm TumorAssessment Tumor Assessment SG_Arm->TumorAssessment SurvivalFollowup Survival Follow-up SG_Arm->SurvivalFollowup Chemo_Arm->TumorAssessment Chemo_Arm->SurvivalFollowup DataAnalysis Primary & Secondary Endpoint Analysis TumorAssessment->DataAnalysis SurvivalFollowup->DataAnalysis

References

Head-to-Head Comparison of Antibody-Drug Conjugates in Bladder Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of bladder cancer treatment is being revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which offer targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This guide provides a head-to-head comparison of key ADCs currently used or under investigation in bladder cancer models, with a focus on their performance, mechanisms of action, and the experimental data supporting their use. The primary ADCs discussed are Enfortumab Vedotin (Padcev®), Sacituzumab Govitecan (Trodelvy®), and the HER2-targeted agents Trastuzumab Deruxtecan (Enhertu®) and Disitamab Vedotin.

Mechanism of Action and Targeting Strategy

ADCs are complex molecules composed of a monoclonal antibody specific to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker.[1][2] This design allows for the selective destruction of cancer cells that overexpress the target antigen.

  • Enfortumab Vedotin (EV) targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[3][4] The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).

  • Sacituzumab Govitecan (SG) targets Trop-2, a transmembrane glycoprotein (B1211001) overexpressed in many solid tumors, including bladder cancer.[2][3] It delivers the topoisomerase I inhibitor SN-38.

  • Trastuzumab Deruxtecan (T-DXd) and Disitamab Vedotin (DV) both target Human Epidermal Growth Factor Receptor 2 (HER2). T-DXd carries a topoisomerase I inhibitor payload, while DV is linked to MMAE.[1][5]

The following diagram illustrates the general mechanism of action for these ADCs.

ADC_Mechanism General Mechanism of Action for ADCs in Bladder Cancer cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen (Nectin-4, Trop-2, HER2) ADC->Antigen 1. Binding Receptor ADC-Antigen Complex Antigen->Receptor 2. Internalization Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE, SN-38) Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Topoisomerase I Inhibitors (e.g., SN-38) Microtubule_Disruption Microtubule Disruption & Cell Cycle Arrest Payload->Microtubule_Disruption Microtubule Inhibitors (e.g., MMAE) Cell_Death Apoptosis DNA_Damage->Cell_Death 5. Cell Death Microtubule_Disruption->Cell_Death 5. Cell Death

Caption: General mechanism of action for ADCs.

Target Antigen Expression in Urothelial Carcinoma

The efficacy of an ADC is highly dependent on the expression of its target antigen on the tumor cells. A study comparing the expression of Nectin-4, Trop-2, and HER2 in muscle-invasive urothelial carcinoma (UC) provides valuable insights for patient selection.[6][7]

Target AntigenConventional UCSquamous CarcinomaGlandular CarcinomaSmall Cell CarcinomaMicropapillary VariantNested Variant
Nectin-4 79.2%100%65.2%21.1%78.9%88.9%
Trop-2 90.3%80.0%56.5%15.8%84.2%83.3%
HER2 36.1%0%21.7%31.6%26.3%38.9%
Data adapted from Fan et al., 2022.[7]

These findings suggest that a majority of patients with conventional UC could be candidates for either Nectin-4 or Trop-2 targeted therapies.[6] Notably, only 1.4% of conventional UCs were negative for all three targets, indicating broad potential for ADC therapy in this patient population.[6]

Preclinical Head-to-Head Data: Enfortumab Vedotin vs. Sacituzumab Govitecan with Radiation

Direct head-to-head comparisons of ADCs in bladder cancer models are scarce. However, a preclinical study investigated the activity of Enfortumab Vedotin and Sacituzumab Govitecan in combination with radiation (RT) in bladder cancer cell lines and mouse models.[8][9]

The study found that both EV and SG showed additive cytotoxicity with RT across various bladder cancer cell lines.[8] In some instances, such as with SG in KU19-19 cells, a synergistic effect was observed.[8] In vivo experiments using orthotopic mouse models of bladder cancer demonstrated that the combination of either ADC with RT resulted in significant decreases in tumor size and weight compared to any single agent alone.[8] The combination treatments were well-tolerated and led to lower tumor cell proliferation, greater DNA damage, and increased apoptosis.[8]

Experimental Protocol: In Vivo Orthotopic Mouse Model
  • Animal Model: Female athymic nude mice.

  • Cell Line Implantation: Human bladder cancer cells (e.g., KU19-19) were surgically implanted into the bladder wall.

  • Treatment Groups:

    • Vehicle Control

    • Enfortumab Vedotin (EV) alone

    • Sacituzumab Govitecan (SG) alone

    • Radiation Therapy (RT) alone

    • EV + RT

    • SG + RT

  • Drug Administration: ADCs were administered intravenously at specified doses and schedules.

  • Radiation Therapy: Targeted radiation was delivered to the bladder region.

  • Endpoints: Tumor size and weight were measured at the end of the study. Immunohistochemistry was used to assess proliferation (Ki-67), DNA damage (γH2AX), and apoptosis (cleaved caspase-3).

The following diagram outlines the experimental workflow.

Preclinical_Workflow Preclinical Experimental Workflow start Start implant Surgical Implantation of Bladder Cancer Cells into Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment (ADCs, RT, Combinations) randomize->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice and Harvest Tumors endpoint->euthanasia analysis Analyze Tumors: - Weight & Size - Immunohistochemistry euthanasia->analysis results Compare Efficacy of Different Treatments analysis->results

Caption: Preclinical experimental workflow.

Clinical Efficacy and Safety Comparison

While direct comparative clinical trials are limited, data from pivotal single-agent and combination therapy trials provide a basis for comparison.

ADCTrialPatient PopulationObjective Response Rate (ORR)Median Overall Survival (OS)Key Grade ≥3 Adverse Events
Enfortumab Vedotin EV-301[10]Previously treated advanced UC40.6%12.9 monthsRash, Neutropenia, Fatigue
Sacituzumab Govitecan TROPHY-U-01 (Cohort 1)[11]Previously treated metastatic UC27%10.9 monthsNeutropenia, Diarrhea, Anemia
Trastuzumab Deruxtecan DESTINY-PanTumor02 (UC Cohort)[1][12]HER2-expressing (IHC 2+/3+) metastatic UC39% (56% in IHC 3+)Not ReportedNeutropenia, Anemia, Fatigue
Disitamab Vedotin Pooled analysis (RC48-C005 & C009)[1][13]HER2-positive locally advanced or metastatic UC50.5%14.2 monthsNeutropenia, Anemia, Increased AST/ALT

Note: These trials have different patient populations and are not direct head-to-head comparisons.

The combination of Enfortumab Vedotin with the immune checkpoint inhibitor Pembrolizumab in the EV-302 trial has shown a remarkable median overall survival of 31.5 months in treatment-naïve patients with locally advanced or metastatic urothelial carcinoma, compared to 16.1 months with chemotherapy.[13] This has established the combination as a new standard of care.

Signaling Pathways

The antigens targeted by these ADCs are involved in key cellular processes that contribute to cancer progression.

Nectin-4 Signaling

Nectin-4 is involved in cell-cell adhesion and its overexpression can promote tumor growth and metastasis.

Nectin4_Pathway Simplified Nectin-4 Signaling Nectin4 Nectin-4 Afadin Afadin Nectin4->Afadin PI3K PI3K/Akt Pathway Nectin4->PI3K Cadherin E-Cadherin Afadin->Cadherin Modulates Adhesion Cell Adhesion Cadherin->Adhesion Proliferation Cell Proliferation PI3K->Proliferation Metastasis Metastasis Proliferation->Metastasis

Caption: Simplified Nectin-4 signaling pathway.

Trop-2 Signaling

Trop-2 is a calcium signal transducer that can activate several downstream pathways involved in cell growth, proliferation, and invasion.

Trop2_Pathway Simplified Trop-2 Signaling Trop2 Trop-2 Calcium Intracellular Ca2+ Trop2->Calcium Increases PKC PKC Calcium->PKC Activates MAPK MAPK Pathway PKC->MAPK CyclinD1 Cyclin D1 MAPK->CyclinD1 Upregulates Invasion Invasion MAPK->Invasion Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: Simplified Trop-2 signaling pathway.

HER2 Signaling

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival.

HER2_Pathway Simplified HER2 Signaling HER2 HER2 Dimerization Dimerization HER2->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K Activates MAPK RAS/RAF/MEK/ERK (MAPK) Pathway Dimerization->MAPK Activates Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified HER2 signaling pathway.

Conclusion

Enfortumab Vedotin, Sacituzumab Govitecan, and HER2-targeted ADCs have all demonstrated significant anti-tumor activity in bladder cancer. The choice of ADC depends on the specific tumor characteristics, particularly the expression of the target antigen, and the patient's prior treatment history. While direct head-to-head clinical trial data is lacking, preclinical studies and cross-trial comparisons provide valuable information for researchers and clinicians. The high expression of Nectin-4 and Trop-2 in urothelial carcinoma supports the broad use of EV and SG. For patients with HER2-positive tumors, T-DXd and Disitamab Vedotin represent promising therapeutic options. The future of ADC therapy in bladder cancer will likely involve combination strategies, such as the successful pairing of Enfortumab Vedotin with immunotherapy, and the development of novel ADCs targeting different antigens to overcome resistance and further improve patient outcomes.

References

Sirtratumab Vedotin in Platinum-Resistant Urothelial Carcinoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sirtratumab vedotin (M2541/ASG-15ME) with other therapeutic alternatives for platinum-resistant urothelial carcinoma. The following sections present a comprehensive overview of its performance, supported by experimental data, to inform research and drug development in this challenging therapeutic area.

Overview of this compound Vedotin

This compound vedotin is an investigational antibody-drug conjugate (ADC) that targets the SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein with limited expression in normal tissues but high expression in urothelial carcinoma.[1][2] The ADC consists of a humanized IgG2 monoclonal antibody against SLITRK6, a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload.[2][3] Upon binding to SLITRK6 on tumor cells, this compound vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1]

Comparative Efficacy in Platinum-Resistant Urothelial Carcinoma

The efficacy of this compound vedotin has been evaluated in a Phase I clinical trial (NCT01963052) involving patients with metastatic urothelial carcinoma who had failed at least one prior chemotherapy regimen.[1][4] The data below compares its performance with other approved therapies in a similar patient population.

DrugTargetTrialPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (mDoR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
This compound Vedotin (at RP2D of 1.00 mg/kg) SLITRK6NCT01963052Metastatic UC, previously treated35.7%Not Reported15 weeks16 weeksNot Reported
Enfortumab Vedotin Nectin-4EV-201 (Cohort 1)Locally advanced or metastatic UC, post-platinum and anti-PD-1/L1 therapy44%[5]12%[5]7.6 months[5]5.8 months[5]11.7 months[5]
Sacituzumab Govitecan Trop-2TROPHY-U-01 (Cohort 1)Metastatic UC, post-platinum and checkpoint inhibitors27%[6][7]6%[6]7.2 months[7]5.4 months[6][7]10.9 months[7][8]
Pembrolizumab (B1139204) PD-1KEYNOTE-045Advanced UC, progressed on platinum-containing chemotherapy21.1%[9]Not Reported29.7 months[10]Not Reported10.3 months

Comparative Safety Profile

The safety profile of this compound vedotin is summarized below in comparison to other agents. The data reflects treatment-emergent adverse events (TEAEs) observed in their respective clinical trials.

DrugTrialCommon Treatment-Related Adverse Events (Any Grade)Key Grade ≥3 Treatment-Related Adverse Events
This compound Vedotin NCT01963052Fatigue (54.8%), Nausea (37.6%), Decreased appetite (35.5%)[1]Dose-limiting toxicities included neutropenia. Peripheral neuropathy and ocular toxicities occurred at doses ≥0.75 mg/kg.[1]
Enfortumab Vedotin EV-201 (Cohort 1)Fatigue (50%), Peripheral neuropathy (50%), Alopecia (49%), Rash (48%), Decreased appetite (44%), Dysgeusia (40%)[11]No single Grade ≥3 event occurred in ≥10% of patients.[11]
Sacituzumab Govitecan TROPHY-U-01 (Cohort 1)Neutropenia, Anemia, Febrile neutropenia, Diarrhea[6]Neutropenia (35%), Anemia (14%), Febrile neutropenia (10%), Diarrhea (10%)[6]
Pembrolizumab KEYNOTE-045Fatigue (38%), Musculoskeletal pain (32%), Pruritus (23%), Decreased appetite (21%), Nausea (21%), Rash (20%)[12]Pneumonitis (1.9% resulted in discontinuation)[12]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound Vedotin

This compound Vedotin Mechanism of Action Mechanism of Action of this compound Vedotin ADC This compound Vedotin (Antibody-Drug Conjugate) Binding Binding to SLITRK6 ADC->Binding TumorCell SLITRK6-Expressing Tumor Cell Internalization Internalization TumorCell->Internalization Endocytosis Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE MMAE Release Cleavage->MMAE Microtubule Microtubule Disruption MMAE->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action of this compound vedotin.

Experimental Workflow of a Phase I Dose-Escalation Trial

Phase I Trial Workflow Phase I Dose-Escalation and Expansion Trial Workflow PatientScreening Patient Screening (Metastatic Urothelial Carcinoma, Prior Chemotherapy) DoseEscalation Dose Escalation Cohorts (e.g., 0.10, 0.25, 0.50, 0.75, 1.00, 1.25 mg/kg) PatientScreening->DoseEscalation DLT_Monitoring Monitor for Dose-Limiting Toxicities (DLTs) DoseEscalation->DLT_Monitoring DLT_Monitoring->DoseEscalation If no DLT, escalate dose RP2D_Determination Determine Recommended Phase II Dose (RP2D) DLT_Monitoring->RP2D_Determination Based on DLTs DoseExpansion Dose Expansion Cohort (at RP2D) RP2D_Determination->DoseExpansion SafetyEfficacy Evaluate Safety, Pharmacokinetics, and Anti-Tumor Activity (ORR) DoseExpansion->SafetyEfficacy

Caption: Workflow of a typical Phase I dose-escalation trial.

Experimental Protocols

This compound Vedotin (NCT01963052) Phase I Trial Protocol
  • Study Design: This was a multicenter, single-arm, phase I dose-escalation and expansion trial.[1]

  • Patient Population: Patients with histologically confirmed metastatic urothelial carcinoma who had failed at least one prior chemotherapy regimen for metastatic disease were eligible.[4] The trial also included patients with prior checkpoint inhibitor (CPI) therapy.[1]

  • Dose Escalation: this compound vedotin was administered intravenously at six dose levels: 0.10, 0.25, 0.50, 0.75, 1.00, and 1.25 mg/kg.[1][13] A continual reassessment method was used to determine dose-limiting toxicities (DLTs) and the recommended phase II dose (RP2D).[1]

  • Treatment Schedule: The drug was administered once weekly for 3 weeks of every 4-week cycle.[4]

  • Primary Objectives: To evaluate the safety and pharmacokinetics of this compound vedotin.[1]

  • Secondary Objectives: To assess the anti-tumor activity (best overall response).[1]

Enfortumab Vedotin (EV-201) Trial Protocol
  • Study Design: A global, phase II, single-arm study.[5][11]

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum chemotherapy and an anti-PD-1/L1 therapy.[5][11]

  • Treatment: Enfortumab vedotin was administered at a dose of 1.25 mg/kg intravenously on days 1, 8, and 15 of every 28-day cycle.[5][11]

  • Primary Endpoint: Objective response rate (ORR) per RECIST v1.1, assessed by blinded independent central review.[5][11]

Sacituzumab Govitecan (TROPHY-U-01) Trial Protocol
  • Study Design: A multicohort, global, open-label, phase II study.[6]

  • Patient Population (Cohort 1): Patients with unresectable locally advanced or metastatic urothelial carcinoma with disease progression after platinum-based chemotherapy and checkpoint inhibitors.[6]

  • Treatment: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of 21-day cycles.[6]

  • Primary Objective: ORR evaluated by RECIST v1.1 via central review.[6]

Pembrolizumab (KEYNOTE-045) Trial Protocol
  • Study Design: A randomized, open-label, phase III trial.[9]

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that progressed on or after platinum-containing chemotherapy.[14]

  • Treatment Arms:

    • Pembrolizumab 200 mg every 3 weeks.[9]

    • Investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[9]

  • Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]

References

Preclinical Validation of Sirtratumab's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the preclinical anti-tumor activity of Sirtratumab, the antibody component of the antibody-drug conjugate (ADC) this compound vedotin (ASG-15ME). We present a comparative analysis of its performance against other prominent ADCs in urothelial carcinoma, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of the presented findings.

Mechanism of Action: Targeting SLITRK6

This compound is a human IgG2 monoclonal antibody that specifically targets the SLIT and NTRK-like family 6 (SLITRK6) protein.[1][2] SLITRK6 is a transmembrane protein with elevated expression in various solid tumors, including a high prevalence in urothelial carcinoma, while exhibiting limited expression in normal tissues.[2][3][4][5][6] This differential expression profile makes SLITRK6 an attractive target for ADC-based cancer therapy.

The therapeutic strategy involves conjugating this compound to a potent cytotoxic agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker, forming the ADC this compound vedotin (ASG-15ME).[2][7][8][9] Upon binding to SLITRK6 on the surface of tumor cells, this compound vedotin is internalized. Inside the cell, the linker is cleaved, releasing MMAE, which then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis.[2][3]

Comparative In Vitro Efficacy

The cytotoxic potential of this compound vedotin has been evaluated in various cancer cell lines. The following table summarizes the in vitro activity of this compound vedotin and compares it with other ADCs used in the treatment of urothelial carcinoma, Enfortumab vedotin and Sacituzumab govitecan.

Antibody-Drug Conjugate Target Antigen Payload Cancer Type Cell Line IC50 Reference
This compound vedotin (ASG-15ME) SLITRK6MMAEUrothelial CarcinomaSW-780~10 ng/mL[2]
Enfortumab vedotin Nectin-4MMAEUrothelial CarcinomaMultipleVaries[10][11]
Sacituzumab govitecan Trop-2SN-38Urothelial CarcinomaMultipleVaries[12][13][14][15]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Comparative In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound vedotin has also been demonstrated in preclinical xenograft models. The data below is juxtaposed with reported in vivo activities of Enfortumab vedotin and Sacituzumab govitecan.

Antibody-Drug Conjugate Cancer Type Xenograft Model Dosing Regimen Tumor Growth Inhibition Reference
This compound vedotin (ASG-15ME) Urothelial CarcinomaPatient-Derived XenograftNot specifiedSignificant[2]
Enfortumab vedotin Non-Muscle Invasive Bladder CancerOrthotopic XenograftNot specifiedUp to 97%[11]
Sacituzumab govitecan Breast CancerNude Mice XenograftNot specifiedSignificant[12]

Note: The presented in vivo data is derived from different studies with varying experimental designs, making a direct, quantitative comparison challenging.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

SLITRK6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sirtratumab_vedotin This compound vedotin SLITRK6 SLITRK6 Sirtratumab_vedotin->SLITRK6 Binds MMAE MMAE Sirtratumab_vedotin->MMAE Internalization & Payload Release PI3K PI3K SLITRK6->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Microtubules Microtubules Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest MMAE->Microtubules Disrupts Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound vedotin and the SLITRK6 signaling pathway.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of This compound vedotin & controls seed_cells->treat_cells incubate Incubate for a defined period (e.g., 72h) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, XTT) incubate->add_reagent measure_absorbance Measure absorbance with a plate reader add_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end In_Vivo_Xenograft_Workflow start Start implant_tumors Implant human tumor cells/ tissue into immunodeficient mice start->implant_tumors tumor_growth Allow tumors to reach a palpable size implant_tumors->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_treatment Administer this compound vedotin, vehicle, or comparator randomize->administer_treatment monitor_tumors Monitor tumor volume and body weight administer_treatment->monitor_tumors endpoint Endpoint: Tumor growth inhibition/regression monitor_tumors->endpoint end End endpoint->end

References

Navigating the Therapeutic Landscape of Urothelial Carcinoma: A Comparative Analysis of Sirtratumab and Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy of Sirtratumab and alternative targeted therapies in urothelial cancer, with a focus on patient populations defined by Nectin-4 expression.

This guide provides a comprehensive comparison of this compound's performance with other targeted therapies for urothelial carcinoma. It addresses the critical distinction of molecular targets for these agents and presents supporting clinical trial data to inform research and development in this field.

Introduction: Clarifying the Target of this compound

Initial interest in this compound's role in urothelial cancer, particularly in Nectin-4 negative populations, stems from a need for diverse therapeutic options. However, it is crucial to clarify that this compound (also known as ASG-15ME) is an antibody-drug conjugate (ADC) that does not target Nectin-4. Instead, its mechanism of action is directed against SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein found to be highly expressed in urothelial carcinoma.[1][2][3][4]

Nectin-4 is the established target of the FDA-approved ADC, Enfortumab vedotin, which has become a standard of care for a significant portion of patients with urothelial cancer.[5][6] This guide will, therefore, reframe the initial query to provide a more clinically relevant comparison: evaluating the efficacy of the SLITRK6-targeting this compound and other non-Nectin-4-directed therapies as potential options for urothelial carcinoma, which would include patients with Nectin-4 negative tumors.

Recent studies indicate a positive correlation between the expression of NECTIN4 and SLITRK6, suggesting that a subset of patients may express both targets.[7] However, for tumors lacking Nectin-4 expression, therapies with alternative targets such as SLITRK6, Fibroblast Growth Factor Receptor (FGFR), or Trophoblast cell surface antigen 2 (Trop-2) are of high interest.

Comparative Efficacy of Targeted Therapies in Urothelial Carcinoma

The following tables summarize the clinical trial data for this compound and key comparators in the treatment of metastatic urothelial carcinoma (mUC).

Table 1: Efficacy of this compound Vedotin (Anti-SLITRK6)
Clinical TrialPhasePatient PopulationNOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Progression-Free Survival (PFS)
NCT01963052ImUC, previously treated43 (evaluable)33%[8][9]2%[8][9]30%[8][9]16 weeks[10]
Table 2: Efficacy of Enfortumab Vedotin (Anti-Nectin-4)
Clinical TrialPhasePatient PopulationNOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
EV-201 (Cohort 2)IImUC, cisplatin-ineligible, post-PD-1/L18952%5.8 months[6]14.7 months[6]
EV-302IIImUC, previously untreated (with Pembrolizumab)442Not Reported12.5 months[5]31.5 months[11]
Table 3: Efficacy of Other Targeted Therapies in Urothelial Carcinoma
Drug (Target)Clinical TrialPhasePatient PopulationNOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Erdafitinib (FGFR)THOR (Cohort 1)IIImUC with FGFR alterations, post-PD-1/L113635.3%[12]5.6 months[12][13]12.1 months[12][13]
Sacituzumab Govitecan (Trop-2)TROPHY-U-01 (Cohort 2)IImUC, cisplatin-ineligible, post-ICI3832%[14]5.6 months[14][15]13.5 months[14][15]
Sacituzumab Govitecan (Trop-2)TROPiCS-04IIImUC, post-platinum and ICI356 (SG arm)23%[16][17]4.2 months[16][17]10.3 months[16][17]

Experimental Protocols

This compound Vedotin (NCT01963052)
  • Study Design: A Phase I, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound vedotin in patients with metastatic urothelial carcinoma who had been previously treated with at least one chemotherapy regimen.[10][18]

  • Dosing: this compound vedotin was administered intravenously weekly for three out of every four weeks at escalating doses ranging from 0.1 to 1.25 mg/kg.[8][10]

  • Patient Selection: Patients with metastatic urothelial cancer, unselected for SLITRK6 expression, who were previously treated with at least one chemotherapy regimen or were cisplatin-ineligible were enrolled.[10] SLITRK6 expression was assessed by immunohistochemistry (IHC).[10]

  • Efficacy Endpoints: The primary endpoints were safety and determination of the maximum tolerated dose. Secondary endpoints included Overall Response Rate (ORR) and Disease Control Rate (DCR).[8] Tumor assessments were performed every 8 weeks using RECIST v1.1.[10]

Enfortumab Vedotin (EV-201, Cohort 2)
  • Study Design: A Phase II, single-arm, open-label, multicenter study of Enfortumab vedotin.[6]

  • Dosing: Enfortumab vedotin was administered at 1.25 mg/kg on days 1, 8, and 15 of each 28-day cycle.[6]

  • Patient Selection: This cohort enrolled cisplatin-ineligible patients with locally advanced or metastatic urothelial carcinoma who had received prior PD-1/PD-L1 inhibitors.[6]

  • Efficacy Endpoints: The primary endpoint was confirmed ORR. Secondary endpoints included duration of response (DOR), PFS, and overall survival (OS).[6]

Erdafitinib (THOR, Cohort 1)
  • Study Design: A Phase III, randomized, open-label, multicenter study comparing Erdafitinib to chemotherapy.[13][19]

  • Dosing: Erdafitinib was administered orally at a starting dose of 8 mg daily, with a possible increase to 9 mg daily.[20]

  • Patient Selection: Patients with metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed after one or two prior treatments, including an anti-PD-1 or anti-PD-L1 agent.[19]

  • Efficacy Endpoints: The primary endpoint was OS. Secondary endpoints included PFS and ORR.[13]

Sacituzumab Govitecan (TROPHY-U-01, Cohort 2)
  • Study Design: A Phase II, multicohort, open-label, international study.[14]

  • Dosing: Sacituzumab govitecan was administered at 10 mg/kg on days 1 and 8 of a 21-day cycle.[15]

  • Patient Selection: This cohort included cisplatin-ineligible patients with metastatic urothelial carcinoma that progressed after prior checkpoint inhibitor therapy.[14][15]

  • Efficacy Endpoints: The primary endpoint was ORR. Secondary endpoints included DOR, PFS, and OS.[15]

Signaling Pathways and Experimental Workflows

This compound Vedotin Mechanism of Action

Sirtratumab_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound This compound Vedotin (ADC) SLITRK6 SLITRK6 Receptor This compound->SLITRK6 Binding Internalization Internalization SLITRK6->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking MMAE MMAE (Payload) Lysosome->MMAE Linker Cleavage & Payload Release Microtubule Microtubule Disruption MMAE->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action for the anti-SLITRK6 antibody-drug conjugate, this compound vedotin.

Therapeutic Landscape in Metastatic Urothelial Carcinoma

Urothelial_Cancer_Therapy cluster_biomarker Biomarker Status cluster_therapy Targeted Therapy Options Nectin4_pos Nectin-4 Positive Enfortumab Enfortumab Vedotin (Anti-Nectin-4) Nectin4_pos->Enfortumab Nectin4_neg Nectin-4 Negative This compound This compound Vedotin (Anti-SLITRK6) Nectin4_neg->this compound Erdafitinib Erdafitinib (FGFRi) Nectin4_neg->Erdafitinib If FGFR altered Sacituzumab Sacituzumab Govitecan (Anti-Trop-2) Nectin4_neg->Sacituzumab

Caption: Targeted therapy options for metastatic urothelial carcinoma based on biomarker expression.

Conclusion

The therapeutic landscape for urothelial carcinoma is evolving, with a growing number of targeted therapies showing promise. While this compound vedotin's development has not progressed as rapidly as other agents, its target, SLITRK6, remains a viable area of investigation, particularly for patient populations that do not respond to or are ineligible for Nectin-4 targeted therapies. For patients with Nectin-4 negative urothelial cancer, agents with distinct mechanisms of action, such as the FGFR inhibitor Erdafitinib (for tumors with FGFR alterations) and the Trop-2 targeting ADC Sacituzumab govitecan, represent important therapeutic avenues. Future research should focus on the co-expression patterns of these various targets to better stratify patients and potentially develop combination therapies to overcome resistance and improve outcomes for all patients with urothelial carcinoma.

References

Unveiling the Safety Landscape of Antibody-Drug Conjugates: A Comparative Analysis Featuring Sirtratumab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profiles of novel antibody-drug conjugates (ADCs) is paramount for advancing cancer therapeutics. This guide provides an objective comparison of the safety profile of Sirtratumab, an investigational ADC, with other established ADCs, supported by experimental data from clinical trials.

This compound vedotin (ASG-15ME) is an ADC composed of a human IgG2 monoclonal antibody targeting SLITRK6 (SLIT and NTRK-like family member 6), linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2] SLITRK6 is a promising target due to its high expression in urothelial cancer and limited presence in normal tissues.[3] This targeted delivery aims to enhance the therapeutic window of the potent cytotoxic payload. To contextualize its safety, this guide compares its adverse event profile with that of other prominent ADCs: Polatuzumab vedotin, Sacituzumab govitecan, Gemtuzumab ozogamicin (B1678132), Brentuximab vedotin, and Trastuzumab emtansine (T-DM1).

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the key treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and the comparator ADCs. Data is presented for all grades and for grade 3 or higher events to provide a comprehensive view of the toxicity spectrum.

Table 1: Most Common Treatment-Emergent Adverse Events (All Grades) of this compound and Comparator ADCs

Adverse EventThis compound vedotin (NCT01963052)[1][3]Polatuzumab vedotin + BR (GO29365)[4]Sacituzumab govitecan (ASCENT)[5][6]Gemtuzumab ozogamicin (ALFA-0701)Brentuximab vedotin (Pivotal Trial)Trastuzumab emtansine (T-DM1) (EMILIA)
Fatigue 54.8%40%65%-49%46%
Nausea 37.6%38%66%-42%43%
Decreased Appetite 35.5%27%30%-23%21%
Diarrhea -38%63%-35%24%
Peripheral Neuropathy Occurred at doses ≥0.75 mg/kg40%17%-56%21%
Neutropenia -49%63%-54%14%
Thrombocytopenia -49%12%Prolonged26%32%
Anemia -47%34%-41%14%
Ocular Toxicities Occurred at doses ≥0.75 mg/kg-----

Note: Data for Gemtuzumab ozogamicin in the ALFA-0701 trial did not specify rates for fatigue, nausea, and decreased appetite in the same manner as other trials. The pivotal trial for Brentuximab vedotin included various studies.

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events of this compound and Comparator ADCs

Adverse Event (Grade ≥3)This compound vedotin (NCT01963052)[6]Polatuzumab vedotin + BR (GO29365)[4]Sacituzumab govitecan (ASCENT)[5][6]Gemtuzumab ozogamicin (ALFA-0701)Brentuximab vedotin (Pivotal Trial)Trastuzumab emtansine (T-DM1) (EMILIA)
Neutropenia -42%51%-21%6%
Thrombocytopenia -40%7%-9%15%
Anemia -24%8%-7%4%
Febrile Neutropenia -11%6%-2%1%
Fatigue -7%5%-3%3.2%
Diarrhea -4%10%-2%2%
Peripheral Neuropathy -7%<1%-9%2%
Veno-occlusive Disease ---4.4% (6 patients)--

Experimental Protocols: A Glimpse into the Methodologies

The safety data presented above are derived from distinct clinical trials, each with specific protocols. Understanding these methodologies is crucial for a nuanced interpretation of the comparative safety profiles.

This compound vedotin (NCT01963052): This was a Phase I, open-label, single-arm, dose-escalation and expansion trial in patients with metastatic urothelial carcinoma.[1][3] this compound vedotin was administered intravenously once weekly for three weeks, followed by a one-week rest period, in 28-day cycles.[1] The primary objective was to evaluate safety and pharmacokinetics and to determine the recommended Phase II dose (RP2D).[1][3]

Polatuzumab vedotin (GO29365): This was a randomized, open-label, multicenter study comparing polatuzumab vedotin in combination with bendamustine (B91647) and rituximab (B1143277) (BR) versus BR alone in patients with relapsed or refractory diffuse large B-cell lymphoma.[4]

Sacituzumab govitecan (ASCENT - NCT02574455): This was a Phase III, randomized, open-label trial that compared sacituzumab govitecan to physician's choice of single-agent chemotherapy in patients with relapsed or refractory metastatic triple-negative breast cancer.[5][6]

Gemtuzumab ozogamicin (ALFA-0701): This was a Phase III, randomized, open-label trial that evaluated the addition of fractionated-dose gemtuzumab ozogamicin to standard induction chemotherapy in patients aged 50-70 years with de novo acute myeloid leukemia.

Brentuximab vedotin (Pivotal Trials): The safety data for brentuximab vedotin is derived from pivotal single-arm trials in patients with relapsed or refractory Hodgkin lymphoma and systemic anaplastic large cell lymphoma.

Trastuzumab emtansine (T-DM1) (EMILIA): This was a Phase III, randomized, open-label, international study comparing T-DM1 to lapatinib (B449) plus capecitabine (B1668275) in patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and processes.

Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate.

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_data Data Analysis InclusionCriteria Inclusion Criteria Met ExclusionCriteria Exclusion Criteria Not Met InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent ADC_Admin ADC Administration (e.g., this compound vedotin) InformedConsent->ADC_Admin Monitoring Safety & Tolerability Monitoring ADC_Admin->Monitoring AE_Assessment Adverse Event Assessment (CTCAE) Monitoring->AE_Assessment Efficacy_Eval Efficacy Evaluation (e.g., RECIST) Monitoring->Efficacy_Eval DataCollection Data Collection AE_Assessment->DataCollection Efficacy_Eval->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Reporting StatisticalAnalysis->Results

Figure 2: A Simplified Clinical Trial Workflow for an ADC.

Discussion and Conclusion

The safety profile of this compound vedotin, as observed in its Phase I trial, demonstrates a toxicity pattern consistent with other MMAE-containing ADCs. The most common adverse events, such as fatigue, nausea, and decreased appetite, are frequently observed with cytotoxic therapies.[1][3] The occurrence of peripheral neuropathy and ocular toxicities at higher doses highlights the importance of careful dose selection and patient monitoring, a common theme across many ADCs.[1]

Compared to other ADCs, this compound's initial safety data appears manageable. For instance, while peripheral neuropathy is a known class effect of MMAE-based ADCs like Brentuximab vedotin and Polatuzumab vedotin, the severity and frequency require careful consideration in the context of the patient population and treatment setting. Hematologic toxicities, particularly neutropenia and thrombocytopenia, are prominent with agents like Polatuzumab vedotin and Sacituzumab govitecan, necessitating vigilant monitoring and potential supportive care.[4][5][6] Gemtuzumab ozogamicin carries a specific risk of veno-occlusive disease, a serious hepatic adverse event.

References

Sirtratumab Demonstrates Activity in Tumors with Low SLITRK6 Expression, Offering a Potential Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 10, 2025 – The antibody-drug conjugate (ADC) Sirtratumab vedotin (ASG-15ME) has shown promising anti-tumor activity in urothelial carcinoma, including in tumors with low or negative expression of its target protein, SLIT and NTRK-like family member 6 (SLITRK6). This finding suggests a broader potential patient population for this therapeutic agent and warrants further investigation into its mechanism of action in diverse tumor microenvironments.

This compound vedotin is an investigational ADC comprising a fully human monoclonal antibody directed against SLITRK6, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). SLITRK6 is a transmembrane protein with high expression in several solid tumors, including a majority of urothelial carcinomas, making it an attractive target for ADC therapy.

A pivotal phase I clinical trial (NCT01963052) investigating this compound vedotin in patients with metastatic urothelial cancer demonstrated an overall response rate (ORR) of 33% in patients treated with a therapeutic dose.[1] Notably, the study included patients with varying levels of SLITRK6 expression, and clinical activity was observed even in those with low or absent SLITRK6 expression, as determined by immunohistochemistry.[1]

Comparative Efficacy of ADCs in Urothelial Carcinoma

To provide context for this compound vedotin's activity, it is compared here with other ADCs approved or in development for urothelial carcinoma.

Therapeutic AgentTarget AntigenPayloadOverall Response Rate (ORR) in Metastatic Urothelial Carcinoma
This compound vedotin SLITRK6MMAE33% (in a phase I trial)[1]
Enfortumab vedotin Nectin-4MMAE44% (in pivotal trials)[1]
Sacituzumab govitecan Trop-2SN-3827% (in the TROPHY-U-01 study)[2]

Understanding the Mechanism of Action of this compound Vedotin

The activity of this compound vedotin in SLITRK6-low tumors may be attributable to several factors, including the potent "bystander effect" of the MMAE payload. Once the ADC is internalized by a SLITRK6-expressing cancer cell, the MMAE is released and can diffuse into neighboring tumor cells, regardless of their SLITRK6 expression status, leading to their death.

Sirtratumab_Mechanism This compound Vedotin Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular_high Intracellular (SLITRK6-High) cluster_intracellular_low Intracellular (SLITRK6-Low) This compound This compound Vedotin (ADC) SLITRK6_high SLITRK6-High Tumor Cell This compound->SLITRK6_high Binding Internalization Internalization SLITRK6_high->Internalization Receptor-mediated endocytosis SLITRK6_low SLITRK6-Low Tumor Cell Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage Tubulin_disruption_high Microtubule Disruption MMAE_release->Tubulin_disruption_high Bystander_uptake Bystander Uptake of MMAE MMAE_release->Bystander_uptake Diffusion to neighboring cell Apoptosis_high Cell Death (Apoptosis) Tubulin_disruption_high->Apoptosis_high Tubulin_disruption_low Microtubule Disruption Bystander_uptake->Tubulin_disruption_low Apoptosis_low Cell Death (Apoptosis) Tubulin_disruption_low->Apoptosis_low

Caption: this compound vedotin binds to SLITRK6-high cells, leading to MMAE release and cell death. MMAE can also kill adjacent SLITRK6-low cells via the bystander effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC activity. Below are summaries of key experimental protocols.

Immunohistochemistry (IHC) for SLITRK6 Expression

Objective: To determine the expression level of SLITRK6 in tumor tissue.

Methodology:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

  • Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).[3]

  • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

  • Sections are incubated with a primary antibody against SLITRK6.

  • A secondary antibody conjugated to a detection system (e.g., HRP) is applied.

  • The signal is visualized using a chromogen such as DAB.

  • Sections are counterstained with hematoxylin.

  • Expression is scored based on the intensity and percentage of stained tumor cells.

In Vitro Cytotoxicity Assay

Objective: To measure the cytotoxic effect of this compound vedotin on cancer cell lines with varying SLITRK6 expression.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[4]

  • Cells are treated with serial dilutions of this compound vedotin or a control ADC.

  • Plates are incubated for a period of 72-96 hours to allow for the cell-cycle dependent effects of MMAE.[5]

  • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[4][5]

  • The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to untreated controls.

  • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound vedotin in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human urothelial carcinoma cells.[6]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • This compound vedotin or a vehicle control is administered intravenously.

  • Tumor volume and body weight are measured regularly.

  • The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Experimental_Workflow Workflow for Assessing this compound Activity cluster_screening Initial Screening cluster_characterization SLITRK6 Expression Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Tumor_samples Patient Tumor Samples IHC Immunohistochemistry (IHC) Tumor_samples->IHC Cell_lines Urothelial Cancer Cell Lines Flow_cytometry Flow Cytometry Cell_lines->Flow_cytometry Cytotoxicity_assay Cytotoxicity Assay (IC50) Flow_cytometry->Cytotoxicity_assay Xenograft_model Xenograft Model Cytotoxicity_assay->Xenograft_model Select cell lines Tumor_growth_inhibition Tumor Growth Inhibition Xenograft_model->Tumor_growth_inhibition

Caption: Experimental workflow to evaluate this compound vedotin's activity based on SLITRK6 expression.

Conclusion

The clinical activity of this compound vedotin in tumors with low to no SLITRK6 expression is a significant finding that could expand its therapeutic potential. This observation, likely driven by the bystander effect of its potent MMAE payload, differentiates it from other targeted therapies that rely solely on high target antigen expression. Further preclinical and clinical studies are warranted to fully elucidate the mechanisms underlying this activity and to identify biomarkers that can predict response to this compound vedotin, regardless of SLITRK6 expression levels. A deeper understanding of these factors will be critical in optimizing patient selection and realizing the full potential of this promising ADC in the treatment of urothelial carcinoma and other solid tumors.

References

Assessing the Synergistic Potential of Sirtratumab with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct clinical data on the synergistic effects of Sirtratumab with checkpoint inhibitors remains to be published, preclinical rationale and the success of other antibody-drug conjugates (ADCs) in combination with immunotherapy provide a strong foundation for investigating this therapeutic strategy. This guide offers a comparative analysis of this compound vedotin as a monotherapy, the established synergistic combination of enfortumab vedotin and pembrolizumab (B1139204), and a proposed framework for assessing the potential synergy of this compound with checkpoint inhibitors.

This compound is a monoclonal antibody targeting SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein overexpressed in several cancers, including urothelial carcinoma, with limited expression in normal tissues.[1] Its antibody-drug conjugate form, this compound vedotin (ASG-15ME), carries the cytotoxic payload monomethyl auristatin E (MMAE).[1][2]

Mechanism of Action: A Foundation for Synergy

The proposed synergistic effect between an ADC like this compound vedotin and a checkpoint inhibitor, such as an anti-PD-1 antibody, is rooted in their complementary mechanisms of action. ADCs can induce immunogenic cell death (ICD) of tumor cells.[3][4][5][6] This process releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response by activating dendritic cells and promoting T-cell infiltration into the tumor microenvironment.[3][4][5][7] Checkpoint inhibitors, in turn, can then "release the brakes" on these newly activated T cells, allowing them to effectively recognize and attack cancer cells.[7]

Comparative Performance Data

To contextualize the potential of a this compound-checkpoint inhibitor combination, this section presents available clinical data for this compound vedotin monotherapy and the successful combination of enfortumab vedotin with pembrolizumab in metastatic urothelial carcinoma.

Table 1: Clinical Performance of this compound Vedotin (Monotherapy)

Data from the Phase 1 dose-escalation trial (NCT01963052) in patients with metastatic urothelial cancer who had progressed after prior chemotherapy or immunotherapy.[8][9]

EndpointResult
Objective Response Rate (ORR) 33% (14/42 evaluable patients)[8][9]
Complete Response (CR) 2% (1/42 evaluable patients)[10]
Partial Response (PR) 30% (13/42 evaluable patients)[10]
Disease Control Rate (CR+PR+SD) 63% (27/42 evaluable patients)[10]
Median Duration of Response 16.1 weeks (preliminary)[10]

Table 2: Clinical Performance of Enfortumab Vedotin + Pembrolizumab (Combination Therapy)

Data from the EV-302/KEYNOTE-A39 Phase 3 trial in patients with previously untreated locally advanced or metastatic urothelial cancer.[11][12]

EndpointEnfortumab Vedotin + PembrolizumabChemotherapy
Objective Response Rate (ORR) 67.7%44.4%
Complete Response (CR) 29.1%12.5%
Median Progression-Free Survival (PFS) 12.5 months6.3 months
Median Overall Survival (OS) 31.5 months16.1 months

Proposed Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and the proposed synergistic mechanism of action.

Synergistic_Mechanism_ADC_ICI Proposed Synergistic Mechanism of this compound Vedotin and Checkpoint Inhibitors cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Microenvironment Tumor_Cell SLITRK6-expressing Tumor Cell Antigen_Presentation Antigen Presentation (MHC Class I) Tumor_Cell->Antigen_Presentation 2. Payload Release & Immunogenic Cell Death PDL1 PD-L1 Tumor_Cell->PDL1 expresses APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen_Presentation->APC 3. Antigen Uptake PD1 PD-1 PDL1->PD1 Inhibitory Signal ADC This compound Vedotin (Anti-SLITRK6 ADC) ADC->Tumor_Cell 1. Binding & Internalization T_Cell Cytotoxic T-Cell T_Cell->Tumor_Cell 5. T-Cell Infiltration & Recognition T_Cell->Tumor_Cell 7. Enhanced Tumor Cell Killing T_Cell->PD1 expresses APC->T_Cell 4. T-Cell Priming & Activation Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., Anti-PD-1) Checkpoint_Inhibitor->PD1 6. Blockade of Inhibitory Signal

Caption: Proposed synergistic mechanism of this compound vedotin and checkpoint inhibitors.

PD1_PDL1_Pathway PD-1/PD-L1 Checkpoint Pathway Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 MHC MHC Tumor_Cell->MHC T_Cell T-Cell PD1 PD-1 T_Cell->PD1 TCR TCR T_Cell->TCR PDL1->PD1 Signal 2: Inhibition Inactivation T-Cell Inactivation (Exhaustion) PD1->Inactivation Activation T-Cell Activation TCR->Activation MHC->TCR Signal 1: Activation Checkpoint_Inhibitor Anti-PD-1/PD-L1 Antibody Checkpoint_Inhibitor->PD1 Blockade

Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.

Experimental Protocols

The following outlines a hypothetical experimental workflow to assess the synergy between this compound vedotin and a checkpoint inhibitor.

Objective: To determine if the combination of this compound vedotin and an anti-PD-1 antibody results in synergistic anti-tumor activity in a preclinical model of urothelial carcinoma.

In Vitro Studies:

  • Cell Viability Assays:

    • Cell Lines: Use human urothelial carcinoma cell lines with high and low SLITRK6 expression.

    • Treatment: Treat cells with this compound vedotin alone, anti-PD-1 antibody alone, and the combination at various concentrations.

    • Assay: Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo).

    • Analysis: Calculate the combination index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Immunogenic Cell Death (ICD) Marker Analysis:

    • Treatment: Treat SLITRK6-positive tumor cells with this compound vedotin.

    • Assay: Measure the release of DAMPs such as ATP and HMGB1 from the culture supernatant, and assess surface exposure of calreticulin (B1178941) by flow cytometry.

In Vivo Studies:

  • Syngeneic Mouse Model:

    • Model: Implant a murine urothelial carcinoma cell line engineered to express human SLITRK6 into immunocompetent mice.

    • Treatment Groups:

      • Vehicle control

      • This compound vedotin alone

      • Anti-PD-1 antibody alone

      • This compound vedotin + anti-PD-1 antibody

    • Endpoints:

      • Tumor growth inhibition (TGI)

      • Overall survival

    • Analysis: Compare tumor growth and survival curves between treatment groups.

  • Tumor Microenvironment (TME) Analysis:

    • Sample Collection: Harvest tumors from all treatment groups at a predetermined time point.

    • Assays:

      • Immunohistochemistry (IHC): Stain for immune cell markers (e.g., CD3, CD8, FoxP3) to assess T-cell infiltration and regulatory T cells.

      • Flow Cytometry: Perform a detailed analysis of immune cell populations within the tumor.

      • Gene Expression Analysis (e.g., RNA-seq): Analyze changes in immune-related gene expression profiles in the TME.

Experimental_Workflow Hypothetical Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Select SLITRK6+/- Urothelial Cancer Cell Lines Viability Cell Viability Assays (Combination Index) Cell_Lines->Viability ICD Immunogenic Cell Death (ATP, HMGB1, CRT) Cell_Lines->ICD Mouse_Model Syngeneic Mouse Model (SLITRK6-expressing tumors) Viability->Mouse_Model Inform In Vivo Dosing ICD->Mouse_Model Mechanistic Rationale Treatment Treatment Groups: - Vehicle - ADC alone - ICI alone - Combination Mouse_Model->Treatment Efficacy Efficacy Endpoints: - Tumor Growth Inhibition - Overall Survival Treatment->Efficacy TME_Analysis Tumor Microenvironment Analysis: - IHC (CD8+, Tregs) - Flow Cytometry - RNA-seq Treatment->TME_Analysis Conclusion Determine Synergy & Mechanisms of Action Efficacy->Conclusion TME_Analysis->Conclusion

Caption: Hypothetical workflow for assessing this compound and checkpoint inhibitor synergy.

Future Directions

The combination of ADCs and checkpoint inhibitors represents a promising frontier in oncology. While the clinical efficacy of this compound in combination with immunotherapy is yet to be determined, the strong preclinical rationale and the success of similar combination regimens in urothelial carcinoma warrant dedicated investigation. The experimental framework outlined above provides a roadmap for elucidating the potential synergistic effects and mechanisms of action, which could ultimately pave the way for a novel therapeutic option for patients with SLITRK6-expressing cancers.

References

Sirtratumab in Urothelial Carcinoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the clinical trial outcomes for Sirtratumab (ASG-15ME), an investigational antibody-drug conjugate (ADC), against other prominent therapies for urothelial cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies. Notably, the development of this compound vedotin was halted, and this analysis serves as a comparative reference within the evolving landscape of urothelial carcinoma treatment.

Executive Summary

This compound vedotin is an ADC designed to target SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein expressed in urothelial tumors. The ADC consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). While it showed initial promise in a Phase 1 clinical trial (NCT01963052), its development has been discontinued. This guide places the outcomes of this early-phase trial in the context of current standard-of-care and other approved therapies, including the ADC-based treatments Enfortumab Vedotin and Sacituzumab Govitecan, the immune checkpoint inhibitor Pembrolizumab (B1139204), and traditional platinum-based chemotherapy.

Comparative Efficacy of Urothelial Carcinoma Therapies

The following table summarizes the key efficacy outcomes from clinical trials of this compound and its comparators. It is important to note that these trials have different patient populations and are in various phases of clinical development, precluding direct head-to-head comparison.

TherapyTrialPhasePatient PopulationObjective Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound Vedotin (ASG-15ME) NCT01963052IMetastatic urothelial cancer, refractory to at least one prior chemotherapy regimen.18.3% (Total); 35.7% (at RP2D of 1.00 mg/kg)[1]Not Reported16.0 weeks[2]Not Reported
Enfortumab Vedotin + Pembrolizumab EV-302IIIPreviously untreated locally advanced or metastatic urothelial cancer.67.7%[3]29.1%[3]12.5 months[3]31.5 months[3]
Pembrolizumab KEYNOTE-045IIILocally advanced or metastatic urothelial carcinoma with disease progression on or after platinum-containing chemotherapy.21.1%[4]7%2.1 months10.1 months[5]
Sacituzumab Govitecan TROPHY-U-01IIMetastatic urothelial cancer that has progressed after platinum and checkpoint inhibitors.27%[6]6%[6]5.4 months[6]10.9 months[7]
Gemcitabine (B846) + Cisplatin (B142131) CALGB 90601 (Control Arm)IIIPreviously untreated, locally advanced or metastatic urothelial cancer.44.4%[3]12.5%[3]6.3 months[3]16.1 months[3]

Experimental Protocols

This compound Vedotin (NCT01963052)
  • Study Design: This was a Phase 1, multicenter, single-arm, dose-escalation and expansion trial.[1]

  • Patient Population: Patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen were enrolled.[8]

  • Intervention: this compound vedotin was administered as a single intravenous infusion weekly for three weeks, followed by a one-week rest period, constituting a 4-week cycle.[9] Dose escalation involved six levels ranging from 0.10 to 1.25 mg/kg.[1]

  • Primary Objective: The primary goals were to assess the safety and pharmacokinetics of this compound vedotin and to determine the recommended Phase 2 dose (RP2D).[1]

  • Tumor Assessment: Disease assessment was conducted every 8 weeks.[9]

Enfortumab Vedotin + Pembrolizumab (EV-302)
  • Study Design: A Phase 3, open-label, randomized, controlled, multicenter trial.[1][10]

  • Patient Population: Previously untreated patients with locally advanced or metastatic urothelial cancer.[10]

  • Intervention: Patients in the experimental arm received enfortumab vedotin (1.25 mg/kg) intravenously on days 1 and 8 of a 3-week cycle, plus pembrolizumab (200 mg) intravenously on day 1 of each cycle.[3] The control arm received standard platinum-based chemotherapy (gemcitabine plus cisplatin or carboplatin).[3]

  • Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[10]

  • Stratification Factors: Randomization was stratified by cisplatin eligibility, PD-L1 expression, and the presence of liver metastases.[1]

Pembrolizumab (KEYNOTE-045)
  • Study Design: A Phase 3, multicenter, randomized, active-controlled trial.[11][12]

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with disease progression on or after platinum-containing chemotherapy.[4][12]

  • Intervention: Patients were randomized 1:1 to receive either pembrolizumab 200 mg every 3 weeks or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine) every 3 weeks.[4]

  • Primary Endpoints: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[4]

  • Tumor Assessment: Tumor status was assessed at 9 weeks, then every 6 weeks for the first year, and every 12 weeks thereafter.[12]

Sacituzumab Govitecan (TROPHY-U-01)
  • Study Design: A Phase 2, multicohort, open-label, registrational study.[6][7]

  • Patient Population (Cohort 1): Patients with locally advanced or unresectable/metastatic urothelial cancer who had progressed after prior platinum-based chemotherapy and checkpoint inhibitors.[7][13]

  • Intervention: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of a 21-day cycle.[6][7]

  • Primary Endpoint: The primary outcome was the objective response rate (ORR) as determined by central review.[6]

  • Secondary Endpoints: Secondary outcomes included duration of response, PFS, OS, and safety.[6]

Platinum-Based Chemotherapy (Gemcitabine + Cisplatin)
  • Study Design: Representative protocols, such as the control arm of the EV-302 trial and the CALGB 90601 trial, are randomized, controlled studies.

  • Patient Population: Typically, chemotherapy-naive patients with metastatic urothelial cancer.

  • Intervention: A common regimen involves gemcitabine (e.g., 1,000 mg/m²) on days 1 and 8, and cisplatin (e.g., 70 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[14]

  • Primary Endpoints: Overall survival and progression-free survival are common primary endpoints.

Visualizing Mechanisms and Workflows

This compound Vedotin (ASG-15ME) Mechanism of Action

Sirtratumab_Mechanism cluster_cell Tumor Cell SLITRK6 SLITRK6 Receptor ADC_Internalized ADC Internalization (Endocytosis) SLITRK6->ADC_Internalized Binding PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway SLITRK6->PI3K_AKT_mTOR Regulates Lysosome Lysosome ADC_Internalized->Lysosome MMAE_Release MMAE Release Lysosome->MMAE_Release Cleavage Microtubule_Disruption Microtubule Disruption MMAE_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis This compound This compound Vedotin (ADC) This compound->SLITRK6

Caption: Mechanism of action of this compound vedotin targeting the SLITRK6 receptor.

Representative Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Administration (Per Protocol Schedule) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Cycle->Tumor_Assessment After set cycles Follow_up Follow-up for Survival Treatment_Cycle->Follow_up Completion or Intolerable Toxicity Tumor_Assessment->Treatment_Cycle No Progression Tumor_Assessment->Follow_up Progression End End of Study Follow_up->End

Caption: A generalized workflow for a randomized controlled clinical trial in oncology.

References

A Comparative Meta-Analysis of Antibody-Drug Conjugate Efficacy in Metastatic Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for metastatic urothelial carcinoma (mUC) has been significantly reshaped by the advent of antibody-drug conjugates (ADCs). These targeted therapies, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have demonstrated substantial improvements in clinical outcomes for patients with advanced disease. This guide provides a comprehensive meta-analysis of the efficacy and safety of key ADCs in mUC, supported by data from pivotal clinical trials.

Data Presentation: Efficacy and Safety of ADCs in Metastatic Urothelial Carcinoma

The following tables summarize the key efficacy and safety data from clinical trials of enfortumab vedotin, sacituzumab govitecan, and HER2-targeted ADCs in patients with metastatic urothelial carcinoma.

Enfortumab Vedotin (EV)

Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[1] It is comprised of a fully human monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2]

Clinical Trial (Patient Population)Treatment ArmsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
EV-302/KEYNOTE-A39 (Previously untreated la/mUC)[3][4][5]EV + Pembrolizumab (B1139204) vs. Platinum-based Chemotherapy67.7% vs. 44.4%12.5 months vs. 6.3 months31.5 months vs. 16.1 monthsPeripheral sensory neuropathy, maculopapular rash, hyperglycemia
EV-301 (Previously treated with platinum chemotherapy and PD-1/L1 inhibitor)[1][6][7]EV vs. Chemotherapy (docetaxel, paclitaxel, or vinflunine)40.6% vs. 17.9%5.6 months vs. 3.7 months12.9 months vs. 8.9 monthsRash, peripheral neuropathy, hyperglycemia
EV-201 Cohort 1 (Previously treated with platinum chemotherapy and PD-1/L1 inhibitor)EV Monotherapy44%5.8 months11.7 monthsNeutropenia, rash, fatigue, peripheral neuropathy
EV-201 Cohort 2 (Cisplatin-ineligible, previously treated with PD-1/L1 inhibitor)EV Monotherapy52%5.8 months12.4 monthsRash, peripheral neuropathy, fatigue, alopecia
Sacituzumab Govitecan (SG)

Sacituzumab govitecan is an ADC targeting Trophoblast cell surface antigen 2 (Trop-2), an epithelial antigen overexpressed in many solid tumors, including urothelial carcinoma. The antibody is conjugated to SN-38, the active metabolite of irinotecan.

Clinical Trial (Patient Population)Treatment ArmsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
TROPHY-U-01 Cohort 1 (Previously treated with platinum-based chemotherapy and PD-1/L1 inhibitor)[2][8][9][10]SG Monotherapy27%5.4 months10.9 monthsNeutropenia, leukopenia, anemia, diarrhea, febrile neutropenia
HER2-Targeted ADCs

HER2 is a well-established therapeutic target in breast and gastric cancers, and its expression in a subset of urothelial carcinomas has prompted the investigation of HER2-targeted ADCs.

Clinical Trial (Patient Population)ADCOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
RC48-C005 & RC48-C009 (Combined Analysis) (HER2-positive la/mUC, progressed after at least one line of chemotherapy)[11][12][13]Disitamab Vedotin50.5%5.9 months14.2 monthsPeripheral sensory neuropathy, neutropenia
DESTINY-Pantumor02 (Previously treated HER2-expressing solid tumors, including mUC)Trastuzumab Deruxtecan39% (in mUC cohort)Not ReportedNot ReportedNeutropenia, anemia, thrombocytopenia

Experimental Protocols

Detailed methodologies for the key clinical trials cited are outlined below.

EV-301 Trial (NCT03474107)[1][7]
  • Study Design: A global, open-label, randomized, phase 3 trial.

  • Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had previously received a platinum-containing chemotherapy and had disease progression during or after treatment with a PD-1 or PD-L1 inhibitor.

  • Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin or investigator's choice of standard chemotherapy (docetaxel, paclitaxel, or vinflunine).

  • Treatment Regimen:

    • Enfortumab Vedotin Arm: 1.25 mg/kg administered as an intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.

    • Chemotherapy Arm: Standard doses of docetaxel, paclitaxel, or vinflunine.

  • Primary Endpoint: Overall survival (OS).

  • Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), disease control rate (DCR), and safety.

TROPHY-U-01 Trial (NCT03547973)[2][9][10][15]
  • Study Design: A multicohort, open-label, phase 2 registrational study.

  • Patient Population (Cohort 1): Patients with locally advanced or unresectable or metastatic urothelial carcinoma who had progressed after prior platinum-based chemotherapy and a checkpoint inhibitor.

  • Treatment Regimen: Sacituzumab govitecan 10 mg/kg administered intravenously on Days 1 and 8 of 21-day cycles.

  • Primary Endpoint: Centrally reviewed objective response rate (ORR).

  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response (DoR), and safety.

EV-302/KEYNOTE-A39 Trial (NCT04223856)[3][4][16]
  • Study Design: A global, open-label, randomized, phase 3 trial.

  • Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma who were eligible for platinum-based chemotherapy.

  • Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin in combination with pembrolizumab or standard platinum-based chemotherapy (gemcitabine with either cisplatin (B142131) or carboplatin).

  • Treatment Regimen:

    • EV + Pembrolizumab Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) and pembrolizumab (200 mg on Day 1) of each 21-day cycle.

    • Chemotherapy Arm: Gemcitabine plus cisplatin or carboplatin.

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and safety.

RC48-C005 (NCT03507166) and RC48-C009 (NCT03809013) Trials[11][12][13][14]
  • Study Design: Two phase 2, open-label, multicenter, single-arm studies.

  • Patient Population: Patients with HER2-positive (immunohistochemistry 3+ or 2+) locally advanced or metastatic urothelial carcinoma who had progressed on at least one previous line of systemic chemotherapy.

  • Treatment Regimen: Disitamab vedotin 2 mg/kg administered as an intravenous infusion once every 2 weeks.

  • Primary Endpoint: Objective response rate (ORR) assessed by a blinded independent review committee.

  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

ADC_Mechanisms cluster_EV Enfortumab Vedotin (Anti-Nectin-4) cluster_SG Sacituzumab Govitecan (Anti-Trop-2) cluster_HER2 HER2-Targeted ADCs (e.g., Disitamab Vedotin) EV Enfortumab Vedotin Nectin4 Nectin-4 Receptor EV->Nectin4 Targets EV_Nectin4 Binding & Internalization Nectin4->EV_Nectin4 Lysosome_EV Lysosomal Trafficking EV_Nectin4->Lysosome_EV MMAE MMAE (Payload) Lysosome_EV->MMAE Cleavage & Release Microtubule Microtubule Disruption MMAE->Microtubule Apoptosis_EV Apoptosis Microtubule->Apoptosis_EV SG Sacituzumab Govitecan Trop2 Trop-2 Receptor SG->Trop2 Targets SG_Trop2 Binding & Internalization Trop2->SG_Trop2 Lysosome_SG Lysosomal Trafficking SG_Trop2->Lysosome_SG SN38 SN-38 (Payload) Lysosome_SG->SN38 Cleavage & Release Topoisomerase Topoisomerase I Inhibition SN38->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis_SG Apoptosis DNA_Damage->Apoptosis_SG HER2_ADC HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Targets HER2_ADC_HER2 Binding & Internalization HER2->HER2_ADC_HER2 Lysosome_HER2 Lysosomal Trafficking HER2_ADC_HER2->Lysosome_HER2 Payload_HER2 Payload (e.g., MMAE) Lysosome_HER2->Payload_HER2 Cleavage & Release Cell_Cycle_Arrest Cell Cycle Arrest/ Microtubule Disruption Payload_HER2->Cell_Cycle_Arrest Apoptosis_HER2 Apoptosis Cell_Cycle_Arrest->Apoptosis_HER2

Caption: Mechanisms of action for key ADCs in metastatic urothelial carcinoma.

Experimental Workflow for ADC Clinical Trials

Experimental_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up cluster_endpoints Endpoint Analysis Eligibility Inclusion/Exclusion Criteria Met? - Histologically confirmed mUC - Prior treatment history - ECOG performance status - Adequate organ function Informed_Consent Informed Consent Obtained Eligibility->Informed_Consent Randomization Randomization (if applicable) 1:1 ratio to treatment arms Informed_Consent->Randomization Arm_A Arm A: ADC Therapy (e.g., EV + Pembrolizumab) Randomization->Arm_A Arm_B Arm B: Control Therapy (e.g., Chemotherapy) Randomization->Arm_B Treatment_Cycles Administer Treatment in Cycles (e.g., 21 or 28 days) Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) - CT/MRI scans at baseline and regular intervals Treatment_Cycles->Tumor_Assessment Safety_Monitoring Safety Monitoring - Adverse event reporting - Laboratory tests Treatment_Cycles->Safety_Monitoring Survival_Followup Survival Follow-up - Monitor for disease progression and death Tumor_Assessment->Survival_Followup Safety_Monitoring->Survival_Followup Primary_Endpoints Primary Endpoints - Overall Survival (OS) - Progression-Free Survival (PFS) Survival_Followup->Primary_Endpoints Secondary_Endpoints Secondary Endpoints - Objective Response Rate (ORR) - Duration of Response (DoR) - Safety and Tolerability Survival_Followup->Secondary_Endpoints

Caption: A generalized experimental workflow for ADC clinical trials in mUC.

Logical Relationship of ADC Efficacy and Safety Outcomes

Efficacy_Safety_Comparison cluster_adcs Antibody-Drug Conjugates in mUC cluster_efficacy Efficacy Outcomes cluster_safety Safety Profile (Common TRAEs) EV Enfortumab Vedotin ORR Objective Response Rate (ORR) - Tumor Shrinkage EV->ORR High PFS Progression-Free Survival (PFS) - Time to Disease Progression EV->PFS Improved OS Overall Survival (OS) - Length of Patient Survival EV->OS Significantly Improved EV_Safety EV: - Peripheral Neuropathy - Rash - Hyperglycemia EV->EV_Safety SG Sacituzumab Govitecan SG->ORR Moderate SG->PFS Improved SG->OS Improved SG_Safety SG: - Neutropenia - Diarrhea SG->SG_Safety HER2_ADCs HER2-Targeted ADCs HER2_ADCs->ORR High (in HER2+) HER2_ADCs->PFS Improved HER2_ADCs->OS Improved HER2_Safety HER2 ADCs: - Peripheral Neuropathy - Neutropenia HER2_ADCs->HER2_Safety

Caption: Comparative efficacy and safety profiles of ADCs in mUC.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sirtratumab

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Sirtratumab. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a humanized monoclonal antibody, and its variant, this compound vedotin, is an antibody-drug conjugate (ADC) containing the cytotoxic agent monomethyl auristatin E (MMAE)[1]. The presence of this cytotoxic component necessitates stringent disposal protocols.

General Safety and Handling Principles

All materials that have come into contact with this compound, particularly this compound vedotin, must be treated as hazardous waste[2]. This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials. It is imperative to prevent the release of this substance into the environment; therefore, disposal via sink or toilet is strictly prohibited[2][3]. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is mandatory for safe and compliant disposal. The following table outlines the appropriate containers for different types of this compound-contaminated waste.

Waste CategoryDescriptionRecommended Container
Trace Cytotoxic Waste Items contaminated with small amounts of this compound, such as gloves, gowns, bench paper, and empty vials.Yellow sharps container with a purple lid for sharps. Yellow bags or containers marked "Trace Cytotoxic Waste" for non-sharps[4].
Bulk Cytotoxic Waste Unused or expired this compound, partially used vials, and grossly contaminated materials.Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.
Sharps Waste Needles, syringes, scalpels, and other sharp instruments contaminated with this compound.Puncture-resistant sharps container, often yellow with a purple lid, and labeled as "Cytotoxic Sharps"[4].
Liquid Waste Contaminated buffers or solutions containing this compound.Leak-proof, labeled hazardous waste container. Do not dispose of down the drain[3].

Step-by-Step Disposal Protocol

  • Decontamination: All surfaces and equipment should be decontaminated after handling this compound. A common procedure involves a three-step process: initial cleaning with a detergent solution, rinsing with sterile water, and final decontamination with 70% isopropyl alcohol[2].

  • Waste Segregation: At the point of generation, carefully segregate waste into the appropriate containers as detailed in the table above.

  • Container Management: Ensure all waste containers are properly labeled with their contents and the appropriate hazard symbols. Do not overfill containers; seal them securely when they are approximately three-quarters full[2].

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by trained EHS personnel or a licensed hazardous waste contractor.

  • Documentation and Disposal: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup. All cytotoxic waste must be accompanied by a hazardous waste consignment note and ultimately disposed of via high-temperature incineration[4].

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of waste generated from research activities involving this compound.

G cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containers Containerization cluster_disposal Final Disposal A This compound Handling (e.g., experiment, spill cleanup) B Is the waste sharp? A->B Generated Waste C Is it bulk liquid or grossly contaminated? B->C No D Cytotoxic Sharps Container (Yellow with Purple Lid) B->D Yes E Trace Cytotoxic Waste (Yellow Bag/Container) C->E No F Bulk Hazardous Waste (Black RCRA Container) C->F Yes G Secure Temporary Storage D->G E->G F->G H EHS/Contractor Pickup G->H I High-Temperature Incineration H->I

Caption: Workflow for the segregation and disposal of this compound-contaminated waste.

Disclaimer: This information provides general guidance. Researchers must always consult their institution's specific Safety Data Sheets (SDS) and disposal protocols, and adhere to all applicable local, state, and federal regulations[2][5]. For research use only. Not for use in humans[6][7].

References

Essential Safety and Logistical Information for Handling Sirtratumab Vedotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of antibody-drug conjugates (ADCs) like Sirtratumab vedotin is paramount. This document provides a procedural guide to personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment. The following guidance is based on safety data sheets for this compound vedotin, an ADC comprising the monoclonal antibody this compound linked to the cytotoxic agent monomethyl auristatin E (MMAE).

Personal Protective Equipment (PPE) and Handling Precautions

Due to the cytotoxic component of this compound vedotin, stringent handling precautions are necessary to prevent exposure through skin contact, inhalation, or ingestion.[1]

General Handling Recommendations:

  • Work in a well-ventilated area to avoid the formation and inhalation of aerosols or dust.[1]

  • Wear suitable protective clothing to prevent skin contact.[1]

  • Avoid contact with eyes and skin.[1]

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

Summary of Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesChemical-impermeable gloves are required.[1]
Eye/Face Protection Safety Glasses/GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin and Body Protection Lab Coat/Protective SuitWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection RespiratorWhere risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Emergency Procedures: First Aid Measures

In the event of accidental exposure to this compound vedotin, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Experimental Workflow for Handling and Disposal

The following diagram outlines the essential steps for safely handling and disposing of this compound vedotin in a laboratory setting.

Handling_and_Disposal_Workflow This compound Vedotin: Handling and Disposal Workflow cluster_pre_handling 1. Pre-Handling Preparation cluster_handling 2. Handling Procedures cluster_post_handling 3. Post-Handling and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a designated, well-ventilated workspace B->C D Carefully handle this compound vedotin, avoiding aerosol/dust formation C->D E Perform experimental procedures D->E F Decontaminate workspace and equipment E->F G Segregate and label waste F->G H Dispose of waste through a licensed chemical destruction plant or controlled incineration G->H I Remove and properly dispose of PPE H->I J Wash hands thoroughly I->J

This compound Vedotin Handling and Disposal Workflow

Disposal Plan

Proper disposal of this compound vedotin and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

  • Waste Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Environmental Precautions: Do not allow the chemical to enter drains, and do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment must be avoided.[1]

This guidance provides a foundational framework for the safe handling of this compound vedotin. It is imperative for all personnel to be thoroughly trained on these procedures and to have access to the complete Safety Data Sheet before commencing any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.